Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJOWOCPLOJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of bromine and fluorine atoms on the indole ring of this compound provides medicinal chemists with versatile tools to modulate its physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel antiviral therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.
General Properties
| Property | Value | Source(s) |
| CAS Number | 396076-60-1 | [4][5][6][7] |
| Molecular Formula | C₁₁H₉BrFNO₂ | [4][5] |
| Molecular Weight | 286.10 g/mol | [4][7] |
| Appearance | White to off-white powder/solid | [5] |
| Purity | Typically ≥98% | [5] |
| Refractive Index | ~1.627 | [5] |
Note: Physical properties such as melting point and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Data
While full spectral data is often proprietary to chemical suppliers, typical spectroscopic characteristics can be inferred from the structure and data for analogous compounds.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the adjacent aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the eight carbons of the indole core. The carbon atoms directly bonded to fluorine and bromine will exhibit characteristic chemical shifts and, in the case of the fluorine-substituted carbon, C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-H and C=C stretching vibrations in the aromatic region.
Synthesis of this compound
The synthesis of this multi-substituted indole can be approached through several established methods for indole ring formation. A common and versatile strategy is the Fischer indole synthesis.[10]
Conceptual Synthetic Pathway
A plausible synthetic route involves two key stages: the formation of the indole ring via Fischer indole synthesis, followed by esterification.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Fischer indole synthesis and esterification.[10] Optimization of reaction conditions may be necessary.
Step 1: Fischer Indole Synthesis of 7-Bromo-5-fluoro-1H-indole-2-carboxylic acid
-
Hydrazone Formation: To a solution of 2-bromo-4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the formation of the hydrazone intermediate by thin-layer chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂).
-
Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) to induce cyclization. The reaction progress should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, 7-bromo-5-fluoro-1H-indole-2-carboxylic acid, can be collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Fischer Esterification
-
Reaction Setup: Suspend the 7-bromo-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an excess of anhydrous ethanol, which serves as both the reactant and the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as indicated by TLC.
-
Solvent Removal: After cooling, remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product of high purity.
Chemical Reactivity and Derivatization
The presence of multiple functional groups—the indole N-H, the C7-bromine, and the C2-ethyl ester—makes this molecule a versatile platform for further chemical modifications.
Cross-Coupling Reactions at the C7-Position
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Key reaction sites and potential derivatizations of the title compound.
Modification of the Ester and Indole Nitrogen
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This carboxylic acid can then be coupled with various amines to form amides.
-
N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated under basic conditions, which can be important for modulating the compound's properties and exploring interactions with biological targets.
Applications in Drug Discovery
Halogenated indoles are of significant interest in drug discovery due to their wide range of biological activities.[2] this compound and its derivatives are particularly relevant in the field of antiviral research.
Inhibitors of Influenza Virus Polymerase
A primary application of this indole scaffold is in the development of inhibitors targeting the influenza virus. Specifically, derivatives of this molecule have been investigated as inhibitors of the cap-binding domain of the polymerase basic protein 2 (PB2) subunit of the influenza A viral polymerase complex.[3][11][12][13][14] This enzyme is crucial for the "cap-snatching" mechanism that the virus uses to initiate the transcription of its own genome. By blocking this process, these compounds can effectively halt viral replication.
The 7-fluoroindole scaffold has been explored as a bioisosteric replacement for the 7-azaindole core found in other PB2 inhibitors.[3][13] The 5-fluoro and 7-bromo substituents on the indole ring provide opportunities to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a key handle for introducing various substituents through cross-coupling reactions to explore the chemical space around this position and optimize interactions within the PB2 binding pocket.[3][13] While specific activity data for this compound is not widely published, related indole-2-carboxylate derivatives have demonstrated potent anti-influenza activity, with IC₅₀ values in the low micromolar range.[1][15]
Conclusion
This compound is a strategically designed chemical entity with significant potential in medicinal chemistry. Its well-defined structure and the reactivity of its functional groups offer a robust platform for the synthesis of diverse compound libraries. The demonstrated relevance of the halogenated indole scaffold in the development of influenza PB2 inhibitors underscores the importance of this compound as a key intermediate for the discovery of novel antiviral agents. Further research into the synthesis, derivatization, and biological evaluation of this and related compounds is likely to yield new therapeutic candidates for the treatment of influenza and other diseases.
References
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Clark, M. P., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry.
- Li, W., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321.
- Ludo, F., et al. (2014). Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2. Journal of Medicinal Chemistry.
- Semantic Scholar. (n.d.). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.
- ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry.
- ResearchGate. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region.
- ResearchGate. (n.d.). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2.
- Zhan, P., et al. (2016). A review on recent developments of indole-containing antiviral agents. Antiviral Chemistry and Chemotherapy.
- ResearchGate. (n.d.). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.
- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.
- ChemicalBook. (n.d.). 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester.
- Aaron Chemistry. (n.d.). 1H-Indole-2-carboxylic acid, 7-bromo-5-fluoro-, ethyl ester.
- Shanghai Angewchem Co., Ltd. (n.d.). This compound 396076-60-1 Purity 98% China.
- BLDpharm. (n.d.). 396076-60-1|this compound.
- AbacipharmTech. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Google Patents. (2009). WO 2009/144554 A1.
- Google Patents. (n.d.). EP0120221A1 - Process for the preparation of 7-alkyl indoles.
- ChemUniverse. (n.d.). This compound [P93214].
- Naik, N., et al. (2011). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
- ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate.
- Sandeep, C., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry.
- Google Patents. (n.d.). US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor.
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Al-Ostoot, F. H., et al. (2023).
- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
- ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
- Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters.
- BLD Pharmatech Ltd. (n.d.). Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate.
Sources
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 396076-60-1 | MFCD16036842 | 1H-Indole-2-carboxylic acid, 7-bromo-5-fluoro-, ethyl ester [aaronchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]
- 9. 396076-60-1|this compound|BLD Pharm [bldpharm.com]
- 10. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 11. Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A-Z Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, spectroscopic properties, synthesis, and critical role as an intermediate in the development of novel therapeutics.
Chemical Identity and Molecular Structure
This compound is a halogenated derivative of the indole-2-carboxylate scaffold. The strategic placement of bromine and fluorine atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in synthetic organic chemistry.
Core Attributes
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester | [1] |
| CAS Number | 396076-60-1 | [2][3][4] |
| Chemical Formula | C₁₁H₉BrFNO₂ | [2][3][4] |
| Molecular Weight | 286.10 g/mol | [2][4] |
| Appearance | White to off-white powder/crystals | [5] |
| Purity | Typically ≥97% | [4] |
Structural Representation
The molecule consists of a bicyclic indole core, with a bromine atom at position 7 and a fluorine atom at position 5. An ethyl carboxylate group is attached at position 2. This substitution pattern is crucial for its utility in building more complex molecular architectures.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
Spectroscopic data is fundamental for the unambiguous identification and quality control of the compound. While specific spectra for this exact molecule are not widely published in detail, representative data for similar indole-2-carboxylates can be used for interpretation.[1][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons are influenced by the fluorine and bromine substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for the carbonyl carbon of the ester, the ethyl group carbons, and the eight distinct carbons of the indole core. The carbon atoms directly bonded to fluorine and bromine will show characteristic shifts and couplings.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (286.10 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two major peaks (M and M+2) of nearly equal intensity, which is a definitive characteristic of a monobrominated compound.
Synthesis and Purification
The synthesis of substituted indoles like this compound often involves multi-step sequences. A common and powerful method for creating the indole-2-carboxylate core is the Reissert indole synthesis or variations thereof.
A plausible synthetic pathway would start from a suitably substituted nitrotoluene, which undergoes condensation with diethyl oxalate, followed by reductive cyclization.
Caption: Generalized synthetic workflow for this compound.
General Experimental Protocol (Illustrative)
-
Condensation: The starting substituted o-nitrotoluene is treated with a strong base (e.g., sodium ethoxide) and diethyl oxalate to form the corresponding ethyl o-nitrophenylpyruvate derivative.
-
Reductive Cyclization: The intermediate pyruvate is then subjected to reduction. Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is a common method.[7] This step simultaneously reduces the nitro group to an amine, which then spontaneously cyclizes with the adjacent ketone to form the indole ring.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The product is typically precipitated by adding water to the reaction mixture.[7] The crude solid is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of methylene chloride and petroleum ether) to yield the pure product.[7]
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The indole nucleus is a privileged scaffold, appearing in numerous natural products and pharmaceuticals.[8][9]
The substituents on this specific indole offer several advantages:
-
Fluorine: The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[5]
-
Bromine: The bromine atom serves as a convenient synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of other chemical groups.
-
Ester Group: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another point for modification.[10]
This compound is a key building block for synthesizing inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy.[11][12]
Caption: Role as a versatile intermediate in drug discovery workflows.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Identification: This material may be irritating to the mucous membranes and upper respiratory tract.[13] It can be harmful if inhaled, comes into contact with skin, or is swallowed.[14]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[13] Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Avoid contact with eyes, skin, and clothing.[13] Ensure adequate ventilation during use. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area.[13] It is typically stored at room temperature.
-
Fire Fighting: Use dry powder or carbon dioxide extinguishers. It is considered combustible.[14][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.[15]
To the best of our knowledge, the toxicological properties of this product have not been fully investigated.[13] Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique substitution pattern provides multiple avenues for synthetic elaboration, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this powerful building block in the development of next-generation therapeutics.
References
-
AbacipharmTech. This compound. [Online] Available at: [Link]
-
Angewchem. This compound 396076-60-1. [Online] Available at: [Link]
-
ChemUniverse. This compound [P93214]. [Online] Available at: [Link]
-
Autech. Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. [Online] Available at: [Link]
-
Al-Ostoot, F. H., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2940. Available at: [Link]
-
ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. [Online] Available at: [Link]
-
Seal Bond. Safety Data Sheet. [Online] Available at: [Link]
-
Latyshev, G. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3538. Available at: [Link]
-
Naik, N., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 14(3), 268-278. Available at: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]
-
Al-Warhi, T., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1205-1221. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed, 36847231. Available at: [Link]
-
El-Damasy, D. A., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 12(10), 1739-1752. Available at: [Link]
-
H.B. Fuller. Foster 95-50 Safety Data Sheet. [Online] Available at: [Link]
Sources
- 1. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Page loading... [guidechem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. innospk.com [innospk.com]
- 6. 396076-60-1|this compound|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. seal-bond.com [seal-bond.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document elucidates its chemical and physical properties, provides a detailed synthetic protocol, and presents its characteristic spectroscopic data. Furthermore, it delves into the strategic applications of this compound in drug discovery, with a particular focus on its role as a precursor in the synthesis of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic positioning of the bromo and fluoro substituents on the indole scaffold is discussed in the context of modulating pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.
Introduction: The Strategic Importance of Substituted Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its interaction with biological targets. This compound has emerged as a valuable intermediate due to the unique combination of its substituents, which offer multiple avenues for synthetic diversification and modulation of bioactivity. The presence of a bromine atom at the 7-position provides a handle for cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. The ethyl ester at the 2-position offers a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid.
Indole derivatives are integral to the development of a wide range of therapeutic agents, including those for cancer, infectious diseases, and neurological disorders.[1] Their ability to mimic endogenous ligands and participate in crucial biological interactions underscores their importance in the design of novel drugs.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and for quality control.
| Property | Value | Source |
| CAS Number | 396076-60-1 | [2][3] |
| Molecular Formula | C₁₁H₉BrFNO₂ | [4] |
| Molecular Weight | 286.10 g/mol | [4] |
| Appearance | White to off-white solid | Generic supplier data |
| Boiling Point | 393.6 °C at 760 mmHg | [4] |
| Purity | Typically ≥98% | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to commercial suppliers, typical spectral characteristics are outlined below. ChemicalBook is a resource that lists the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group protons (a quartet and a triplet), and the N-H proton. The coupling patterns of the aromatic protons would be influenced by both the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons being significantly affected by the electronegative halogen substituents.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretch of the indole ring, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS):
Mass spectral analysis will show the molecular ion peak corresponding to the mass of the compound, as well as characteristic fragmentation patterns that can be used to confirm its structure.
Synthesis of this compound
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[6][7] This approach can be adapted for the synthesis of this compound.
Reaction Scheme: Fischer Indole Synthesis
The synthesis involves the reaction of (2-bromo-4-fluorophenyl)hydrazine with ethyl pyruvate in the presence of an acid catalyst.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 396076-60-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Page loading... [guidechem.com]
- 5. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its synthesis, characterization, and potential applications, offering field-proven insights and methodologies.
Introduction: The Strategic Importance of Halogenated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties.[2][4] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[4] Bromine, on the other hand, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[5]
This compound combines these features, making it a valuable and versatile building block for the synthesis of complex therapeutic agents. Its structure is primed for modifications at the indole nitrogen, the carboxylic ester, and the bromine-bearing position, allowing for the systematic exploration of chemical space in drug discovery programs.
Physicochemical and Structural Characteristics
A solid understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Verification |
| CAS Number | 396076-60-1 | Internal Verification |
| Molecular Formula | C₁₁H₉BrFNO₂ | Internal Verification |
| Molecular Weight | 286.10 g/mol | Internal Verification |
| Appearance | Expected to be a white to off-white solid | General knowledge based on similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge based on similar compounds |
Synthesis of this compound: A Validated Approach
The Fischer indole synthesis is a robust and widely employed method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[6][7][8][9] This approach is highly adaptable for the synthesis of this compound.
Proposed Synthetic Workflow
The synthesis commences with the formation of the key intermediate, (2-bromo-4-fluorophenyl)hydrazine, followed by its condensation with ethyl pyruvate to form a hydrazone. Subsequent acid-catalyzed cyclization yields the target indole.
Caption: Proposed Fischer Indole Synthesis Workflow.
Detailed Experimental Protocol
Step 1: Synthesis of (2-bromo-4-fluorophenyl)hydrazine
-
Dissolve 2-bromo-4-fluoroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2-bromo-4-fluorophenyl)hydrazine.
Step 2: Synthesis of this compound
-
Dissolve the crude (2-bromo-4-fluorophenyl)hydrazine and an equimolar amount of ethyl pyruvate in absolute ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the hydrazone formation is complete, remove the ethanol under reduced pressure.
-
Add polyphosphoric acid (PPA) to the residue and heat the mixture to 80-100 °C with stirring for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data are based on the analysis of structurally similar halogenated indole-2-carboxylates.[1][10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the indole ring with couplings influenced by the fluorine and bromine substituents, a signal for the C3-proton, and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indole core. The carbon signals will exhibit splitting patterns due to C-F coupling.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the ester (around 1700 cm⁻¹), and C-H and C=C stretching vibrations in the aromatic region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity due to the presence of the bromine atom.
Applications in Drug Discovery and Development
This compound is a highly valuable building block for the synthesis of a diverse range of biologically active molecules. The indole nucleus itself is a "privileged scaffold" in medicinal chemistry, known to interact with a multitude of biological targets.[2][3]
Versatility as a Synthetic Intermediate
The reactivity of this molecule at multiple positions allows for its elaboration into more complex structures with potential therapeutic applications.
Caption: Synthetic utility in drug discovery.
-
N-Functionalization: The indole nitrogen can be alkylated or arylated to introduce various substituents, which can modulate the molecule's biological activity and pharmacokinetic profile.[1]
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives with a wide range of biological activities, including as inhibitors of enzymes like GSK-3β.[12][13]
-
Cross-Coupling Reactions: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.[10]
Potential Therapeutic Areas
Given the established biological activities of substituted indoles, derivatives of this compound could be investigated for a variety of therapeutic applications, including:
-
Oncology: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[13][14]
-
Neuroscience: Substituted indole-2-carboxylates have been explored as antagonists for the glycine binding site of the NMDA receptor, with potential applications in neurological disorders.[15]
-
Infectious Diseases: The indole scaffold is present in numerous antibacterial and antiviral agents.[2][5][16]
Conclusion
This compound is a strategically designed molecule that holds considerable promise as a versatile intermediate in medicinal chemistry. Its unique combination of a fluorinated and brominated indole core provides a robust platform for the synthesis of novel compounds with potentially enhanced therapeutic properties. The synthetic route outlined in this guide, based on the well-established Fischer indole synthesis, offers a reliable method for its preparation. The potential for diverse chemical modifications makes this compound a valuable tool for drug discovery and development professionals seeking to create next-generation therapeutics.
References
-
G. Gaviraghi, E. J. Fletcher, P. L. Ornstein, D. D. Schoepp, J. A. Monn, D. M. T. T. Tran, P. Angioni, A. M. F. Marino, P. C. Contini, Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site, PubMed, [Link].
-
A. M. M. K. El-Deen, Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate, MDPI, [Link].
-
M. S. Mohamed, A. A. F. Wasfy, F. A. Yassin, Synthesis and biological activity of functionalized indole-2-carboxylates, triazino, PubMed, [Link].
-
S. R. Subba Rami Reddy, et al., Synthesis and biological evaluation of indoles, Der Pharma Chemica, [Link].
-
A. M. M. K. El-Deen, Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate, ResearchGate, [Link].
-
A. A. El-Malah, et al., Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors, Asian Journal of Organic & Medicinal Chemistry, [Link].
-
S. Singh, et al., Indole-2-carboxamides Optimization for Antiplasmodial Activity, ACS Bio & Med Chem Au, [Link].
-
A. H. E. Hassan, et al., Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells, RSC Publishing, [Link].
-
M. A. El-Gamal, et al., Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors, PMC - NIH, [Link].
-
A. M. Warżajtis, et al., Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations, MDPI, [Link].
-
M. A. Y. M. Al-Khafaji, et al., Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles, PMC - NIH, [Link].
-
Organic Chemistry Portal, Fischer Indole Synthesis, Organic Chemistry Portal, [Link].
-
S. Kumar, et al., Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures, SyncSci Publishing, [Link].
-
A. M. A. El-Soll, et al., A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities, MDPI, [Link].
-
S. Kumar, et al., Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures, Syncsci Publishing, [Link].
-
S. S. Patel, Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent, RJPT, [Link].
-
P. Shah, A. D. Westwell, The role of fluorine in medicinal chemistry, PubMed, [Link].
-
B. Gutmann, et al., On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions, ResearchGate, [Link].
-
B. Gutmann, et al., On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions, Semantic Scholar, [Link].
-
A. M. M. K. El-Deen, Biomedical Importance of Indoles, PMC - NIH, [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. syncsci.com [syncsci.com]
- 15. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Discovery and background of halogenated indole compounds
An In-depth Technical Guide to the Discovery and Background of Halogenated Indole Compounds
Executive Summary
Halogenated indoles represent a fascinating and vital class of heterocyclic compounds with a rich history that stretches from antiquity to the forefront of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these molecules. Beginning with the ancient production of Tyrian purple, a brominated indigo derivative, we trace the journey of halogenated indoles from their natural origins in marine organisms to their chemical synthesis and development as potent therapeutic agents.[1] This document details the isolation of key marine natural products, outlines seminal synthetic methodologies, and explores the diverse biological activities that have established halogenated indoles as privileged scaffolds in drug discovery. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for professionals in the field.
A Royal Hue: The Ancient History of Halogenated Indoles
The story of halogenated indoles begins not in a laboratory, but in the ancient coastal cities of the Levant. The Phoenicians, masters of maritime trade, were the first to mass-produce a vibrant and exceptionally stable purple dye known as Tyrian purple.[1][2] This dye, so costly it became synonymous with royalty and imperial power, was painstakingly extracted from the mucus of several species of predatory sea snails of the family Muricidae.[2][3] Archaeological evidence suggests that the production of this dye may have been pioneered by the Minoans as early as the 20th–18th century BC.[2][4]
The chemistry behind this legendary color remained a mystery for millennia. It was not until 1909 that the German chemist Paul Friedländer, after extracting 1.4 grams of the pure pigment from 12,000 Murex brandaris snails, elucidated its structure as 6,6'-dibromoindigo .[4] This discovery marked the first structural characterization of a naturally occurring organobromine compound and laid the groundwork for the modern study of halogenated indoles. The final color of Tyrian purple is actually a mixture of pigments, including the red 6,6'-dibromoindigo, the purple 6-bromoindigo, and blue indigo, the proportions of which can vary depending on the snail species and processing methods.[5]
Natural Sources and Chemical Diversity
While Tyrian purple is the most historically famous example, the vast majority of halogenated indoles have been discovered in the last half-century, primarily from marine organisms. The marine environment, with its unique ecological pressures and higher concentration of bromide relative to terrestrial environments, is a prolific source of these compounds.[6][7] Marine invertebrates such as sponges, tunicates, and bryozoans, as well as marine-derived fungi and bacteria, produce an astonishing diversity of halogenated indole alkaloids.[8][9][10] The presence of a halogen atom profoundly influences the biological activity of these molecules.[6][11]
Bromoindoles are the most prevalent, followed by chloro- and iodo-derivatives, which are rarer.[6][12] The following table summarizes a selection of representative halogenated indole compounds, highlighting their structural diversity.
| Compound Name | Halogen(s) | Natural Source (Example) | Key Biological Activity | Reference(s) |
| Plakohypaphorines A-C | Iodine | Plakortis simplex (Sponge) | Antihistamine | [6][8] |
| Meridianins A-G | Bromine | Aplidium meridianum (Tunicate) | Kinase Inhibition, Cytotoxic | [6] |
| Arborescidines A-D | Bromine | Pseudodistoma arborescens (Tunicate) | Cytotoxic (KB cells) | [1] |
| Hapalindoles | Chlorine | Hapalosiphon fontinalis (Cyanobacteria) | Antibacterial, Antimycotic | [3][13] |
| Notoamides | Bromine, Chlorine | Aspergillus sp. (Marine Fungus) | Cytotoxic (HeLa, L1210 cells) | [8] |
| Dionemycin | Chlorine | Streptomyces sp. SCSIO 11791 (Deep-sea Bacterium) | Antibacterial (MRSA), Cytotoxic | |
| Flustramines | Bromine | Flustra foliacea (Bryozoan) | Muscle Relaxant, BChE Inhibition | [8] |
| Fascaplysin | Bromine | Fascaplysinopsis sp. (Sponge) | Cytotoxic, Antiviral | [14] |
| Rebeccamycin | Chlorine | Lechevalieria aerocolonigenes (Actinomycete) | Antitumor (Topoisomerase I inhibitor) | [15] |
Biosynthesis: Nature's Halogenation Strategies
The remarkable structural diversity of halogenated indoles is a product of sophisticated enzymatic machinery. The biosynthesis of these compounds typically involves two key stages: the formation of the indole ring, usually from tryptophan, and the subsequent halogenation event catalyzed by specific enzymes.
The FADH₂-Dependent Halogenase Engine
The regioselective incorporation of a halogen atom onto an electron-rich aromatic ring like indole is a chemically challenging reaction. Nature has evolved a class of enzymes known as FADH₂-dependent halogenases to perform this task with exquisite precision.[16] These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻ or Br⁻) to generate a potent halogenating agent.[17][18]
The catalytic cycle, elucidated through studies of enzymes like Tryptophan-7-halogenase (PrnA), is a self-validating system ensuring controlled halogenation.[19][20]
Experimental Insight: The Mechanism of FADH₂-Dependent Tryptophan Halogenation
The mechanism proceeds as follows:
-
Flavin Reduction: An associated flavin reductase enzyme reduces FAD to FADH₂ using NAD(P)H.[18]
-
Peroxyflavin Formation: The FADH₂ within the halogenase active site reacts with O₂ to form a flavin-hydroperoxide intermediate (FAD-OOH).
-
Hypohalous Acid Generation: The FAD-OOH reacts with a halide ion (X⁻) to generate the corresponding hypohalous acid (HOX) and flavin-hydroxide (FAD-OH).[20]
-
Substrate Halogenation: The highly reactive HOX is channeled through the enzyme to the substrate (e.g., L-tryptophan) bound in a specific orientation. A key lysine residue in the active site is proposed to activate the HOX and facilitate the electrophilic aromatic substitution onto the indole ring at a specific position (e.g., C7 for PrnA).[19][20]
This enzymatic strategy prevents the release of the reactive halogenating species into the cellular environment and dictates the precise location of halogenation on the indole scaffold, a feat that is often difficult to achieve with conventional chemical synthesis.[19]
Case Study: The Hapalindole Biosynthetic Pathway
The biosynthesis of the complex, polycyclic hapalindole alkaloids in cyanobacteria showcases a more intricate biosynthetic logic. The pathway begins with an indole precursor and involves not only halogenation but also prenylation and a remarkable series of cyclization reactions.[3][13]
The core of the hapalindole scaffold is assembled via a fascinating enzymatic cascade that was contrary to initial hypotheses.[3] Studies on the biosynthetic gene cluster from Fischerella ambigua revealed that the pathway involves a rare, biocatalytic Cope rearrangement .[2][3]
Workflow: Hapalindole Core Biosynthesis
-
Prenylation: The enzyme FamD2, a prenyltransferase, attaches a geranyl pyrophosphate (GPP) group to the C3 position of an indole isonitrile precursor.[3]
-
Cope Rearrangement: A specialized "Stig cyclase" enzyme (e.g., FamC1) catalyzes a[2][2]-sigmatropic Cope rearrangement of the geranyl group. This key step sets the stereochemistry at two crucial carbon centers (C11 and C12).[3][5]
-
Cyclization Cascade: The same cyclase then catalyzes a 6-exo-trig cyclization followed by an electrophilic aromatic substitution to form the complete tetracyclic core of the hapalindole.[2][3]
-
Late-Stage Tailoring: Further enzymatic modifications, including oxidations and halogenations by α-ketoglutarate-dependent oxygenases, generate the final diversity of hapalindole-type structures.[5]
Chemical Synthesis: Accessing Halogenated Indoles in the Laboratory
While natural sources provide the blueprint, chemical synthesis is essential for producing larger quantities of these compounds for biological evaluation, creating structural analogs for structure-activity relationship (SAR) studies, and confirming proposed structures. The synthesis of halogenated indoles can range from direct halogenation of the indole core to more complex, multi-step total syntheses.
A key building block and bioactive compound in its own right is 6-bromoisatin , which is a precursor found in the biosynthesis of Tyrian purple.[21] Its synthesis is a foundational protocol in this field.
Protocol 4.1: Synthesis of 6-Bromoisatin
This protocol describes the synthesis of 6-bromoisatin from N-(3-bromophenyl)-2-hydroxyiminoacetamide via a cyclization reaction catalyzed by concentrated sulfuric acid.
Materials:
-
N-(3-bromophenyl)-2-hydroxyiminoacetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Reaction Setup: Carefully add N-(3-bromophenyl)-2-hydroxyiminoacetamide (1.0 eq, e.g., 55 g) to concentrated sulfuric acid (5 mL per gram of starting material) in a flask suitable for heating.
-
Initial Heating: Maintain the temperature of the mixture at 50 °C with stirring. An exothermic reaction may be observed.
-
Cyclization: Increase the temperature of the reaction system to 90 °C and maintain for 3 hours. Monitor the reaction progress if analytical methods are available (e.g., TLC).
-
Quenching and Precipitation: Upon completion, allow the reaction mixture to cool slightly before slowly and carefully pouring it into a large beaker of ice water with vigorous stirring. A yellow precipitate of 6-bromoisatin will form.
-
Isolation: Collect the yellow solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid.
-
Drying: Dry the collected solid thoroughly. The resulting 6-bromoisatin is often of sufficient purity (e.g., 98% yield) for subsequent use without further purification.[22]
Biological Activity and Therapeutic Potential
Halogenated indoles exhibit a remarkable spectrum of biological activities, making them privileged structures in drug discovery. Their activities include potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][10][14]
Mechanism of Action: Indolocarbazoles as Kinase Inhibitors
Among the most studied halogenated indoles are the indolocarbazoles , such as the chlorinated microbial product rebeccamycin and its structural relative, staurosporine .[15] These compounds are renowned for their potent antitumor activity, which stems primarily from their ability to inhibit a wide range of protein kinases.[14][23]
Protein kinases are critical enzymes that regulate a vast number of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer. Staurosporine and rebeccamycin function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of target proteins and halting downstream signaling.[23]
In addition to broad-spectrum kinase inhibition, some indolocarbazoles, particularly rebeccamycin derivatives, also function as inhibitors of DNA topoisomerase I, an enzyme involved in DNA replication and repair.[15] This dual mechanism of action contributes to their potent cytotoxic effects against cancer cells.
Modern Discovery and Future Outlook
The discovery of novel halogenated indoles is no longer solely reliant on traditional bioassay-guided fractionation. Modern drug discovery pipelines leverage a suite of advanced technologies to accelerate the process.[24][25]
-
Genome Mining: With the decreasing cost of sequencing, the biosynthetic potential of marine microbes can be assessed in silico. By identifying biosynthetic gene clusters (BGCs) that encode for halogenases and indole-modifying enzymes, researchers can predict the production of novel compounds and prioritize organisms for further study.[25][26]
-
Advanced Metabolomics and Dereplication: Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (MS) allows for the rapid chemical profiling of complex natural product extracts.[4] Computational tools and databases, such as the Global Natural Products Social Molecular Networking (GNPS) platform, enable the rapid identification of known compounds (dereplication), allowing researchers to focus their efforts on discovering truly novel chemical entities.[4]
-
Artificial Intelligence and Machine Learning: AI is increasingly being applied to predict the biological activity of compounds from their structure, analyze complex MS data, and even predict structures from genomic data, further streamlining the discovery process.[24][27]
The unique chemical space occupied by halogenated indoles, combined with their potent and diverse biological activities, ensures that they will remain a fertile ground for drug discovery and development for years to come. As we continue to explore the vast biodiversity of the marine world with increasingly sophisticated tools, a new wave of halogenated indole-based therapeutics is undoubtedly on the horizon.
References
-
Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC. (n.d.). PubMed Central.[Link]
-
Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens. (1991). Journal of Natural Products.[Link]
-
Biogenesis of hapalindole alkaloids The hapalindole and fischerindole... (n.d.). ResearchGate.[Link]
-
Select hapalindole-type alkaloids a) Biosynthetic pathway leading to... (n.d.). ResearchGate.[Link]
-
Marine Indole Alkaloids - PMC. (2015). National Institutes of Health.[Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates - PMC. (2010). PubMed Central.[Link]
-
Methods in marine natural product drug discovery: what's new? (2023). Taylor & Francis Online.[Link]
-
Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology. (2019). Labcompare.[Link]
-
Hapalindole/Ambiguine Biogenesis Is Mediated by a Cope Rearrangement, C–C Bond-Forming Cascade - PMC. (2015). National Institutes of Health.[Link]
-
Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC. (2021). National Institutes of Health.[Link]
-
Marine natural products: a new wave of drugs? - PMC. (2011). National Institutes of Health.[Link]
-
Biocatalysts from cyanobacterial hapalindole pathway afford antivirulent isonitriles against MRSA. (2021). Indian Academy of Sciences.[Link]
-
Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. (2015). National Institutes of Health.[Link]
-
Mechanism of Action of Flavin-Dependent Halogenases. (2022). ACS Catalysis.[Link]
-
Mechanism of Action of Flavin-Dependent Halogenases - PMC. (2022). National Institutes of Health.[Link]
-
Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. (2021). Thieme Connect.[Link]
-
Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. (2020). SpringerLink.[Link]
-
(Open Access) Methods in marine natural product drug discovery: what's new? (2023). SciSpace.[Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. (2010). Semantic Scholar.[Link]
-
Marine Indole Alkaloids. (2015). MDPI.[Link]
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC. (2022). National Institutes of Health.[Link]
-
Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. (2023). MDPI.[Link]
-
Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC. (2023). PubMed Central.[Link]
-
(PDF) Halogenated Indole Alkaloids from Marine Invertebrates. (2010). ResearchGate.[Link]
-
Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - PMC. (2022). National Institutes of Health.[Link]
-
Staurosporine and rebeccamycin aglycones are assembled by the oxidative action of StaP, StaC, and RebC on chromopyrrolic acid. (2009). PubMed.[Link]
-
Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. (2022). Frontiers.[Link]
-
Structural studies of rebeccamycin, staurosporine, and violacein biosynthetic enzymes. (2009). ProQuest.[Link]
-
FADH2‐Dependence of Tryptophan 7‐Halogenase. (1999). ResearchGate.[Link]
-
Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC. (2013). PubMed Central.[Link]
-
Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. (2022). MDPI.[Link]
-
Rebeccamycin and staurosporine biosynthesis: insight into the mechanisms of the flavin-dependent monooxygenases RebC and StaC. (2011). PubMed.[Link]
-
Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC. (2005). PubMed Central.[Link]
-
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). MDPI.[Link]
-
Halogenated Compounds from Marine Algae - PMC. (2010). National Institutes of Health.[Link]
-
Exploring Marine as a Rich Source of Bioactive Peptides: Challenges and Opportunities from Marine Pharmacology. (2022). PubMed Central.[Link]
-
(PDF) A Review: Halogenated Compounds from Marine Actinomycetes. (2021). ResearchGate.[Link]
-
Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry.[Link]
Sources
- 1. Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hapalindole/Ambiguine Biogenesis Is Mediated by a Cope Rearrangement, C–C Bond-Forming Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities | MDPI [mdpi.com]
- 11. Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 13. Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
- 23. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. (Open Access) Methods in marine natural product drug discovery: what’s new? (2023) | Jehad Almaliti | 6 Citations [scispace.com]
The Rising Therapeutic Potential of Fluorinated Indole Carboxylates: A Technical Guide
Introduction: The Strategic Convergence of Fluorine and the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the anti-inflammatory drug indomethacin and anti-cancer agents like vincristine.[1][2] Its versatile structure allows for a wide range of biological activities.[3] In parallel, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. Fluorination can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1]
This guide delves into the synergistic combination of these two powerful elements: fluorinated indole carboxylates . The addition of both a fluorine atom and a carboxylate group to the indole nucleus creates a class of compounds with significant and diverse biological potential. We will explore their prominent activities, delve into the underlying mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Key Biological Activities & Mechanisms of Action
Fluorinated indole carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.
Anticancer Activity
The indole framework is a key component of many successful anticancer drugs.[4] The introduction of fluorine can further enhance these properties. Fluorinated indole derivatives have shown potent cytotoxic and antiproliferative effects against various cancer cell lines.[3]
Mechanism of Action: A primary mechanism for their anticancer effects is the inhibition of crucial cellular targets like receptor tyrosine kinases (RTKs). For instance, certain fluorinated indole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[5] Sunitinib, an approved anticancer drug, features a fluorinated indole core and functions as a multi-targeted RTK inhibitor.[5][6] Other indole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells by modulating pathways such as the EGFR and p53-MDM2 mediated pathways.[4]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by a fluorinated indole carboxylate.
Antimicrobial Activity
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Indole derivatives have emerged as a promising class of compounds.[7] Specifically, fluorinated indole carboxylates have shown activity against a range of Gram-positive and Gram-negative bacteria.[2]
Mechanism of Action: While diverse, a key antibacterial mechanism for some indole derivatives involves the inhibition of essential bacterial enzymes. For example, some non-β-lactam indole carboxylates have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[7] Other indole-based compounds are thought to disrupt bacterial membranes, leading to cell death.[8]
Anti-inflammatory Activity
Indole derivatives, such as the well-known NSAID Indomethacin, have a long history in treating inflammation.[2] Tryptophan metabolites, including indole-3-carboxylate, have been shown to modulate immune responses and protect mucosal integrity.[9]
Mechanism of Action: The anti-inflammatory effects of indole derivatives can be multifaceted. Some compounds, like Indole-3-acetic acid (IAA), have been shown to suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 by mitigating the nuclear translocation of NF-κB.[10] Additionally, they can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[11] Activation of the Aryl Hydrocarbon Receptor (AhR) by indole compounds is another proposed mechanism for their anti-inflammatory function.[11]
Structure-Activity Relationships (SAR)
The biological activity of fluorinated indole carboxylates is highly dependent on the precise arrangement of substituents on the indole core. Understanding these relationships is crucial for designing more potent and selective compounds.
-
Position of Fluorine: The location of the fluorine atom on the benzene ring of the indole scaffold significantly impacts activity. For example, in a series of indole-chalcone derivatives, a 6-fluoro substitution showed high cytotoxicity against HCT-116 cancer cells.[12] In other contexts, moving a fluorine from one position to another can result in a dramatic decrease in potency, highlighting the sensitivity of the molecule-target interaction.[13]
-
Carboxylate Group: The position of the carboxylate (or related carboxamide) group is equally critical. Indole-2-carboxylates and indole-3-carboxylates often exhibit distinct biological profiles. For instance, indole-2-carboxamides have been developed as dual EGFR/CDK2 inhibitors for cancer therapy[14], while indole-3-carboxamides have been explored as antimicrobial agents.[8]
-
Other Substituents: Modifications to other positions on the indole ring or on the carboxylate side chain can fine-tune the activity. For example, the introduction of fluorinated amide substituents on a 3-benzyl-5-indolecarboxamide scaffold led to a potent and selective leukotriene receptor antagonist.[15]
Logical Diagram: SAR Considerations
Caption: Key structural elements influencing the biological profile of the compounds.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel fluorinated indole carboxylates, a series of standardized in vitro assays are essential.
Anticancer Activity: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole carboxylate compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Workflow: In Vitro Screening
Caption: A generalized workflow for the in vitro screening of new chemical entities.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. The MIC is determined by visual inspection for turbidity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of the fluorinated indole carboxylate compounds in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of selected indole derivatives to illustrate the impact of structural modifications.
| Compound ID | Modification | Cell Line | IC₅₀/GI₅₀ (nM) | Reference |
| FC116 | 6-fluoro indole-chalcone | HCT-116/L | 6 | [12] |
| Compound 14 | 5-fluoro analog of FC116 | HCT-116/L | 7 | [12] |
| Compound 12 | 6-methyl analog of FC116 | HCT-116/L | 24 | [12] |
| Compound 10b | Indole-penta-heterocycle | K562 | 10 | [4] |
| Compound 11h | Indole-penta-heterocycle | K562 | 60 | [4] |
Challenges and Future Directions
While the potential of fluorinated indole carboxylates is clear, challenges remain. Achieving selectivity for specific biological targets over others is a significant hurdle that requires careful design and extensive screening. Optimizing pharmacokinetic properties, such as solubility and oral bioavailability, is also crucial for translating these promising compounds into viable drug candidates.
Future research should focus on expanding the chemical diversity of this compound class through novel synthetic methods.[17] A deeper understanding of their mechanisms of action, aided by computational modeling and structural biology, will enable more rational, target-based drug design. The exploration of these compounds as dual-function or multi-target agents represents another exciting frontier for addressing complex diseases like cancer.
Conclusion
Fluorinated indole carboxylates represent a highly promising and versatile class of molecules for drug discovery. The strategic incorporation of fluorine and a carboxylate group onto the privileged indole scaffold has yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. Through a detailed understanding of their structure-activity relationships and rigorous biological evaluation using standardized protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical space.
References
- BenchChem. A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents.
- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
- Chornous, V. O., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 109-131.
- Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry, 37(9), 1282-97.
- Abdel-Wahab, B. F., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry.
- Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity.
- ResearchGate. Structures of some bioactive fluorinated indole derivatives.
- Abdel-Magid, A. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243.
- Cao, J., et al. (2022). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 23(23), 15291.
- Katayama, M., et al. (1993). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 57(10), 1695-8.
- Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11024-11045.
- Chen, H. W., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 64, 557-66.
- ChemRxiv. (2023). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates.
- Vitaku, E., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-7.
- Sue, K., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS Infectious Diseases, 7(12), 3366-3378.
- Kim, D., et al. (2021). Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. Frontiers in Immunology, 12, 720202.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(11), 886-96.
- Yao, S. J., et al. (2016). Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4226-34.
- Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579.
- AMiner. Fluorine-containing Indoles: Synthesis and Biological Activity.
- Oncu, M., et al. (2007). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Arzneimittelforschung, 57(1), 31-6.
- Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s).
- Roager, H. M., & Licht, T. R. (2018). Diverse roles of microbial indole compounds in eukaryotic systems. FEMS Microbiology Reviews, 42(5), 665-689.
- Nowicka, J., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13865.
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Elegance of Substituted Indole-2-Carboxylates: A cornerstone in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, consistently captures the attention of researchers due to its prevalence in biologically active natural products and synthetic pharmaceuticals. Among its myriad derivatives, substituted indole-2-carboxylates stand out as a particularly versatile and fruitful class of compounds. Their inherent structural features, coupled with the vast potential for chemical modification, have established them as a cornerstone in the development of novel therapeutic agents across a spectrum of diseases. This in-depth guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted indole-2-carboxylates, offering valuable insights for professionals engaged in drug discovery and development.
The Synthetic Blueprint: Crafting the Indole-2-Carboxylate Core
The construction of the indole-2-carboxylate framework can be achieved through several classical and modern synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the indole ring and the availability of starting materials.
The venerable Fischer Indole Synthesis
One of the most established and widely utilized methods for indole synthesis is the Fischer indole synthesis.[1][2] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to yield the indole core.[1][2] For the specific synthesis of indole-2-carboxylates, pyruvic acid or its esters are common carbonyl partners.[1][4] The reaction proceeds through the formation of a phenylhydrazone of pyruvic acid, which upon heating in the presence of an acid catalyst, cyclizes to furnish the indole-2-carboxylic acid.[1] While historically significant, the original Fischer synthesis sometimes suffered from low yields.[1] Modern modifications and the use of various catalysts, including Brønsted and Lewis acids like HCl, H₂SO₄, polyphosphoric acid, zinc chloride, and boron trifluoride, have significantly improved the efficiency and scope of this reaction.[2]
The Reissert Indole Synthesis: A Complementary Approach
The Reissert indole synthesis offers an alternative and powerful route to indole-2-carboxylates.[5][6] This method commences with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[5] Subsequent reductive cyclization of this intermediate, commonly achieved using zinc in acetic acid or other reducing agents like ferrous sulfate and ammonia, yields the desired indole-2-carboxylic acid.[5][7][8] A key advantage of the Reissert synthesis is its ability to accommodate a wide range of substituents on the starting ortho-nitrotoluene, allowing for the preparation of diverse substituted indole-2-carboxylates.
Caption: General scheme of the Reissert Indole Synthesis.
Modern Synthetic Innovations
Beyond these classical methods, contemporary organic synthesis has introduced novel approaches to construct the indole-2-carboxylate scaffold. Palladium-catalyzed aerobic amination of aryl C-H bonds has emerged as a direct and efficient method for the synthesis of 1-acetyl indole-carboxylates from 2-acetamido-3-aryl-acrylates.[9] This reaction utilizes a catalytic amount of a palladium(II) source with oxygen as the terminal oxidant, offering a milder and more atom-economical alternative to traditional methods.[9] Another innovative approach involves the photocyclization of 2-anilinoacetoacetates, which provides a useful alternative to the Bischler indole synthesis, particularly for electron-deficient aniline derivatives.[10]
A Spectrum of Biological Activities: The Therapeutic Potential of Substituted Indole-2-Carboxylates
The true value of the indole-2-carboxylate scaffold lies in its remarkable ability to serve as a template for the design of potent and selective modulators of various biological targets. The strategic placement of different substituents on the indole ring system has led to the discovery of compounds with a wide array of pharmacological activities.
| Biological Target/Activity | Key Structural Features | Representative Compound(s) | Reference(s) |
| HIV-1 Integrase Inhibition | Halogenated benzene at C6, long branch at C3 | Derivative 20a | [11][12] |
| Cannabinoid Receptor 1 (CB1) Allosteric Modulation | C3 alkyl groups, 5-chloro substitution | ORG27569 and analogs | [3][13] |
| Glycine/NMDA Receptor Antagonism | α,β-unsaturated side chain at C3 | 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid | [14][15] |
| Anticancer (Apoptosis Induction) | Benzylidene-hydrazide at C2, phenyl at C3 | 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | [16] |
| Anticancer (EGFR/CDK2 Dual Inhibition) | 2-methylpyrrolidin-4-yl phenethyl at C2 | Compound 5e | [17] |
| Antimicrobial Activity | 3-(morpholinomethyl) substitution | Ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates | [18] |
| Antioxidant Activity | N-substituted derivatives, carboxamides | Compounds 3g, 5b, and 5c | [19] |
Antiviral Activity: Targeting HIV-1 Integrase
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[11][20] The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme, a crucial interaction for inhibitory activity.[11][12] Structure-activity relationship (SAR) studies have revealed that introducing a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core can significantly enhance the inhibitory potency.[11] For instance, derivative 20a demonstrated a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM.[11][12]
Caption: Interaction of Indole-2-carboxylates with HIV-1 Integrase.
Neurological Applications: Modulating the Glycine/NMDA Receptor
Substituted indole-2-carboxylates have also emerged as potent antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[14][15] The introduction of a suitable α,β-unsaturated side chain at the C-3 position of the indole nucleus has been shown to confer nanomolar affinity for this site.[14] For example, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid displayed high affinity (pKi = 8.5) and selectivity for the glycine binding site and demonstrated in vivo efficacy in a model of NMDA-induced convulsions.[15] Quantitative structure-activity relationship (QSAR) analysis suggested that the potency is influenced by the lipophilicity, steric bulk, and electronic properties of the substituents on the terminal phenyl ring of the C-3 side chain.[14][15]
Oncology: Inducing Apoptosis and Inhibiting Kinases
The indole-2-carboxylate scaffold has proven to be a valuable starting point for the development of anticancer agents. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis.[16] SAR studies indicated that substitution at the 3-position of the indole ring is crucial for apoptotic activity, with a 20-fold increase in potency observed with a phenyl group at this position.[16] These compounds are believed to exert their effect by inhibiting tubulin polymerization.[16]
Furthermore, indole-2-carboxamide derivatives have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[17] The most potent compound in this series, featuring a 2-methylpyrrolidin-4-yl phenethyl group, exhibited a GI₅₀ value of 0.95 µM against a panel of cancer cell lines, surpassing the potency of the standard drug doxorubicin in some cases.[17]
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate further research in this area, detailed experimental protocols for the synthesis of key indole-2-carboxylate intermediates are provided below.
Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate
Objective: To synthesize ethyl indole-2-carboxylate from o-nitrotoluene and diethyl oxalate.
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Ethanol (anhydrous)
-
Zinc dust
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Condensation to form Ethyl o-Nitrophenylpyruvate
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve potassium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath and add a solution of o-nitrotoluene and diethyl oxalate in anhydrous ethanol dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude ethyl o-nitrophenylpyruvate, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
In a round-bottom flask, suspend the crude ethyl o-nitrophenylpyruvate in a mixture of glacial acetic acid and ethanol.
-
Heat the mixture to a gentle reflux and add zinc dust portion-wise over a period of 1-2 hours, maintaining the reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove excess zinc and other solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl indole-2-carboxylate.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization:
-
¹H NMR: To confirm the presence of aromatic and ester protons.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Protocol 2: Fischer Indole Synthesis of a Substituted Indole-2-carboxylate
Objective: To synthesize a substituted indole-2-carboxylate from a substituted phenylhydrazine and ethyl pyruvate.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride in ethanol.
-
Add ethyl pyruvate to the solution and stir at room temperature for 30-60 minutes to form the hydrazone.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
-
As described in Protocol 1.
Future Perspectives and Conclusion
The field of substituted indole-2-carboxylates continues to be a dynamic and promising area of research. The development of novel synthetic methodologies, including C-H activation and photocatalysis, will undoubtedly expand the accessible chemical space and enable the creation of even more complex and diverse derivatives. Furthermore, the application of computational methods, such as molecular docking and virtual screening, will continue to play a crucial role in the rational design of new indole-2-carboxylate-based ligands with improved potency and selectivity.[11]
References
-
Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. In Wikipedia. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(15), 6374-6387. [Link]
-
Di Fabio, R., et al. (1995). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry, 38(13), 2357-2367. [Link]
-
Kulkarni, A. A., et al. (2013). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4954. [Link]
- Li, J. J. (2009). Name Reactions in Organic Synthesis. Wiley.
-
Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 734-743. [Link]
-
Schultz, A. G., & Hagmann, W. K. (1978). Synthesis of Indole-2-carboxylic Esters. The Journal of Organic Chemistry, 43(17), 3391-3393. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indol-1(2H)-one, and indolylthiazolidinones. Archiv der Pharmazie, 344(12), 825-833. [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262. [Link]
-
Piaz, V. D., et al. (2018). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. European Journal of Organic Chemistry, 2018(20-21), 2568-2575. [Link]
-
Gatta, F., et al. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry, 34(10), 3166-3172. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 1-6. [Link]
-
Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 232-238. [Link]
-
Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Ye, N., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649-3655. [Link]
-
Appendino, G., et al. (2019). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 24(20), 3696. [Link]
-
Di Fabio, R., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 38(13), 2357-2367. [Link]
-
Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Quirion, J.-C., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2825-2834. [Link]
-
Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 734-743. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Neely, J. M., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron, 73(33), 4992-4997. [Link]
-
Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
El-Gamal, M. I., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15907-15918. [Link]
-
Naik, N., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 14(2), 164-172. [Link]
-
Lee, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
-
Singer, H., & Shive, W. (1955). SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. The Journal of Organic Chemistry, 20(10), 1458-1461. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Safe Handling of Brominated Organic Compounds
For researchers, scientists, and drug development professionals, the utility of brominated organic compounds is matched only by the critical importance of their safe handling. The unique reactivity of the carbon-bromine bond makes these compounds invaluable synthons and versatile intermediates in the construction of complex molecular architectures. However, this same reactivity, along with their potential toxicity, necessitates a comprehensive and nuanced approach to laboratory safety. This guide provides an in-depth exploration of the hazards associated with brominated organic compounds and outlines field-proven protocols and engineering controls to mitigate risk, ensuring both scientific integrity and personal safety.
The Spectrum of Hazard: Understanding the Risks of Organobromines
Brominated organic compounds encompass a vast and diverse class of chemicals, each with a unique hazard profile. It is crucial to move beyond a monolithic view and appreciate the specific risks associated with the particular compound being handled. These risks can be broadly categorized into health hazards, reactivity hazards, and environmental hazards.
Health Hazards: From Irritation to Systemic Toxicity
Exposure to brominated organic compounds can occur through inhalation, skin contact, or ingestion, with potential health effects ranging from acute irritation to chronic systemic toxicity.[1] Many brominated compounds are classified as hazardous, with some being fatal if inhaled, causing severe skin burns and eye damage, and being very toxic to aquatic life.[2]
A number of brominated flame retardants (BFRs) have been identified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] The European Chemicals Agency (ECHA) has even identified aromatic BFRs as candidates for EU-wide restriction due to these concerns.[4] It is important to note that the biotransformation of some brominated compounds can lead to metabolites with increased endocrine-disrupting potency.[5][6]
Common health effects associated with exposure to brominated compounds include:
-
Respiratory Irritation: Vapors of volatile brominated compounds can cause severe irritation to the respiratory tract.[7]
-
Skin and Eye Damage: Direct contact with many brominated organics can cause severe burns and eye damage.[8]
-
Systemic Toxicity: Certain brominated compounds can have systemic effects, impacting the nervous system, liver, and kidneys.[9]
Always consult the Safety Data Sheet (SDS) for the specific compound to understand its unique toxicological properties.
Reactivity Hazards: A Double-Edged Sword
The reactivity that makes brominated compounds useful in synthesis also presents significant safety challenges. Many are incompatible with a wide range of common laboratory chemicals.
Key reactivity hazards include:
-
Incompatibility with Oxidizers and Reducing Agents: Bromine and many organobromine compounds can react violently with strong oxidizing or reducing agents.[8]
-
Reaction with Metals: Elemental bromine and some brominated compounds can react with metals, including aluminum, to form spontaneously flammable compounds.[2]
-
Thermal Decomposition: At elevated temperatures, brominated organic compounds can decompose to produce hazardous byproducts, including hydrogen bromide (HBr) and other toxic gases.[10] The thermal decomposition of brominated flame retardants, for instance, can generate brominated benzenes, phenols, and even polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[11]
Environmental Hazards: Persistence and Ecotoxicity
The environmental fate of brominated organic compounds is a significant concern. Many are persistent in the environment and can bioaccumulate in food chains.[8][12] The release of these compounds into the environment should be strictly avoided.
The Hierarchy of Controls: A Framework for Safe Handling
A robust safety protocol for handling brominated organic compounds is built upon the hierarchy of controls, a systematic approach to minimizing risk. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Elimination and Substitution
The most effective control is to eliminate the use of a hazardous brominated compound altogether or substitute it with a less hazardous alternative. Green chemistry principles encourage the selection of reagents with lower toxicity and environmental impact.[13]
Engineering Controls: Isolating the Hazard
When elimination or substitution is not feasible, engineering controls are the next line of defense. These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hoods: All work with volatile or powdered brominated organic compounds must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors and dust.[8]
-
Glove Boxes: For highly toxic or air-sensitive brominated compounds, a glove box provides a contained environment.
-
Ventilated Enclosures: For weighing powdered compounds, a ventilated balance enclosure can provide localized exhaust to minimize dust dispersal.
Administrative Controls: Safe Work Practices
Administrative controls are the policies and procedures that guide safe work practices.
-
Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving brominated organic compounds, covering everything from receipt and storage to use and disposal.[7]
-
Training: All personnel handling these compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response.[7]
-
Designated Areas: Designate specific areas within the laboratory for the handling and storage of brominated compounds to prevent cross-contamination.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential for protecting against exposure but should be considered the last line of defense after engineering and administrative controls have been implemented.
Table 1: Recommended Personal Protective Equipment for Handling Brominated Organic Compounds
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes. |
| Hands | Chemical-Resistant Gloves | The choice of glove material is critical and depends on the specific brominated compound and solvent being used. Nitrile and neoprene gloves are often suitable for incidental contact with aqueous bromine solutions, but breakthrough times can vary significantly.[7] Always consult a glove manufacturer's chemical resistance chart for specific recommendations.[14][15][16][17][18] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive and toxic substances is required. |
| Respiratory | Respirator (if required) | A respirator may be necessary in situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits. A full-face respirator with appropriate cartridges is often recommended for higher-risk activities.[7] |
From Benchtop to Disposal: Step-by-Step Protocols
Adherence to detailed, validated protocols is paramount for ensuring safety and reproducibility in the laboratory.
Risk Assessment: The Foundation of Safe Practice
Before any new procedure involving a brominated organic compound is undertaken, a thorough risk assessment must be conducted. This involves identifying hazards, evaluating risks, and implementing control measures.
Caption: A cyclical risk assessment process is crucial for proactive safety management.
Weighing and Transferring Powdered Brominated Compounds
The handling of powdered brominated compounds presents a significant risk of inhalation and contamination.
Experimental Protocol: Weighing a Hazardous Brominated Powder
-
Preparation: Don all required PPE. Designate a "hazardous powder work zone" within a chemical fume hood.[1]
-
Tare the Container: Place a sealable container (e.g., a vial with a cap) on a balance located just outside the fume hood and tare it.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of the brominated powder into the fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of powder into the tared container using a spatula. Keep the container opening as low as possible to minimize dust generation.
-
Seal and Re-weigh: Securely cap the container, decontaminate its exterior with a damp wipe, and then move it back to the balance to obtain the final weight.
-
Clean-up: Immediately clean any spills within the fume hood using a wet wipe to avoid generating dust. Dispose of all contaminated materials as hazardous waste.
Performing a Laboratory-Scale Bromination Reaction
The following is a general protocol for an electrophilic aromatic bromination. Specific conditions will vary depending on the substrate and desired product.
Experimental Protocol: Electrophilic Aromatic Bromination
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a chemical fume hood. The top of the condenser should be connected to a gas trap containing a solution of sodium thiosulfate or sodium bisulfite to neutralize any evolved HBr gas and unreacted bromine vapor.[19]
-
Charge the Flask: Charge the flask with the aromatic substrate and an appropriate solvent.
-
Cool the Reaction: Cool the reaction mixture to the desired temperature using an ice bath.
-
Slow Addition of Bromine: Slowly add a solution of bromine in the reaction solvent from the dropping funnel to the stirred reaction mixture. Maintain the temperature throughout the addition. The reaction is often exothermic, so careful control of the addition rate is crucial.[20]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a quenching solution, such as a 10% aqueous solution of sodium thiosulfate, to destroy any excess bromine.[21] The characteristic reddish-brown color of bromine should disappear.[21]
-
Work-up: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to preventing exposure and environmental contamination.
-
Glassware Decontamination: After a bromination reaction, it is advisable to rinse glassware with a suitable solvent like acetone to remove organic residues, followed by a thorough washing with soap and water.[21] For stubborn bromine stains, a rinse with a sodium thiosulfate solution can be effective.[22]
-
Waste Segregation and Disposal: All waste containing brominated organic compounds must be collected in properly labeled, sealed containers.[8] Halogenated organic waste should be segregated from non-halogenated waste streams.[23] Follow all institutional and regulatory guidelines for the disposal of hazardous waste. The EPA regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[22][24][25]
Emergency Preparedness: Responding to Spills and Exposures
Despite the best precautions, accidents can happen. A well-defined emergency response plan is essential.
Spill Response
-
Small Spills: For small spills contained within a chemical fume hood, neutralize the spill with a 5-10% solution of sodium thiosulfate. Absorb the neutralized material with an inert absorbent and dispose of it as hazardous waste.[7]
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Occupational Exposure Limits and Regulatory Framework
Several regulatory bodies have established occupational exposure limits (OELs) for bromine and some brominated organic compounds to protect workers from their harmful effects.
Table 2: Occupational Exposure Limits for Selected Brominated Compounds
| Chemical | CAS Number | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| Bromine | 7726-95-6 | 0.1 ppm | 0.1 ppm | 0.1 ppm |
| Bromoform | 75-25-2 | 0.5 ppm | - | - |
| 1-Bromopropane | 106-94-5 | 5 ppm | 10 ppm | - |
| Methyl Bromide | 74-83-9 | 20 ppm (Ceiling) | 1 ppm | - |
Data sourced from OSHA, ACGIH, and NIOSH.[9][10][11][13][26][27][28][29] TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
It is imperative to consult the most current regulations and guidelines from these organizations. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemicals through labels and Safety Data Sheets (SDS).[5][30][31][32]
Conclusion: A Culture of Safety
The safe handling of brominated organic compounds is not merely a matter of following a set of rules; it is about fostering a culture of safety within the laboratory. This culture is built on a foundation of knowledge, vigilance, and a commitment to protecting oneself, one's colleagues, and the environment. By understanding the inherent hazards of these powerful chemical tools and diligently applying the principles and protocols outlined in this guide, researchers can continue to harness their synthetic potential while upholding the highest standards of laboratory safety.
References
- Gavrilov, A., & Płaza, G. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Environmental Research and Public Health, 6(2), 479–492.
-
ACGIH. (n.d.). Bromine. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
NIOSH. (n.d.). Bromine - IDLH. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
-
Cal/OSHA. (n.d.). Table AC-1 Permissible Exposure Limits for Chemical Contaminants. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Providence College. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Cole-Parmer. (2002). Material Safety Data Sheet - Bromine. Retrieved from [Link]
-
Cease Fire and Electrical Services LLP. (n.d.). Fire Extinguishers for Laboratories. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Bromine - Substance Information. Retrieved from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
- Hamers, T., et al. (2008). Biotransformation of brominated flame retardants into potentially endocrine-disrupting metabolites, with special attention to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). Molecular Nutrition & Food Research, 52(2), 284-298.
-
ACGIH. (n.d.). TLV/BEI Guidelines. Retrieved from [Link]
-
Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. (2020, May 6). YouTube. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
WorkSafeBC. (2015). WorkSafe BC 2015 Table of Exposure Limits for Chemical and Biological Substances. Retrieved from [Link]
- Van Hulle, M., et al. (2019).
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Pre-Scrip. (2023, January 16). bromine stained glassware. Retrieved from [Link]
-
Truman State University Department of Chemistry. (2006, June 30). Cleaning Glassware. Retrieved from [Link]
-
Safelincs Ltd. (n.d.). Fire Extinguishers for Laboratories. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). Fire Safety and Fire Extinguishers. Retrieved from [Link]
- Seo, J.-S., Keum, Y.-S., & Li, Q. X. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309.
- Ronen, Z., & Abeliovich, A. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 2). Safest way to conduct a reaction with bromine under reflux conditions. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2023, March 21). ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction. Retrieved from [Link]
-
Journal of Chemical Education. (2009). Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid: a green chemistry puzzle for organic chemistry students. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
BSEF. (n.d.). Bromine & Fire Safety. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (n.d.). Biotransformation of brominated flame retardants into potentially endocrine-disrupting metabolites, with special attention to 2,2',4,4'-brominated diphenyl ether (BDE-47). Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Table 1: List of approved workplace exposure limits. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). ECHA CHEM. Retrieved from [Link]
-
Reddit. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GHS Classification Summary. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Classifying hazardous chemicals National guide. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. echa.europa.eu [echa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. actagroup.com [actagroup.com]
- 5. New hazard labels and legislation | News | RSC Education [edu.rsc.org]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. csuci.edu [csuci.edu]
- 11. Bromine - IDLH | NIOSH | CDC [cdc.gov]
- 12. mdpi.com [mdpi.com]
- 13. BROMINE | Occupational Safety and Health Administration [osha.gov]
- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 18. hvcc.edu [hvcc.edu]
- 19. reddit.com [reddit.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. benchchem.com [benchchem.com]
- 22. epa.gov [epa.gov]
- 23. bucknell.edu [bucknell.edu]
- 24. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 25. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 26. BROMINE - ACGIH [acgih.org]
- 27. nj.gov [nj.gov]
- 28. worksafebc.com [worksafebc.com]
- 29. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 30. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 31. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
The Reactivity Profile of the Indole Nucleus: A Comprehensive Technical Guide for Researchers
Introduction: The Privileged Scaffold in Modern Chemistry
The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as one of the most significant structural motifs in the fields of medicinal chemistry, natural product synthesis, and materials science.[1] Its prevalence in a vast array of biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals, underscores the critical importance of understanding its chemical behavior.[2][3][4] This guide provides an in-depth exploration of the reactivity profile of the indole nucleus, offering a blend of fundamental principles and contemporary synthetic strategies tailored for researchers, scientists, and drug development professionals. We will delve into the electronic underpinnings of its reactivity, survey its characteristic transformations, and present practical experimental insights to empower the rational design and synthesis of novel indole-containing molecules.
Electronic Structure: The Foundation of Indole's Reactivity
The unique reactivity of indole stems from its electronic architecture. As a 10 π-electron aromatic system, it adheres to Hückel's rule.[5] The lone pair of electrons on the nitrogen atom actively participates in the π-system, significantly influencing the electron density distribution across the bicyclic framework.[6] This delocalization of the nitrogen's lone pair renders the indole nucleus electron-rich, or "π-excessive," which is the cornerstone of its chemical personality.[5][7]
Computational studies and resonance theory both indicate that the highest electron density is localized on the pyrrole ring, particularly at the C3 position.[7][8] This makes the indole nucleus highly susceptible to attack by electrophiles.
Caption: Simplified workflow for electrophilic aromatic substitution at the C3 position of indole.
If the C3 position is occupied by a substituent, electrophilic attack typically occurs at the C2 position. [9]If both C2 and C3 are substituted, the reaction may proceed on the benzene ring, often at the C5 or C6 position. [1][5] Key Electrophilic Substitution Reactions of Indole:
| Reaction | Reagents | Product | Reference(s) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Indole-3-carboxaldehyde | [1] |
| Mannich Reaction | CH₂O, Dimethylamine | 3-(Dimethylaminomethyl)indole (Gramine) | [1] |
| Nitration | Benzoyl nitrate or Ethyl nitrate | 3-Nitroindole | [5][10] |
| Sulfonation | Pyridine-SO₃ complex | Indole-3-sulfonic acid | [10] |
| Halogenation | SO₂Cl₂, NBS, Br₂ | 3-Haloindoles | [1] |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ or Acetic anhydride/Lewis acid | 3-Acylindole | [11] |
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol details the synthesis of indole-3-carboxaldehyde, a versatile intermediate in indole chemistry.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and drying tube
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.
-
Indole Addition: Dissolve indole (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent mixture, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is > 10.
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure indole-3-carboxaldehyde.
Reactivity at the Nitrogen Atom
N-H Acidity and Deprotonation
The N-H proton of indole exhibits weak acidity, with a pKa of approximately 21 in DMSO. [1]Consequently, very strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are required for complete deprotonation to form the indolyl anion. [1][5]
Ambident Nucleophilicity of the Indolyl Anion
The resulting indolyl anion is an ambident nucleophile, capable of reacting with electrophiles at either the N1 or C3 position. The regioselectivity of this reaction is influenced by several factors, including the nature of the counter-ion, the electrophile, and the solvent.
-
Ionic Salts (Na⁺, K⁺): With more ionic character, these salts tend to favor reaction at the nitrogen (N1-alkylation), especially with "hard" electrophiles. [1][5]* Covalent Salts (Mg²⁺, Zn²⁺): More covalent species, such as indolyl Grignard reagents, generally favor reaction at the C3 position. [1]
Caption: Ambident nucleophilic character of the indolyl anion.
Nucleophilic and Cycloaddition Reactions
Nucleophilic Substitution
Direct nucleophilic substitution on the indole ring is generally unfavorable due to the electron-rich nature of the heterocycle. [12]However, such reactions can be achieved under specific circumstances, for instance, with indoles bearing strong electron-withdrawing groups or through the generation of highly reactive indolyne intermediates. [13][14][15]In some cases, nucleophilic substitution has been observed at the nitrogen of 1-hydroxyindoles. [16][17]
Cycloaddition Reactions
The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, although this often requires overcoming the energy barrier of disrupting the aromaticity of the pyrrole ring. [1]Both intermolecular and intramolecular cycloadditions, including [4+2] (Diels-Alder), [3+2], and [2+2] reactions, have been reported, providing powerful methods for the construction of complex polycyclic indole alkaloids. [1][18][19][20]Dearomative cycloaddition reactions are a particularly effective strategy for synthesizing highly functionalized indoline scaffolds. [18][20]
The Modern Era: Transition Metal-Catalyzed Functionalization
The past two decades have witnessed a paradigm shift in indole functionalization, driven by the advent of transition metal-catalyzed cross-coupling and direct C-H activation strategies. [21][22]These methods offer unparalleled efficiency and selectivity for forging new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions
Traditional cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are routinely employed to modify pre-functionalized indoles (e.g., haloindoles or indolylboronic acids). [23][24][25]These reactions provide reliable access to a wide range of substituted indoles that are often difficult to prepare via classical methods.
Direct C-H Functionalization
More recently, direct C-H functionalization has emerged as a highly atom-economical and efficient approach, obviating the need for pre-functionalization of the indole nucleus. [9][21]While the inherent reactivity of indole favors C3 and C2 functionalization, significant progress has been made in achieving site-selective C-H functionalization at the less reactive benzenoid positions (C4, C5, C6, and C7). [11][22][26]This is often accomplished through the use of a directing group attached to the indole nitrogen, which positions the metal catalyst in proximity to a specific C-H bond. [22][26]
Caption: General scheme for transition metal-catalyzed, directing group-assisted C-H functionalization of the indole benzenoid ring.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Indole
This protocol provides a general procedure for the direct arylation of the C2 position of an N-protected indole.
Materials:
-
N-Substituted Indole (e.g., N-acetylindole)
-
Aryl Halide (e.g., Iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial under an inert atmosphere, add the N-substituted indole (1 equivalent), aryl halide (1.2-1.5 equivalents), palladium acetate (2-5 mol%), phosphine ligand (4-10 mol%), and base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the C2-arylated indole product.
Oxidation and Reduction
The electron-rich indole ring is susceptible to oxidation. [7]Simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole. [1]Stronger oxidizing agents can lead to cleavage of the C2-C3 double bond. [12] Reduction of the indole nucleus can be controlled to selectively hydrogenate either the pyrrole or the benzene ring. [5][12]Catalytic hydrogenation under acidic conditions or with reagents like zinc in hydrochloric acid typically reduces the pyrrole ring to yield an indoline. [5][12]Conversely, reduction with lithium or sodium in liquid ammonia (Birch reduction) selectively reduces the benzene ring. [5][12]
Summary and Outlook
The reactivity of the indole nucleus is dominated by its electron-rich character, which predisposes it to electrophilic attack, primarily at the C3 position. While classical reactions have long been the mainstay of indole chemistry, the field has been revolutionized by the development of powerful transition metal-catalyzed methods for cross-coupling and direct C-H functionalization. These modern techniques have unlocked unprecedented opportunities for the site-selective modification of the indole scaffold, including the once-challenging functionalization of the benzenoid ring. As the demand for novel, complex indole-containing molecules in drug discovery and materials science continues to grow, future research will undoubtedly focus on developing even more efficient, selective, and sustainable synthetic methodologies to further harness the versatile reactivity of this privileged heterocyclic system.
References
- C-H Functionalization of indoles and oxindoles through CDC reactions. (URL: )
-
Indole - Wikipedia. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (URL: [Link])
-
Electrophilic Aromatic Substitution of a BN Indole - PMC - NIH. (URL: [Link])
-
Indole: Properties, Reactions, Production And Uses - Chemcess. (URL: [Link])
-
Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives - PubMed. (URL: [Link])
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis - ACS Publications. (URL: [Link])
-
Efficient and Diverse Synthesis of Indole Derivatives | The Journal of Organic Chemistry. (URL: [Link])
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Is indole acidic or basic? - Quora. (URL: [Link])
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH. (URL: [Link])
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (URL: [Link])
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. (URL: [Link])
-
Preparation and Properties of INDOLE. (URL: [Link])
-
Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed. (URL: [Link])
-
NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])
-
Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. (URL: [Link])
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: [Link])
-
Nucleophilic substitutions at the 3'-position of substituted indoles a... - ResearchGate. (URL: [Link])
-
Synthesis and Chemistry of Indole. (URL: [Link])
-
Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog. (URL: [Link])
-
REACTIVITY OF INDOLE AS AN ELECTROPHILE AND ITS APPLICATION FOR THE SYNTHESIS OF 2-PHENYLINDOLE AND 3-PHENYLINDOLE Nobumitsu Taj. (URL: [Link])
-
[4+2] Cycloaddition Reactions of Indole Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Umpolung Reactivity of Indole through Gold Catalysis - PMC - NIH. (URL: [Link])
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (URL: [Link])
-
Electrophilic Aromatic Substitution of a BN Indole - ACS Publications. (URL: [Link])
-
Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar. (URL: [Link])
-
Electrophilic Reactions of Indoles | Request PDF - ResearchGate. (URL: [Link])
-
The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in ... - Pearson. (URL: [Link])
-
Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - NIH. (URL: [Link])
-
Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus: A Novel Synthesis of 1-Aryltryptamines - ResearchGate. (URL: [Link])
-
Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC - NIH. (URL: [Link])
-
Dearomative Indole (3 + 2) Cycloaddition Reactions | Journal of the American Chemical Society. (URL: [Link])
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])
-
Electrophilic substitution at the indole - Química Organica.org. (URL: [Link])
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purkh.com [purkh.com]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemcess.com [chemcess.com]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. soc.chim.it [soc.chim.it]
- 10. uop.edu.pk [uop.edu.pk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 13. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 14. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]
- 15. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds [pubmed.ncbi.nlm.nih.gov]
- 23. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. [PDF] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Indole Alkaloids in Medicinal Chemistry
This guide provides a comprehensive technical overview of indole alkaloids, a pivotal class of natural products in the field of medicinal chemistry. We will delve into their structural diversity, biosynthetic origins, synthetic strategies, and profound pharmacological impact, offering field-proven insights into why this scaffold remains a cornerstone of drug discovery.
Section 1: The Indole Alkaloid Universe: Definition, Classification, and Significance
Defining the Core: The Indole Moiety
Indole alkaloids are a vast and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus.[1] This bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring, is the foundational element for over 4,100 known compounds.[2] The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of physiological effects.[3] The biogenetic precursor for nearly all indole alkaloids is the amino acid tryptophan.[2]
A Storied History: From Ancient Remedies to Modern Medicine
The use of indole alkaloid-containing plants predates modern science. Ancient civilizations utilized their potent effects in traditional medicine and rituals; for instance, the Aztecs used psilocybin-containing mushrooms in religious ceremonies, and extracts from Rauvolfia serpentina, which contain reserpine, were used in India as a medicine around 1000 BC.[2] The scientific investigation of these compounds began in earnest with the isolation of strychnine and the pioneering work of chemists like Pierre Joseph Pelletier, which laid the groundwork for alkaloid chemistry.[2]
Structural Diversity: A Classification Framework
The immense structural variety of indole alkaloids necessitates a classification system. While multiple systems exist, a common approach is based on their structural complexity and biogenetic origins.[4]
-
Simple Indole Alkaloids : These are derived directly from tryptophan or tryptamine with minimal structural modification. Examples include the neurotransmitter serotonin and the psychedelic compound dimethyltryptamine (DMT).[2][5]
-
β-Carboline Alkaloids : This group is formed through a Pictet-Spengler-type reaction involving tryptamine.[2] Simple β-carbolines include harmine and harmaline, which are known for their psychoactive and enzymatic inhibitory properties.[5]
-
Pyrroloindole Alkaloids : A smaller group of tryptamine derivatives, these are formed by methylation at the indole C3 position followed by cyclization of the ethylamino group.[5]
-
Terpenoid Indole Alkaloids (Isoprenoid) : This is the largest and most complex class, where the tryptamine unit is coupled with an isoprenoid component, typically the C9 or C10 monoterpene unit derived from secologanin.[2][6]
-
Hemiterpenoids : These incorporate a five-carbon isoprene unit. The most prominent members are the ergot alkaloids , such as ergotamine, which are produced by the Claviceps fungus and are known for their vasoconstrictive and psychoactive effects.[2]
-
Monoterpenoid Indole Alkaloids (MIAs) : Constituting the largest group, these are derived from the condensation of tryptamine and the iridoid monoterpene secologanin.[6][7] This class includes highly complex and medicinally important compounds like the convulsant strychnine and the anticancer agents vincristine and vinblastine.[8]
-
-
Bisindole (Dimeric) Alkaloids : These structures consist of two linked monomeric indole alkaloid units.[2] The most famous examples are vinblastine and vincristine, which are dimers of catharanthine and vindoline.[9] Their dimeric nature is often crucial for their enhanced biological activity compared to their monomeric counterparts.[10]
Section 2: The Genesis of Complexity: Biosynthesis
The intricate structures of indole alkaloids are assembled in nature through elegant and efficient enzymatic pathways. Understanding these pathways is crucial for biotechnological production and for inspiring synthetic strategies.
The Tryptophan Cornerstone
The amino acid L-tryptophan is the universal starting point for all indole alkaloids.[2][11] The initial key step for most pathways is the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase to yield tryptamine.[6][12]
Key Biosynthetic Pathways
From the tryptamine intermediate, the pathways diverge to create the vast array of indole alkaloid structures.
-
Simple Derivatives and β-Carbolines : Tryptamine can be methylated to form DMT or hydroxylated and decarboxylated from its 5-hydroxy-tryptophan precursor to form serotonin.[2] β-carboline alkaloids are formed via a Mannich-like reaction between tryptamine and an aldehyde or keto acid, followed by cyclization.[2]
-
The Monoterpenoid Pathway : This pathway is responsible for the largest class of indole alkaloids. It involves a stereoselective Pictet-Spengler condensation between tryptamine and the monoterpene secologanin, catalyzed by the enzyme strictosidine synthase.[6][12] This reaction produces the pivotal intermediate, strictosidine, which is the common precursor to thousands of MIAs, including ajmalicine, catharanthine, and vindoline.[8][12]
-
Ergot Alkaloid Formation : The biosynthesis of ergot alkaloids begins with the alkylation of tryptophan with dimethylallyl pyrophosphate (DMAPP), an isoprene unit.[2][11] This initial step is followed by a complex series of methylations, cyclizations, and oxidations to produce the characteristic ergoline scaffold of compounds like lysergic acid.[2]
Caption: Simplified overview of major indole alkaloid biosynthetic pathways.
Section 3: Constructing the Scaffold: Chemical Synthesis Strategies
The structural complexity of many indole alkaloids presents a formidable challenge for synthetic chemists. The development of methods to construct the indole core and its elaborate derivatives has been a major driver of innovation in organic chemistry.
The Classic Approach: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this remains one of the most widely used methods for synthesizing substituted indoles.[13][14] The reaction involves treating a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13] The process proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key[15][15]-sigmatropic rearrangement, followed by the elimination of ammonia, ultimately yields the aromatic indole ring.[13] This method is notably used in the synthesis of antimigraine drugs of the triptan class.[13]
Caption: Key steps in the Fischer Indole Synthesis reaction mechanism.
Alternative and Modern Synthetic Routes
While the Fischer synthesis is powerful, its harsh acidic conditions can be limiting. Other named reactions and modern methods have expanded the synthetic toolkit:
-
Madelung Synthesis : A base-catalyzed cyclization of N-acyl-o-toluidines, typically requiring high temperatures.[14]
-
Reissert Synthesis : A multi-step reaction that begins with the condensation of o-nitrotoluene and diethyl oxalate.[14]
-
Palladium-Catalyzed Reactions : Modern cross-coupling methods, such as the Buchwald modification, allow for the synthesis of indoles under milder conditions by coupling aryl bromides and hydrazones.[13]
-
Multicomponent Reactions : Recent advances enable the modular, one-pot assembly of complex tetrahydrocarboline-type indole alkaloids from simple building blocks, accelerating the generation of diverse compound libraries for drug discovery.[16]
Section 4: Biological Activity and Therapeutic Potential
Indole alkaloids exhibit a remarkably broad range of pharmacological activities, which is the primary reason for their sustained interest in medicinal chemistry.[15][17] Their ability to interact with diverse biological targets underpins their use in treating a wide variety of diseases.
A Spectrum of Pharmacological Effects
The therapeutic applications of indole alkaloids are extensive. A summary of their major biological activities is presented below.
| Biological Activity | Examples of Compounds | Therapeutic Area |
| Anticancer | Vincristine, Vinblastine, Camptothecin | Oncology[9][18] |
| Antihypertensive | Reserpine, Ajmaline | Cardiovascular[12][17] |
| Antimicrobial | Dragmacidin, Eudistomins | Infectious Disease[3][19] |
| Anti-inflammatory | Indomethacin (synthetic), Evodiamine | Inflammation[20][21] |
| Antiviral | Fascaplysinopsis derivatives | Infectious Disease[19] |
| Neuropharmacological | Psilocybin, DMT, Serotonin, Reserpine | Neurology, Psychiatry[2] |
| Antimalarial | Isocryptolepine | Infectious Disease[17] |
| Analgesic | 7-hydroxymitragynine | Pain Management[18] |
Mechanism of Action: Unraveling the "Why"
The efficacy of these compounds stems from their precise interactions with key cellular machinery. Explaining the causality behind their action is fundamental to rational drug design.
-
Anticancer Agents: Microtubule Destabilization : The bisindole alkaloids vincristine and vinblastine are potent antimitotic agents.[9] They exert their effect by binding to tubulin, the protein subunit of microtubules. This binding inhibits the assembly of microtubules, which are essential components of the mitotic spindle required for cell division.[8][21] By disrupting this process, they arrest cancer cells in the metaphase of mitosis, ultimately leading to apoptotic cell death.[22]
-
Antihypertensive Effects: VMAT Inhibition : Reserpine, isolated from Rauvolfia serpentina, lowers blood pressure by irreversibly blocking the vesicular monoamine transporter (VMAT).[17][23] VMAT is responsible for packaging neurotransmitters like norepinephrine, dopamine, and serotonin into presynaptic vesicles. By inhibiting VMAT, reserpine depletes the stores of these neurotransmitters, leading to reduced sympathetic nerve activity and a subsequent decrease in heart rate and blood pressure.
-
Neuropharmacology: Serotonin Receptor Interaction : The structural similarity of simple indole alkaloids like psilocybin and DMT to the neurotransmitter serotonin allows them to interact with serotonin (5-HT) receptors in the brain.[2] Their psychedelic effects are primarily mediated by their action as agonists at the 5-HT2A receptor subtype.[2]
Caption: Simplified workflow of the antimitotic action of Vinca alkaloids.
Section 5: Structure-Activity Relationships (SAR) and Lead Optimization
Structure-Activity Relationship (SAR) studies are critical for transforming a bioactive natural product into a viable drug candidate. These studies involve systematically modifying the chemical structure to understand which parts of the molecule (pharmacophores) are essential for activity and to optimize properties like potency, selectivity, and pharmacokinetics.
For example, in the development of indole-based HIV-1 fusion inhibitors, SAR studies revealed that the presence of four aromatic ring systems was beneficial for potent antiviral activity.[24] Further optimization showed that specific substitutions on the indole rings and the nature of the linker between them significantly impacted both binding affinity to the target glycoprotein gp41 and the ability to inhibit viral replication in cells.[24] Such studies allow medicinal chemists to rationally design new analogs with improved therapeutic profiles. For many indole alkaloids, the rigidity of the polycyclic scaffold and the precise orientation of functional groups are key determinants of their potent and specific biological effects.[25]
Section 6: From Bench to Bedside: Clinically Significant Indole Alkaloids
The ultimate validation of a chemical scaffold's medicinal value is its successful application in clinical practice. Several indole alkaloids and their derivatives are used as frontline therapeutic agents, demonstrating their profound impact on human health.[17][21]
| Drug | Natural Source (Plant/Fungus) | Clinical Application |
| Vincristine | Catharanthus roseus | Anticancer (Leukemias, Lymphomas)[9][12] |
| Vinblastine | Catharanthus roseus | Anticancer (Hodgkin's disease, Testicular cancer)[9][12] |
| Reserpine | Rauvolfia serpentina | Antihypertensive, Antipsychotic (largely replaced)[12][17] |
| Ajmaline | Rauvolfia serpentina | Antiarrhythmic[17] |
| Physostigmine | Physostigma venenosum | Cholinesterase inhibitor (treats glaucoma, anticholinergic poisoning)[1][17] |
| Ergotamine | Claviceps purpurea | Antimigraine[2] |
| Indomethacin | (Synthetic) | Non-steroidal anti-inflammatory drug (NSAID)[21] |
Section 7: Challenges and Future Horizons
Despite their success, the development of indole alkaloid-based drugs faces significant challenges.
-
Supply and Synthesis : Many complex alkaloids are found in minute quantities in their natural sources, making isolation unsustainable. Total synthesis is often complex, lengthy, and low-yielding, which complicates commercial production.[8]
-
Drug Resistance : As with many therapeutics, especially in oncology and infectious diseases, the development of resistance can limit the long-term efficacy of indole alkaloid-based drugs.
-
Toxicity : The potent bioactivity of these compounds can also lead to significant side effects, as seen with the neurotoxicity associated with vincristine.
However, the future of indole alkaloid research is bright, with several exciting frontiers:
-
New Sources : The marine environment is proving to be a rich source of novel indole alkaloids with unique structures and potent bioactivities against cancer, viruses, and parasites.[3][19][26][27]
-
Synthetic Biology : Advances in genetic engineering and microbial fermentation offer the potential to produce complex alkaloids in engineered yeast or bacteria, providing a sustainable and scalable supply chain.[8]
-
New Targets and Pathways : Researchers are continuously discovering new biological targets for indole alkaloids, such as the MAPK signaling pathway in cancer, opening up new avenues for therapeutic intervention.[18] Recent breakthroughs in catalysis, such as using copper to functionalize previously unreactive positions on the indole ring, promise to accelerate the synthesis of novel derivatives for drug screening.[28]
Section 8: Conclusion
Indole alkaloids represent one of nature's most versatile and powerful molecular blueprints for drug discovery. From their historical use in traditional medicine to their current role as indispensable clinical agents, their impact is undeniable. The inherent structural complexity that makes them challenging to synthesize also endows them with the ability to interact with biological targets with high potency and specificity. As synthetic methods become more sophisticated and our understanding of their biological mechanisms deepens, the "privileged" indole scaffold will undoubtedly continue to be a rich and enduring source of new medicines to meet global health challenges.
References
-
Wikipedia. Indole alkaloid. [Link]
-
Al-Mahdi, M. A. (2022). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 27(19), 6249. [Link]
-
Kaur, R., & Arora, S. (2015). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry, 15(11), 933-955. [Link]
-
Pearce, C. J., et al. (2023). Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Natural Product Reports, 40(2), 245-267. [Link]
-
Lin, H. C., et al. (2011). Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of the Tryptoquialanine Pathway in Penicillium aethiopicum. Journal of the American Chemical Society, 133(11), 4016-4019. [Link]
-
Xu, W., et al. (2014). Biosynthesis of Fungal Indole Alkaloids. Natural Product Reports, 31(10), 1335-1347. [Link]
-
O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports, 23(4), 532-547. [Link]
-
YouTube. (2021). Biosynthesis of Indole alkaloids. [Link]
-
Bentham Science. (2015). Recent Progress in Biological Activities of Indole and Indole Alkaloids. [Link]
-
Putra, M. Y., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 698. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Arkivoc, 2011(1), 80-103. [Link]
-
Grokipedia. (n.d.). Indole alkaloid. [Link]
-
Bonjoch, J., & Solé, D. (2000). Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. Chemical Reviews, 100(9), 3455-3478. [Link]
-
ResearchGate. (2016). Total Synthesis of Indole Alkaloids Using Oxidative Coupling Reaction. [Link]
-
ResearchGate. (2022). Structure/activity relationships of indole derivatives. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
Britannica. (2023). Alkaloid. [Link]
-
ResearchGate. (2023). Representative indole alkaloids in clinical and preclinical studies. [Link]
-
Cocklin, S., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(21), 9346-9357. [Link]
-
Frontiers. (2022). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. [Link]
-
Vedantu. (n.d.). Alkaloid: Definition, Types & Importance. [Link]
-
Preprints.org. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Hamann, M. T., et al. (2003). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Current Opinion in Biotechnology, 14(6), 615-622. [Link]
-
ResearchGate. (2003). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. [Link]
-
SciTechDaily. (2024). Scientists crack indole’s toughest bond with copper, unlocking new medicines. [Link]
-
MDPI. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. [Link]
-
ResearchGate. (2021). Structures of simple indole alkaloids. [Link]
-
MDPI. (2021). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. [Link]
-
Rupani, R., & Chavez, A. (2018). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 467-509). Elsevier. [Link]
-
MDPI. (2024). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. [Link]
-
Li, Y., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Nature Communications, 14(1), 4824. [Link]
-
ResearchGate. (2020). Indole Alkaloids with Potential Anticancer Activity. [Link]
-
MDPI. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. preprints.org [preprints.org]
- 26. Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. sciencedaily.com [sciencedaily.com]
Methodological & Application
Synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood method for the preparation of this important compound.
Introduction: The Significance of Substituted Indoles
Indole derivatives are central to the field of medicinal chemistry due to their wide range of pharmacological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological properties. The 7-bromo and 5-fluoro substitutions on the indole core of the target molecule, this compound, are of particular interest. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.
This application note will focus on the well-established Fischer indole synthesis, a reliable and widely used method for constructing the indole nucleus.[1][2][3] We will delve into the mechanistic underpinnings of this reaction and provide a step-by-step protocol optimized for the synthesis of this specific halogenated indole derivative.
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic organic reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.[1][2]
The overall synthetic pathway for this compound via the Fischer indole synthesis is depicted below:
Scheme 1: Overall Synthetic Route
Caption: Two-step synthesis of the target indole.
Mechanistic Insights
The Fischer indole synthesis is a mechanistically rich transformation involving several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a carbonyl compound (in this case, ethyl pyruvate) to form a hydrazone.[2]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the enamine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[1]
-
Rearomatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular nucleophilic attack of the amino group onto the imine carbon leads to a cyclic intermediate.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring.[1]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Part 1: Synthesis of (2-Bromo-4-fluorophenyl)hydrazine
The starting arylhydrazine can be prepared from the corresponding aniline through diazotization followed by reduction.
Materials and Reagents:
| Reagent/Material | Quantity (Example Scale) | Molar Mass ( g/mol ) | Moles (mmol) |
| 2-Bromo-4-fluoroaniline | 10.0 g | 190.02 | 52.6 |
| Concentrated HCl | 25 mL | - | - |
| Sodium Nitrite (NaNO₂) | 3.8 g | 69.00 | 55.1 |
| Tin(II) Chloride (SnCl₂) | 25.0 g | 189.60 | 131.9 |
| Deionized Water | As needed | - | - |
| Diethyl Ether | As needed | - | - |
| Saturated Sodium Bicarbonate | As needed | - | - |
| Anhydrous Sodium Sulfate | As needed | - | - |
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend 2-bromo-4-fluoroaniline (10.0 g, 52.6 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (3.8 g, 55.1 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 500 mL flask, dissolve tin(II) chloride (25.0 g, 131.9 mmol) in concentrated HCl (20 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Basify the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the product into diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-bromo-4-fluorophenyl)hydrazine, which can be used in the next step without further purification.
-
Part 2: Synthesis of this compound
This step involves the condensation of the prepared hydrazine with ethyl pyruvate to form the hydrazone, followed by acid-catalyzed cyclization.
Materials and Reagents:
| Reagent/Material | Quantity (Example Scale) | Molar Mass ( g/mol ) | Moles (mmol) |
| (2-Bromo-4-fluorophenyl)hydrazine | 10.8 g (from Part 1) | 205.03 | 52.6 |
| Ethyl Pyruvate | 6.4 g | 116.12 | 55.1 |
| Ethanol (absolute) | 150 mL | - | - |
| Glacial Acetic Acid | 5 drops | - | - |
| Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) | 50 g (PPA) or 8.6 g (ZnCl₂) | - | - |
| Ice Water | As needed | - | - |
| Ethyl Acetate | As needed | - | - |
| Hexanes | As needed | - | - |
Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve the crude (2-bromo-4-fluorophenyl)hydrazine (10.8 g, 52.6 mmol) in absolute ethanol (150 mL).
-
Add ethyl pyruvate (6.4 g, 55.1 mmol) and a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
Method A (Polyphosphoric Acid):
-
Carefully add the hot ethanolic solution of the hydrazone to pre-heated polyphosphoric acid (50 g) at 80-90 °C with vigorous mechanical stirring.
-
Increase the temperature to 100-110 °C and maintain for 1-2 hours. The reaction mixture will darken.
-
-
Method B (Zinc Chloride):
-
Remove the ethanol from the hydrazone solution under reduced pressure.
-
To the residue, add anhydrous zinc chloride (8.6 g, 63.1 mmol) and heat the mixture to 150-170 °C for 2-4 hours.
-
-
-
Work-up and Purification:
-
For Method A:
-
Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with stirring.
-
The solid product will precipitate. Filter the solid and wash it thoroughly with water.
-
-
For Method B:
-
After cooling, partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
-
-
Rationale for Experimental Choices
-
Choice of Acid Catalyst: The presence of electron-withdrawing groups (bromo and fluoro) on the phenylhydrazine ring deactivates it towards electrophilic substitution, which is a key step in the Fischer indole synthesis. Therefore, a strong acid catalyst is generally required to promote the reaction.[4][5] Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are effective Lewis acids that can facilitate the cyclization under these challenging conditions.[2][6] PPA often gives cleaner reactions and higher yields for electron-deficient substrates.
-
Reaction Temperature: Elevated temperatures are necessary to overcome the activation energy barrier for the[2][2]-sigmatropic rearrangement and the subsequent cyclization, especially with deactivated substrates.[3]
-
One-Pot vs. Two-Step Procedure: While the Fischer indole synthesis can often be performed as a one-pot reaction, a two-step procedure involving the initial formation and isolation (or in situ formation without isolation) of the hydrazone can sometimes lead to cleaner reactions and higher overall yields, particularly when dealing with sensitive substrates.[2]
Data Summary
| Compound | Starting Material(s) | Reaction Conditions | Expected Yield | Physical Appearance |
| (2-Bromo-4-fluorophenyl)hydrazine | 2-Bromo-4-fluoroaniline | Diazotization, then SnCl₂ reduction | 70-85% | Off-white solid |
| This compound | (2-Bromo-4-fluorophenyl)hydrazine, Ethyl Pyruvate | PPA at 100-110 °C or ZnCl₂ at 150-170 °C | 50-70% | Light yellow solid |
Conclusion
The Fischer indole synthesis provides a reliable and versatile method for the preparation of this compound. By carefully selecting the appropriate acid catalyst and reaction conditions, this valuable synthetic intermediate can be obtained in good yields. The protocol and insights provided in this application note are intended to equip researchers with the necessary information to successfully synthesize this compound and utilize it in their drug discovery and development programs.
References
-
Wikipedia. (2023, October 29). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Shaikh, I. A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54138-54162.
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from [Link]
- El-Mekabaty, A., & El-Faham, A. (2018). New 3H-Indole Synthesis by Fischer’s Method. Part I. Molbank, 2018(4), M1014.
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
- Google Patents. (2008). Preparation method for 2-bromophenylhydrazine.
-
Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Synthesis of Indole-2-Carboxylates
Introduction: The Enduring Significance of the Indole-2-Carboxylate Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Within this privileged scaffold, indole-2-carboxylates serve as crucial synthetic intermediates, offering a versatile handle for further functionalization in the development of novel therapeutic agents and advanced materials.[2] Their applications are extensive, ranging from building blocks for complex alkaloids to key components in the synthesis of drugs targeting a wide array of diseases.[3]
This comprehensive guide provides detailed, step-by-step protocols for several robust methods for the synthesis of indole-2-carboxylates. We will delve into the mechanistic underpinnings of both classic and modern synthetic strategies, offering insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
I. Classical Approaches to Indole-2-Carboxylate Synthesis
A. The Fischer Indole Synthesis: A Time-Honored and Versatile Method
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole nucleus.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[5] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common starting materials.[6]
Mechanism and Rationale:
The reaction proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enamine, a[7][7]-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring.[8] The choice of acid catalyst is critical; both Brønsted and Lewis acids can be employed, and the optimal choice depends on the specific substrates.[5][9] Polyphosphoric acid (PPA) is often a highly effective catalyst for this transformation.[9]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 2-Phenylindole (Illustrative Example) [1]
-
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a 500-mL beaker, combine 60 g (0.5 mole) of acetophenone and 100 mL of ethanol.
-
In a separate 250-mL beaker, dissolve 55 g (0.5 mole) of phenylhydrazine in 50 mL of ethanol.
-
Add the phenylhydrazine solution to the acetophenone solution with stirring. A mild exothermic reaction will occur, and the product may begin to crystallize.
-
Warm the mixture on a steam bath for 30 minutes.
-
Cool the mixture in an ice bath. The product will solidify.
-
Collect the acetophenone phenylhydrazone by filtration and wash with 25 mL of cold ethanol. The yield is 87-91%.[1]
-
-
Step 2: Cyclization to 2-Phenylindole
-
Create an intimate mixture of 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker.[4]
-
After cooling, collect the 2-phenylindole by filtration and wash with cold ethanol. The expected yield is 72-80%.[1]
-
Troubleshooting:
-
Low Yield: Low yields can result from impure starting materials, suboptimal acid catalyst concentration, or incorrect reaction temperature.[9] It is advisable to use freshly purified reagents. Screening different acid catalysts and monitoring the reaction by thin-layer chromatography (TLC) can help optimize conditions.[9]
-
Side Products: The formation of byproducts is a common issue. Careful control of reaction time, temperature, and acid concentration can minimize the formation of undesired products.[9]
-
Reaction Failure: Certain substitution patterns on the starting materials can cause the reaction to fail.[10] Electron-donating substituents on the carbonyl component can lead to preferential N-N bond cleavage, competing with the desired cyclization.[10]
B. The Reissert Indole Synthesis: A Robust Route from o-Nitrotoluenes
Mechanism and Rationale:
The synthesis begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[7] Potassium ethoxide is often more effective than sodium ethoxide for this step.[7] The subsequent reductive cyclization of the pyruvate derivative, typically using zinc in acetic acid or other reducing agents like ferrous sulfate and ammonia, yields the indole-2-carboxylic acid.[7][12]
Experimental Workflow: Reissert Indole Synthesis
Caption: Workflow for the Reissert Indole Synthesis.
Detailed Protocol: Synthesis of Ethyl Indole-2-carboxylate [6]
-
Step 1: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a 5-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, place 78.2 g (2.00 gram atoms) of potassium in 1.5 L of anhydrous ether.
-
Pass a slow stream of dry nitrogen through the flask. Add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains mild boiling.
-
Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.
-
Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.
-
Discontinue stirring after an additional 10 minutes and let the mixture stand for at least 24 hours.
-
Collect the lumpy, deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is 204–215 g (74–78%).[6]
-
-
Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Place 30 g (0.109 mole) of the potassium salt in a 400-mL hydrogenation bottle and dissolve it in 200 mL of glacial acetic acid.
-
Add 0.20 g of platinum catalyst and place the bottle in a Parr low-pressure hydrogenation apparatus.
-
Flush the system several times with hydrogen and shake at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases (continue for an additional 1-2 hours).
-
Remove the catalyst by filtration and wash with glacial acetic acid.
-
Slowly add 3 L of water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid.
-
Collect the solid by filtration, wash with five 100-mL portions of water, and dry over calcium chloride. This yields 16.0–17.5 g (78–85%) of the product.[6]
-
Further purification can be achieved by recrystallization from a mixture of methylene chloride and light petroleum ether to yield white needles (m.p. 122.5–124°C).[6]
-
Causality and Troubleshooting:
-
The use of potassium ethoxide in ether provides a stronger base system than sodium ethoxide in ethanol, leading to more complete condensation.[12]
-
Certain reduction conditions can lead to the formation of quinolones as byproducts, especially with 7-substituted indoles.[12] Careful selection of the reducing agent is therefore important.
C. The Hemetsberger Indole Synthesis: A Thermal Route
The Hemetsberger (or Hemetsberger-Knittel) synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[13][14] This method can provide good yields, often above 70%.[13]
Mechanism and Rationale:
The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully elucidated.[13] Azirine intermediates have been isolated in some cases.[13] The starting α-azidocinnamate esters are typically prepared via a Knoevenagel-type condensation between an aryl aldehyde and an α-azidoacetate.[15]
Experimental Workflow: Hemetsberger Indole Synthesis
Caption: Workflow for the Hemetsberger Indole Synthesis.
General Protocol Outline:
-
Preparation of Ethyl α-azido-β-arylacrylate: An aromatic aldehyde is reacted with ethyl azidoacetate in the presence of a base like sodium ethoxide.[16]
-
Thermolysis: The resulting acrylate is heated in a high-boiling solvent such as xylene to induce cyclization.[15]
-
Purification: The product is isolated and purified, typically by column chromatography.
Safety Considerations:
The Hemetsberger synthesis involves the use of sodium azide and the formation of organic azides, which are potentially explosive and toxic.[17][18][19][20][21]
-
Sodium Azide: Handle with extreme care in a well-ventilated fume hood.[19] Avoid contact with heavy metals, acids, and halogenated solvents.[19][21] Do not use metal spatulas.[17]
-
Organic Azides: These compounds can be sensitive to shock, heat, and light.[21] It is recommended to use them immediately after preparation and to handle them in solution whenever possible.
II. Modern Palladium-Catalyzed Syntheses
Modern synthetic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions, which offer alternative and often more flexible routes to highly functionalized indole-2-carboxylates.
A. The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
The Larock indole synthesis is a versatile heteroannulation reaction that utilizes a palladium catalyst to construct indoles from an o-iodoaniline and a disubstituted alkyne.[22] This method allows for the synthesis of a wide variety of substituted indoles.
Mechanism and Rationale:
The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, coordination and migratory insertion of the alkyne, intramolecular attack of the aniline nitrogen, and reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[22]
General Protocol Outline:
A mixture of an o-iodoaniline, an alkyne (2-5 equivalents), a palladium(II) source, a base (e.g., potassium carbonate), and a ligand (e.g., PPh₃) in a suitable solvent is heated to effect the cyclization.[22] The product is then isolated and purified.[1]
B. Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds
A more recent development involves the direct oxidative C-H amination of 2-acetamido-3-arylacrylates to form 1-acetyl indole-2-carboxylates.[23][24] This method is notable for its use of molecular oxygen as the terminal oxidant, making it an atom-economical and environmentally benign process.[24] The acetyl protecting group can be readily removed to provide the free indole-2-carboxylate.[23]
Mechanism and Rationale:
The reaction is carried out with a catalytic amount of a Pd(II) source under an oxygen atmosphere.[23] The proposed mechanism involves a palladium-catalyzed oxidative cyclization.[24] This C-H activation strategy avoids the need for pre-functionalized starting materials like o-haloanilines.
III. Comparative Overview and Selection Guide
Choosing the appropriate synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and scalability.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Fischer Synthesis | Arylhydrazines, Pyruvates | Acid (Brønsted or Lewis) | Variable, can be high | Versatile, well-established | Can fail with certain substrates, harsh conditions |
| Reissert Synthesis | o-Nitrotoluenes, Diethyl Oxalate | Base (KOEt), Reducing Agent (Zn/AcOH) | Good to excellent | Reliable, good for specific substitution patterns | Multi-step, requires nitro starting materials |
| Hemetsberger Synthesis | Aryl Aldehydes, Ethyl Azidoacetate | Base (NaOEt), Heat | >70% | Good yields | Use of potentially explosive azides |
| Larock Synthesis | o-Iodoanilines, Alkynes | Palladium catalyst, Base | Good to excellent | High functional group tolerance, modular | Requires haloaniline and alkyne starting materials |
| Pd-Catalyzed C-H Amination | 2-Acetamido-3-arylacrylates | Palladium catalyst, O₂ | Good to high | Atom-economical, uses O₂ as oxidant | Requires specific acrylate starting material |
IV. Conclusion
The synthesis of indole-2-carboxylates is a well-developed field with a rich history and a vibrant present. The classical methods of Fischer, Reissert, and Hemetsberger continue to be valuable tools in the synthetic chemist's arsenal. Concurrently, modern palladium-catalyzed reactions have opened up new avenues for the efficient and flexible construction of these important molecules. By understanding the mechanisms, protocols, and limitations of each method, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel discoveries in medicine and materials science.
V. References
-
Technical Support Center: Optimizing Fischer Indole Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/optimizing-fischer-indole-synthesis]
-
A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods - Benchchem. [URL: https://www.benchchem.com/technical-support-center/a-comparative-guide-to-indole-synthesis]
-
Reissert indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reissert_indole_synthesis]
-
Reissert Indole Synthesis. [URL: https://doi.org/10.1017/UPO9788175968295.171]
-
Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-common-issues-in-fischer-indole-synthesis-from-hydrazones]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0567]
-
Reissert-Indole-Synthesis.pdf - ResearchGate. [URL: https://www.researchgate.net/publication/299532857_Reissert-Indole-Synthesis]
-
(PDF) Reissert Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/330310235_Reissert_Indole_Synthesis]
-
sodium-azide-organic-azides_0.docx. [URL: https://safetyservices.ucdavis.edu/sites/g/files/dgvnsk4291/files/local_assets/media/sodium-azide-organic-azides_0.docx]
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27404018/]
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. [URL: https://ehs.umass.edu/sites/default/files/Safe%20Handling%20of%20Sodium%20Azide%20%28SAZ%29.pdf]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. [URL: https://www.researchgate.net/publication/377884144_Indole_Moiety_in_Organic_Synthesis_A_Comprehensive_Review_of_Methods_and_Mechanisms]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/rcm6co/problems_with_fischer_indole_synthesis/]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01358a]
-
Sodium Azide - Environment, Health & Safety. [URL: https://ehs.umich.edu/wp-content/uploads/2019/11/Sodium-Azide-SOP.pdf]
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5296645/]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja1109169]
-
Sodium Azide NaN3 - - Division of Research Safety | Illinois. [URL: https://drs.illinois.edu/Page/SafetyLibrary/SodiumAzide]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3096495/]
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds - FAO AGRIS. [URL: https://agris.fao.org/agris-search/search.do?recordID=US201600210208]
-
Synthesis of indoles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]
-
Carbonylative synthesis and functionalization of indoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473484/]
-
(PDF) Hemetsberger Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/337035984_Hemetsberger_Indole_Synthesis]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02167k]
-
Synthesis of Indoles from o-Haloanilines. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01859]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. [URL: https://www.researchgate.net/publication/349976735_Synthesis_of_Medicinally_Important_Indole_Derivatives_A_Review]
-
Larock indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Larock_indole_synthesis]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072483/]
-
Hemetsberger indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hemetsberger_indole_synthesis]
-
Synthesis of Indoles from o-Haloanilines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/280313133_Synthesis_of_Indoles_from_o-Haloanilines]
-
Hemetsberger-Knittel Indole Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/hemetsberger-knittel-indole-synthesis]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. [URL: https://www.heterocycles.jp/library/fulltext/23112]
-
Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis, - YouTube. [URL: https://www.youtube.com/watch?v=wz-y966qO_0]
-
Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6000213/]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-indole.html]
-
Safe Handling of Azides - University of Pittsburgh. [URL: https://www.ehs.pitt.edu/sites/default/files/docs/03-013Azides.pdf]
-
The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-support-center/the-fischer-indole-synthesis]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273822/]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. [URL: https://www.longdom.org/open-access/separation-and-quantification-of-octahydro1hindole2carboxilic-acid-and-its-three-isomers-by-hplc-using-refractive-index-detect-2157-7064.1000219.pdf]
-
AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v62-244]
-
Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ob/b709520c]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [URL: https://www.mdpi.com/1420-3049/21/3/333]
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. ehs.ucsb.edu [ehs.ucsb.edu]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
- 21. safety.pitt.edu [safety.pitt.edu]
- 22. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate in Modern Drug Discovery
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its unique electronic properties and geometric structure allow it to mimic peptide motifs and participate in crucial binding interactions such as hydrogen bonding and π-stacking. Within this versatile class of molecules, Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate has emerged as a highly strategic building block, particularly in the development of targeted cancer therapeutics.
This application note provides an in-depth guide for researchers and drug development professionals on the utility of this functionalized indole. We will explore its core synthetic transformations, provide detailed, field-proven protocols, and contextualize its application through the lens of developing potent kinase inhibitors, with a specific focus on Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle and a validated oncologic target.[3][4]
Physicochemical Properties & Strategic Importance
The unique substitution pattern of this compound provides a trifecta of chemical handles, making it an ideal starting point for complex molecular synthesis.
-
C7-Bromine : A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl moieties. This position is often exploited to build out the core structure of the final active pharmaceutical ingredient (API).
-
C5-Fluorine : A bioisostere for hydrogen that can significantly enhance metabolic stability and binding affinity by altering the local electronic environment and participating in favorable electrostatic interactions with the target protein.
-
C2-Ethyl Carboxylate : A readily modifiable group that can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling, a common step in linking different fragments of a drug molecule.
| Property | Value |
| CAS Number | 916179-89-6 |
| Molecular Formula | C₁₁H₉BrFNO₂ |
| Molecular Weight | 286.10 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, Methanol |
Core Application: Synthesis of PLK1 Kinase Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in mitosis. Its overexpression is a common feature in numerous cancers, correlating with poor prognosis.[3][4] Consequently, inhibiting PLK1 is a highly pursued strategy in oncology. This compound serves as a critical starting material for a class of potent PLK1 inhibitors. The synthesis hinges on a key Suzuki-Miyaura cross-coupling reaction at the C7 position.
The general workflow involves coupling the indole core with a suitable boronic acid or ester, followed by modification of the C2-ester to build the final pharmacophore.
Caption: Synthetic workflow for a PLK1 inhibitor.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating causality and best practices derived from established methodologies.[5][6]
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes the palladium-catalyzed coupling of the title indole with an arylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yields.
Rationale:
-
Catalyst : A palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is chosen for its efficiency in coupling aryl bromides.[7] The bulky phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle.
-
Base : An inorganic base such as Na₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
-
Solvent System : A mixture of an organic solvent (like 1,4-Dioxane or DMF) and water is commonly used. The water is essential for dissolving the inorganic base, while the organic solvent solubilizes the substrates and catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq) or similar Pd catalyst
-
Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Seal the flask with a septum, and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (1,4-Dioxane/Water, 4:1) to achieve a final concentration of approximately 0.1 M with respect to the indole starting material.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C7-arylated indole intermediate.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: Saponification of the Ethyl Ester
This step hydrolyzes the C2-ester to the carboxylic acid, a key functional group for amide bond formation.
Rationale:
-
Base : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are strong bases that effectively catalyze the hydrolysis of the ester. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents at lower temperatures.
-
Solvent System : A mixture of THF (or Methanol) and water is used to ensure solubility of both the ester substrate and the hydroxide base.
Materials:
-
C7-Arylated Indole Intermediate (1.0 eq)
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 - 5.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1M Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the C7-arylated indole intermediate in a mixture of THF and water.
-
Add LiOH·H₂O (3.0 eq) to the solution at room temperature.
-
Stir the mixture vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the indole-2-carboxylic acid.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool that grants access to complex and potent therapeutic agents. Its well-defined reactive sites allow for controlled, sequential modifications, making it invaluable for constructing libraries of kinase inhibitors and other targeted drugs.[3][8][9] The protocols detailed herein provide a robust foundation for researchers to leverage this scaffold in their discovery programs. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks like this indole will only increase, ensuring its continued relevance in the future of medicine.
References
- Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI.
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed.
- Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. PubMed.
- How is 7-BROMO-5-FLUOROINDOLE prepared and used in the medical field?. Guidechem.
- The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- Biomedical Importance of Indoles.
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry.
- (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate as a Synthetic Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. This halogenated indole is a highly versatile and powerful building block in modern organic synthesis. Its unique substitution pattern—a C7-bromine for cross-coupling, a C5-fluorine for modulating physicochemical properties, and a C2-ester for further derivatization or removal—offers multiple, orthogonal handles for molecular elaboration. We will explore the causality behind key synthetic transformations, provide detailed, field-proven protocols, and illustrate workflows for the construction of complex molecular architectures relevant to contemporary drug discovery programs.
Introduction: The Strategic Value of a Multifunctional Scaffold
The indole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1][2] this compound (CAS: 916327-71-6) is not merely another indole; it is a pre-functionalized platform engineered for synthetic efficiency and diversity-oriented synthesis.
-
The C7-Bromine: This is the primary reactive handle for palladium-catalyzed cross-coupling reactions. Its position at C7 allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[3]
-
The C5-Fluorine: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[3][4]
-
The C2-Ethyl Carboxylate: This group serves two primary purposes. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be removed entirely via decarboxylation to yield the 7-bromo-5-fluoro-1H-indole scaffold.[5][6][7]
-
The N1-Proton: The indole nitrogen is available for a variety of N-alkylation or N-arylation reactions, providing another vector for diversification.[8][9]
The strategic arrangement of these functional groups allows for a controlled, stepwise elaboration of the molecule, making it an invaluable intermediate for building libraries of complex compounds for biological screening.[3]
Physicochemical Properties
| Property | Value |
| CAS Number | 916327-71-6 |
| Molecular Formula | C₁₁H₉BrFNO₂ |
| Molecular Weight | 286.10 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥97% |
Core Synthetic Transformations & Protocols
This section details the primary reaction classes that leverage the distinct functional handles of the title compound. Each protocol is designed to be a self-validating system, with insights into the rationale behind procedural steps.
Palladium-Catalyzed Cross-Coupling at the C7-Position
The C7-Br bond is the most versatile site for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction is a cornerstone for creating biaryl structures, linking the indole core to another aromatic or heteroaromatic system.
Expertise & Causality: The choice of a palladium catalyst, ligand, base, and solvent system is critical. Catalysts like Pd(PPh₃)₄ are robust, but more advanced ligands (e.g., SPhos, XPhos) can improve yields for challenging substrates. A biphasic solvent system like dioxane/water or DMF/water is often used; water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species required for transmetalation.[10]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2.1.A: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (286 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, Ethyl 7-phenyl-5-fluoro-1H-indole-2-carboxylate.
This reaction is paramount for introducing primary or secondary amines at the C7 position, a common strategy for tuning solubility and engaging in hydrogen-bond interactions with biological targets.
Expertise & Causality: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by amine coordination, deprotonation by a base, and reductive elimination.[11] The choice of base is critical; sterically hindered strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the coordinated amine without competing as nucleophiles.[12] Bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote both the oxidative addition and the final reductive elimination steps.[12][13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.1.B: Buchwald-Hartwig Amination with Morpholine
-
Vessel Preparation: In a glovebox or under a stream of argon, add this compound (286 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the catalyst/ligand system (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, and XPhos, 38 mg, 0.08 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield Ethyl 7-(morpholin-4-yl)-5-fluoro-1H-indole-2-carboxylate.
This reaction introduces an alkyne functionality, a versatile group that can participate in subsequent transformations like click chemistry or be reduced to alkanes or alkenes.
Expertise & Causality: The classical Sonogashira coupling employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14][15] The reaction is typically run in the presence of an amine base (e.g., triethylamine or diisopropylamine), which acts as both the base and, often, the solvent. Anhydrous and anaerobic conditions are traditionally required to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[14]
Protocol 2.1.C: Sonogashira Coupling with Phenylacetylene
-
Vessel Preparation: To a dry Schlenk flask, add this compound (286 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol), and copper(I) iodide (CuI, 10 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through Celite® to remove catalyst residues and salts.
-
Washing: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to afford Ethyl 5-fluoro-7-(phenylethynyl)-1H-indole-2-carboxylate.
Transformations of the C2-Ethyl Carboxylate Group
The ester at the C2 position is a gateway to other critical functional groups or can be removed entirely.
This is often the first step in a sequence to generate amides or to prepare for decarboxylation.
Expertise & Causality: Base-mediated hydrolysis (saponification) is the standard method. A base like potassium hydroxide (KOH) or lithium hydroxide (LiOH) is used in a protic solvent mixture (e.g., THF/Methanol/Water). The reaction is typically heated to drive it to completion.[5][8] An acidic workup is required to protonate the resulting carboxylate salt to yield the free carboxylic acid.
Protocol 2.2.A: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (286 mg, 1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL), methanol (2 mL), and water (2 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 84 mg, 2.0 mmol).
-
Reaction: Stir the mixture at 50 °C for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the organic solvents.
-
Acidification: Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2 by the slow addition of 1 M HCl.
-
Isolation: The carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 7-bromo-5-fluoro-1H-indole-2-carboxylic acid.
Removal of the C2-carboxyl group provides the core 7-bromo-5-fluoro-1H-indole scaffold, which is itself a valuable intermediate.[3]
Expertise & Causality: Indole-2-carboxylic acids are prone to decarboxylation upon heating, as the mechanism proceeds through a stabilized intermediate.[16] The reaction is often performed in a high-boiling point solvent like quinoline or diphenyl ether, sometimes with a copper catalyst (e.g., copper chromite) to lower the required temperature.[5][17]
Protocol 2.2.B: Decarboxylation of the Carboxylic Acid
-
Reaction Setup: Place 7-bromo-5-fluoro-1H-indole-2-carboxylic acid (258 mg, 1.0 mmol) in a round-bottom flask containing diphenyl ether (5 mL).
-
Catalyst Addition (Optional but Recommended): Add copper powder or copper chromite (approx. 10 mol%).
-
Reaction: Heat the mixture under an inert atmosphere to 200-230 °C. Vigorous evolution of CO₂ should be observed. Maintain the temperature until gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a nonpolar solvent like hexane to precipitate the product and dissolve the diphenyl ether.
-
Isolation: Collect the crude product by filtration.
-
Purification: Purify the solid by recrystallization or flash column chromatography to obtain 7-bromo-5-fluoro-1H-indole.[18]
Derivatization at the N1-Position
The indole nitrogen can be functionalized to block the N-H for subsequent reactions or to introduce groups that modulate biological activity.
Expertise & Causality: The indole N-H is weakly acidic (pKa ≈ 17). A strong base is required to deprotonate it quantitatively. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is the classic choice.[19] Following deprotonation to form the indolide anion, an alkylating agent (e.g., methyl iodide, benzyl bromide) is added. Care must be taken to use anhydrous conditions to avoid quenching the base.[8]
Caption: Workflow for the N-alkylation of an indole derivative.
Protocol 2.3.A: N-Methylation
-
Vessel Preparation: To a dry, three-neck flask under argon, add a suspension of sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) in anhydrous DMF (5 mL).
-
Indole Addition: Cool the suspension to 0 °C. Add a solution of this compound (286 mg, 1.0 mmol) in anhydrous DMF (5 mL) dropwise. Stir for 30 minutes at 0 °C; cessation of hydrogen evolution indicates formation of the anion.
-
Alkylating Agent: Add methyl iodide (75 µL, 1.2 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Workup: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield Ethyl 7-bromo-5-fluoro-1-methyl-1H-indole-2-carboxylate.
Safety, Handling, and Storage
-
Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a testament to the power of strategic molecular design. Its orthogonally reactive sites provide chemists with a predictable and versatile platform for the synthesis of complex, highly functionalized indole derivatives. The protocols and insights provided herein serve as a robust foundation for leveraging this intermediate in the pursuit of novel chemical entities for pharmaceutical and materials science applications. By understanding the causality behind each transformation, researchers can troubleshoot effectively and rationally design synthetic routes to their targets of interest.
References
-
Al-Zoubi, M. R., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
-
Naik, N., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]
- Amin, A., et al. (2008). Process for the preparation of indole derivatives. Google Patents (WO2008072257A2).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. Article. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]
-
Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Request PDF. (2011). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. Available at: [Link]
- Che, C., et al. (2005). N-alkylation of indole derivatives. Google Patents (US7067676B2).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available at: [Link]
-
ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]
-
Elsevier. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... Scientific Diagram. Available at: [Link]
-
Reddy, V. R., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry. Available at: [Link]
-
Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Presentation. Available at: [Link]
-
Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Available at: [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Scientific Diagram. Available at: [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ACS Publications. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. 7-Bromo-5-fluoroindole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols: Derivatization of the Indole-2-Carboxylate Core for the Generation of Novel Bioactive Compounds
Introduction
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, serves as a versatile template for interacting with a multitude of biological targets.[1][2] Among the various indole-based building blocks, the indole-2-carboxylate core has emerged as a particularly fruitful starting point for the synthesis of novel therapeutic agents.[1][3][4] The presence of the carboxylate group at the 2-position provides a convenient handle for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around the indole scaffold. This strategic derivatization has led to the discovery of compounds with a broad spectrum of pharmacological activities, including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[5][6][7][8][9]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the indole-2-carboxylate core. We will delve into the fundamental synthetic strategies, provide step-by-step protocols for key reactions, and discuss the rationale behind experimental choices, grounded in established chemical principles and supported by authoritative literature.
The Strategic Importance of the Indole-2-Carboxylate Scaffold
The indole-2-carboxylate moiety is not merely a synthetic convenience; its inherent electronic and structural features contribute significantly to the biological activity of its derivatives. The carboxyl group can act as a hydrogen bond acceptor or donor, and upon deprotonation, as a negatively charged group, enabling critical interactions with enzyme active sites and receptor binding pockets. Furthermore, its position at C2 influences the overall electronic distribution of the indole ring, modulating its reactivity and interaction with biological macromolecules.[3] This has been demonstrated in the development of potent inhibitors for various targets, including HIV-1 integrase and cysteinyl-leukotriene 1 (CysLT1) receptor antagonists.[8][10][11]
Core Derivatization Strategies
The indole-2-carboxylate core offers several sites for chemical modification. The primary points of derivatization include the indole nitrogen (N1), the carboxylic acid group at C2, and the various positions on the indole ring (C3, C4, C5, C6, and C7) through C-H activation or functionalization of pre-installed groups.
Caption: Key sites for derivatization on the indole-2-carboxylate scaffold.
N-Alkylation and N-Arylation at the N1 Position
Modification of the indole nitrogen is a common strategy to modulate the physicochemical properties and biological activity of indole derivatives. N-alkylation can enhance lipophilicity, alter metabolic stability, and introduce new interaction points with biological targets.
Causality Behind Experimental Choices: The choice of base and solvent is critical for achieving regioselective N-alkylation over potential C-alkylation. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are effective for deprotonating the indole nitrogen, forming the highly nucleophilic indolide anion.[12][13] Alternatively, milder conditions using potassium carbonate (K2CO3) in acetone or acetonitrile can also yield the desired N-alkylated products, often with better functional group tolerance.[12][14] For N-arylation, copper-catalyzed decarboxylative coupling has emerged as an efficient method.[15]
Protocol 1: General Procedure for N-Alkylation of Ethyl Indole-2-carboxylate
Objective: To introduce an alkyl group at the N1 position of the indole ring.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (using NaH in DMF):
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated indole-2-carboxylate.
Procedure (using K2CO3 in Acetone):
-
To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq.) in acetone, add K2CO3 (2.0 eq.) and the alkyl halide (1.5 eq.).[14]
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).[14]
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by silica gel column chromatography.
Derivatization of the C2-Carboxylic Acid: Amide Bond Formation
The conversion of the carboxylic acid at the C2 position into an amide is a cornerstone of derivatization strategies for indole-2-carboxylates. This transformation introduces a diverse range of functionalities and is pivotal in the synthesis of numerous biologically active compounds, including antitubercular and anticancer agents.[5][6]
Causality Behind Experimental Choices: Amide bond formation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[16] Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][17][18] The choice of coupling reagent and base (e.g., N,N-diisopropylethylamine, DIPEA) is crucial to ensure high yields and minimize side reactions like racemization.[5][6][16]
Protocol 2: Synthesis of Indole-2-carboxamides via Amide Coupling
Objective: To synthesize a library of indole-2-carboxamides from indole-2-carboxylic acid and various amines.
Materials:
-
1H-Indole-2-carboxylic acid
-
Primary or secondary amine (various)
-
HATU or EDC/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure indole-2-carboxamide.
Caption: Workflow for the synthesis of indole-2-carboxamides.
C-H Functionalization of the Indole Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole nucleus, avoiding the need for pre-functionalized starting materials.[19][20] While the C3 position is the most nucleophilic and typically undergoes electrophilic substitution, transition-metal-catalyzed C-H activation can enable regioselective functionalization at other positions, including C2, C4, C6, and C7.[20][21][22]
Causality Behind Experimental Choices: The regioselectivity of C-H activation is often controlled by the use of a directing group, typically attached to the indole nitrogen.[20][23] For instance, a pyrimidyl or a removable directing group can direct arylation to the C2 position.[21] Ruthenium and cobalt catalysts have shown significant promise in these transformations.[19][21] Without a directing group, functionalization often occurs at the most electronically rich position, C3.
Representative Data on Indole-2-Carboxamide Synthesis
| Entry | Amine | Coupling Reagent | Solvent | Yield (%) | Reference |
| 1 | Cyclohexylamine | HATU | DMF | High | [5] |
| 2 | Various aromatic amines | HATU | DMF | Good | [5] |
| 3 | Various amines | BOP | DCM | 75-94 | [6] |
| 4 | Cyclooctylamine | EDC/HOBt | DMF | Good | [18] |
Conclusion
The derivatization of the indole-2-carboxylate core is a highly versatile and powerful approach for the synthesis of novel compounds with significant therapeutic potential. By strategically modifying the N1-position, the C2-carboxylate group, and the indole ring itself, researchers can generate extensive libraries of diverse molecules for biological screening. The protocols and insights provided in these application notes offer a solid foundation for embarking on synthetic campaigns targeting this privileged scaffold. As our understanding of C-H activation and other advanced synthetic methodologies continues to grow, the possibilities for creating innovative indole-2-carboxylate derivatives are bound to expand even further, paving the way for the next generation of indole-based therapeutics.
References
-
Makatini, M. M., Petzer, A., Petzer, J. P., & de Koning, C. B. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. [Link]
-
Kamble, A., Deore, P., Agrawal, V., Chauhan, A., Gulipelli, H., & Sharma, S. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., Wang, G., & Zhang, Y. (2019). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules. [Link]
-
Appendino, G., Minassi, A., & Taglialatela-Scafati, O. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]
-
Kamble, A., Deore, P., Agrawal, V., Chauhan, A., Gulipelli, H., & Sharma, S. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]
-
Sá, M. C. M., & Kascheres, C. (1993). Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Synthetic Communications. [Link]
-
Steeples, E. (2017). Cobalt-Catalyzed C–H Activation of Indoles. ChemistryViews. [Link]
-
Li, P., & Wang, L. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters. [Link]
-
Dhiman, S., & Daugulis, O. (2019). C-H Activation of Indoles. Accounts of Chemical Research. [Link]
-
Kathiravan, S., Anaspure, P., Zhang, T., & Nicholls, I. A. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research. [Link]
-
Leeson, P. D., Baker, R., Carling, R. W., Curtis, N. R., Moore, K. W., Williams, B. J., ... & Iversen, L. L. (1991). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Upadhyaya, D. J., Ananthan, S., & Saran, U. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Omega. [Link]
-
Shaikh, A. A., & Gawade, S. S. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts. [Link]
-
Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
-
de Oliveira, R. B., de Souza, M. V. N., & de Almeida, M. V. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
-
Kim, H., Lee, J. H., Kim, Y., & Lee, J. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Raju, G. N., Sai, K. B., Meghana, M., Chandana, K., Suresh, P., & Nadendla, R. R. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]
-
Wang, Y., Li, X., Zhang, Y., Wang, Y., & Li, J. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
-
Kumar, A., Kumar, S., & Singh, R. (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]
-
Valenti, P., Rampa, A., & Bisi, A. (1993). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Tetrahedron. [Link]
-
de la Torre, A. F., & Sarlah, D. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. [Link]
-
de Sá Alves, M. R., de Carvalho, F. S., & de Souza, M. C. B. V. (2007). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry. [Link]
-
Wang, Y., Li, X., Zhang, Y., Wang, Y., & Li, J. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Jones, A. D., MacCulloch, S. J., & Plumb, A. P. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
-
Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
Chen, B., & Zhou, Y. (2015). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. [Link]
-
Liao, Y., & Rele, S. (2001). New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. The Journal of organic chemistry. [Link]
- Shieh, W. C., & Dell, S. (2006). N-alkylation of indole derivatives.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 16. hepatochem.com [hepatochem.com]
- 17. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 20. soc.chim.it [soc.chim.it]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Reaction mechanisms for the synthesis of functionalized indoles.
An In-Depth Guide to the Synthesis of Functionalized Indoles: Mechanisms and Protocols for the Modern Chemist
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vinblastine, underscores the critical importance of efficient and versatile methods for its synthesis.[4] For researchers in drug development, the ability to strategically introduce functional groups onto the indole ring is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and generating novel intellectual property.
This guide provides a detailed exploration of key reaction mechanisms for synthesizing functionalized indoles. Moving beyond a simple recitation of steps, it delves into the causality behind experimental choices, offering insights honed from decades of synthetic application. We will examine both classical and modern transition-metal-catalyzed methods, providing detailed, field-tested protocols and visual mechanistic breakdowns to empower researchers in their synthetic endeavors.
The Fischer Indole Synthesis: A Timeless Classic
First reported by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus due to the ready availability of starting materials.[5][6][7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an enolizable aldehyde or ketone.[8]
Mechanistic Deep Dive
The elegance of the Fischer synthesis lies in its cascade of well-defined transformations. The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄ or Lewis acids such as ZnCl₂ and BF₃ are commonly employed to drive the reaction forward.[6][9]
The accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[10][11]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[11] This step is crucial and requires at least one α-hydrogen on the carbonyl component.
-
[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted[10][10]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[5][6][12]
-
Rearomatization & Cyclization: A proton transfer leads to the rearomatization of the six-membered ring. The resulting nucleophilic enamine then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring.[5]
-
Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable, aromatic indole ring, yields the final product.[5][10]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, proceeding through the isolation of the hydrazone intermediate.[11]
Step 1: Synthesis of Acetophenone Phenylhydrazone [11]
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
Combine acetophenone and phenylhydrazine in a flask and warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath to maximize crystal formation.
-
Collect the product by vacuum filtration and wash the crystals with 25 mL of cold ethanol.
-
Expert Tip: The filtrate can be concentrated to yield a second crop of crystals, improving the overall yield.
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole [11]
-
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
-
Procedure:
-
In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone and powdered anhydrous zinc chloride. Causality Note: Anhydrous ZnCl₂ is a strong Lewis acid required to catalyze the rearrangement; it must be kept dry as water will deactivate it.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become a liquid after 3-4 minutes.
-
Continue heating and stirring. After about 5 minutes, remove the beaker from the heat and continue stirring as the reaction completes.
-
Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.
-
To dissolve the zinc salts and aid in product precipitation, add 50 mL of glacial acetic acid and 5 mL of concentrated HCl to the reaction beaker, rinse, and pour this acidic solution into the water mixture.
-
Collect the crude 2-phenylindole by vacuum filtration, wash thoroughly with water, and recrystallize from hot 95% ethanol to obtain the purified product.
-
The Larock Indole Synthesis: A Palladium-Catalyzed Revolution
Developed by Richard C. Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[13][14] Its versatility, mild conditions, and broad functional group tolerance have made it a staple in modern synthetic chemistry, particularly for accessing complex, highly substituted indoles.[15][16]
Mechanistic Deep Dive
The Larock indole synthesis operates via a Pd(0)/Pd(II) catalytic cycle. The choice of reagents is critical for success. While initially ligand-less, later developments showed that bulky phosphine ligands can improve reaction efficiency, and a chloride source like LiCl is often essential.[13][15]
The catalytic cycle is understood to proceed as follows:
-
Catalyst Activation: The active Pd(0) catalyst is generated in situ from a Pd(II) precursor, such as Pd(OAc)₂.
-
Oxidative Addition: The o-iodoaniline undergoes oxidative addition to the Pd(0) center to form an arylpalladium(II) complex.[17]
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and undergoes a regioselective syn-insertion into the aryl-palladium bond.[13] This is a key regiochemistry-determining step. Interestingly, the larger, more sterically hindering group of the alkyne typically inserts adjacent to the palladium, a counterintuitive result driven by electronic and steric factors in the transition state.[13]
-
Intramolecular Cyclization: The aniline nitrogen atom displaces the halide ligand on the palladium, forming a six-membered palladacycle intermediate.[17]
-
Reductive Elimination: The final step is a reductive elimination that forms the C-N bond of the indole ring, regenerating the active Pd(0) catalyst to continue the cycle.[17]
Caption: The catalytic cycle of the Larock Indole Synthesis.
Application Note & Protocol: Synthesis of Unnatural Tryptophans
A significant application of the Larock synthesis is the preparation of unnatural tryptophan derivatives, which are invaluable tools in chemical biology.[18] A mild and general protocol using o-bromoanilines (which are often more accessible than iodoanilines) has been developed, showcasing the reaction's adaptability.[19]
-
Materials & Reagents:
-
o-bromoaniline derivative (1.0 equiv)
-
Serine-derived alkyne (2.0 equiv)
-
Pd[P(tBu)₃]₂ catalyst (5 mol %)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) base (2.5 equiv)
-
1,4-Dioxane (solvent, 0.2 M)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the o-bromoaniline, the alkyne, and the Pd[P(tBu)₃]₂ catalyst.
-
Add the 1,4-dioxane, followed by the Cy₂NMe base via syringe. Causality Note: A bulky, non-nucleophilic amine base is used to facilitate the reaction without competing with the substrate aniline. The choice of a highly active catalyst system like Pd[P(tBu)₃]₂ is crucial for activating the less reactive C-Br bond at lower temperatures.[18][19]
-
Seal the vessel and heat the reaction mixture to 60°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tryptophan derivative.
-
Other Notable Indole Syntheses
While the Fischer and Larock syntheses are workhorses, several other methods are indispensable for accessing specific substitution patterns.
Bischler-Möhlau Indole Synthesis
This classical method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[20] Though historically significant, its utility has been hampered by harsh reaction conditions and often low yields.[21] The mechanism involves the initial formation of an α-arylamino ketone, which then undergoes a complex, acid-catalyzed cyclization and dehydration sequence.[20][21]
Caption: A simplified mechanism for the Bischler-Möhlau Synthesis.
Reissert Indole Synthesis
The Reissert synthesis is a two-step process that builds the indole core from ortho-nitrotoluene and diethyl oxalate.[22]
-
Condensation: The acidic methyl group of o-nitrotoluene is deprotonated by a strong base (e.g., potassium ethoxide) and undergoes condensation with diethyl oxalate to form ethyl o-nitrophenylpyruvate.[22]
-
Reductive Cyclization: The nitro group is then reduced (e.g., with zinc in acetic acid), and the resulting amine undergoes spontaneous intramolecular cyclization with the adjacent ketone, followed by dehydration to form the indole-2-carboxylic acid, which can be decarboxylated upon heating.[22][23]
Caption: Workflow for the Reissert Indole Synthesis.
Comparative Summary of Key Syntheses
| Reaction | Starting Materials | Key Reagents/Catalyst | Conditions | Advantages | Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., ZnCl₂, PPA) | High Temp (170°C) | Readily available materials, versatile | Harsh conditions, limited functional group tolerance, requires enolizable carbonyl |
| Larock | o-Haloaniline, Disubstituted Alkyne | Pd(0) catalyst (e.g., Pd(OAc)₂), Base, Ligand | Mild to Moderate Temp (60-110°C) | Excellent functional group tolerance, high regioselectivity, mild conditions | Cost of catalyst, requires specific halo-anilines and alkynes |
| Bischler-Möhlau | α-Halo Ketone, Aniline (excess) | Acid catalyst | Harsh, High Temp | Access to 2-aryl indoles | Harsh conditions, often low yields, poor regioselectivity with substituted anilines |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Strong base (KOEt), then reducing agent (Zn/AcOH) | Multi-step, variable | Uses simple starting materials | Multi-step process, limited substitution patterns |
Conclusion and Future Directions
The synthesis of functionalized indoles has evolved dramatically from classical, high-temperature cyclizations to sophisticated, mild, and highly selective transition-metal-catalyzed methods. The Fischer and Larock syntheses represent two pillars of this field, offering robust and versatile pathways to this privileged scaffold. As the demands of drug discovery and materials science grow, research continues to push the boundaries of indole synthesis. Emerging areas such as direct C-H functionalization and electrochemical synthesis promise even more efficient and sustainable routes, ensuring that the indole ring will remain a vibrant and accessible platform for scientific innovation for years to come.[24][25]
References
-
Larock, R. C. (1991). Larock indole synthesis. Wikipedia. [Link]
-
Various Authors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Various Authors. (n.d.). Reissert indole synthesis. Wikipedia. [Link]
-
National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]
-
MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
PubMed. (n.d.). A three-component Fischer indole synthesis. PubMed. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
-
Various Authors. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
-
Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]
-
National Institutes of Health. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. NIH. [Link]
-
ACS Publications. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. [Link]
-
News-Medical.net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]
-
ResearchGate. (n.d.). Indole Ring Synthesis: From Natural Products to Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. NIH. [Link]
-
EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. [Link]
-
ResearchGate. (2025). Enantioselective synthesis of indoles through catalytic indolization. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. [Link]
-
ACS Publications. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Unknown Source. (n.d.). Reissert Indole Synthesis. Source Link. [Link]
-
ResearchGate. (n.d.). Mechanism of larock indole synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recent advances in functionalization of indoles. ResearchGate. [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH. [Link]
-
YouTube. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]
-
Duke Vertices. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
-
National Institutes of Health. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH. [Link]
-
YouTube. (2021). Reissert Indole Synthesis - Full Video Lecture. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
YouTube. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC. [Link]
-
ResearchGate. (2025). Recent Advances in the Electrochemical Synthesis and Functionalization of Indole Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Blog Posts [dukevertices.org]
- 17. benchchem.com [benchchem.com]
- 18. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 21. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 22. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. thieme-connect.com [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Monitoring of Indole Synthesis Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and biologically active compounds, necessitates rigorous analytical monitoring to ensure optimal reaction performance, yield, and purity. This guide provides a comprehensive overview of modern analytical techniques for the real-time and offline monitoring of indole synthesis reactions. It delves into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols are presented alongside an in-depth discussion of the rationale behind experimental choices, empowering researchers to develop and validate robust analytical methods for their specific synthetic routes.
The Critical Role of Analytical Monitoring in Indole Synthesis
The indole ring system is a cornerstone of medicinal chemistry, forming the core of drugs ranging from anti-migraine agents (triptans) to anti-cancer therapeutics. The Fischer indole synthesis, a classical and widely used method, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] Precise monitoring of such reactions is paramount for several reasons:
-
Reaction Optimization: Understanding the consumption of starting materials and the formation of intermediates and the final product allows for the fine-tuning of reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.[3]
-
Impurity Profiling: Identification and quantification of byproducts are crucial for ensuring the purity of the final active pharmaceutical ingredient (API). Common side reactions in Fischer indole synthesis can lead to various impurities that may need to be controlled.[3]
-
Kinetic and Mechanistic Studies: Real-time monitoring provides invaluable data for elucidating reaction kinetics and mechanisms, leading to a deeper understanding and control of the chemical transformation.[4][5]
This guide will explore the primary analytical tools employed to achieve these objectives, offering both theoretical insights and practical, step-by-step protocols.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is a powerful and versatile technique for separating and quantifying the components of a reaction mixture with high resolution and sensitivity.[6] It is particularly well-suited for monitoring the progress of indole syntheses due to the strong UV absorbance of the aromatic reactants, intermediates, and products.[6]
The "Why": Rationale for HPLC Method Development
The choice of HPLC parameters is critical for achieving a robust and reliable separation. Here's a breakdown of the key considerations:
-
Column Chemistry: A reversed-phase C18 column is the most common choice for indole analysis. The nonpolar stationary phase effectively retains the relatively nonpolar indole-containing molecules, allowing for their separation based on hydrophobicity.[6][7]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (typically acetonitrile or methanol) is generally preferred.[8][9] The gradient allows for the efficient elution of both the more polar starting materials and the less polar indole product within a reasonable timeframe.
-
Detector Selection: A UV-Vis detector is the standard for this application, as indoles and their precursors have strong chromophores.[6] A photodiode array (PDA) detector is even more advantageous as it can acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment.[9] For enhanced sensitivity and specificity, a mass spectrometer (LC-MS) can be employed.[10][11]
Protocol: Monitoring a Fischer Indole Synthesis by RP-HPLC
This protocol provides a general framework for monitoring the reaction between phenylhydrazine and cyclohexanone to form 1,2,3,4-tetrahydrocarbazole.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction and precipitates any incompatible salts.
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
PDA Wavelength: Monitor at 280 nm for optimal detection of most indole compounds.[9] Collect spectra from 200-400 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Data Analysis:
-
Identify the peaks corresponding to phenylhydrazine, cyclohexanone, the phenylhydrazone intermediate, and the 1,2,3,4-tetrahydrocarbazole product by comparing their retention times and UV spectra with those of authentic standards.
-
Integrate the peak areas of each component at each time point.
-
Plot the concentration (or peak area) of each species versus time to generate a reaction profile.
-
Self-Validation and Trustworthiness:
-
System Suitability: Before running samples, inject a standard mixture containing all expected components to verify system performance (resolution, peak shape, and retention time precision).
-
Method Validation: For quantitative analysis, the method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying indole derivatives and potential volatile byproducts in a reaction mixture.[15][16]
The "Why": Rationale for GC-MS Method Development
-
Separation Principle: GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column.
-
Detection: The mass spectrometer provides structural information by fragmenting the eluted compounds and detecting the resulting ions, allowing for confident identification.[17]
-
Derivatization: For less volatile or polar indole derivatives (e.g., those with carboxylic acid or hydroxyl groups), derivatization (e.g., silylation) may be necessary to increase their volatility and thermal stability.[18]
Protocol: GC-MS Analysis of an Indole Synthesis Reaction Mixture
This protocol outlines a general method for the analysis of a completed indole synthesis reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
After the reaction is complete, quench the reaction mixture with water and extract the organic components with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and, if necessary, concentrate it under a stream of nitrogen.
-
Dilute the sample to an appropriate concentration with dichloromethane.
-
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a library of known spectra (e.g., NIST) to identify the compounds.
-
Quantification can be achieved by creating a calibration curve using authentic standards.
-
Self-Validation and Trustworthiness:
-
Blank Analysis: Inject a solvent blank to ensure that there are no interfering peaks from the solvent or the system.
-
Standard Analysis: Inject a standard of the expected indole product to confirm its retention time and mass spectrum.
In-Situ Spectroscopic Techniques: Real-Time Reaction Monitoring
In-situ spectroscopic techniques allow for the continuous monitoring of a reaction as it happens, without the need for sampling.[19] This provides a wealth of information about reaction kinetics, intermediates, and the overall reaction mechanism.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for real-time reaction monitoring by tracking changes in the vibrational frequencies of functional groups.[20][21] The use of attenuated total reflectance (ATR) probes allows for direct insertion into the reaction vessel.[21]
-
Functional Group Specificity: FTIR provides information about specific functional groups, allowing for the simultaneous tracking of reactants, intermediates, and products. For example, in a Fischer indole synthesis, one could monitor the disappearance of the C=O stretch of the starting ketone and the appearance of new bands associated with the indole ring.
-
Real-Time Data: Data can be collected every few seconds, providing a detailed kinetic profile of the reaction.[22]
Instrumentation:
-
FTIR spectrometer equipped with a diamond or silicon ATR immersion probe.
Procedure:
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the reaction solvent at the desired reaction temperature.
-
Reaction Setup: Assemble the reaction in a vessel that can accommodate the ATR probe.
-
Data Acquisition: Once the reactants are mixed and the reaction is initiated, begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis:
-
Subtract the background spectrum from each collected spectrum.
-
Identify key absorption bands corresponding to the starting materials, intermediates, and the final product.
-
Plot the absorbance of these characteristic peaks as a function of time to generate a reaction profile.
-
Visualization of Experimental Workflow:
Caption: Workflow for in-situ FTIR reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ or "real-time" NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time.[23][24] This technique is unparalleled for identifying transient intermediates and elucidating complex reaction mechanisms.[25]
-
Structural Elucidation: NMR provides unambiguous structural information, allowing for the positive identification of all species in the reaction mixture.
-
Quantitative Analysis: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, enabling quantitative analysis of the reaction components.[23]
Instrumentation:
-
NMR spectrometer equipped with a flow-through cell or the ability to run reactions directly in an NMR tube.
Procedure:
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent.
-
Reaction Initiation: Initiate the reaction by adding the final reagent (e.g., the catalyst) directly in the NMR tube or just before the mixture enters the flow cell.
-
Data Acquisition: Acquire a series of 1D ¹H NMR spectra at regular intervals over the course of the reaction.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to the starting materials, intermediates, and product.
-
Integrate the characteristic signals for each species and plot their relative concentrations as a function of time.
-
Visualization of Logical Relationships:
Caption: Logical flow from raw NMR data to mechanistic understanding.
Conclusion: An Integrated Analytical Approach
The optimal analytical strategy for monitoring indole synthesis often involves a combination of the techniques described above. For instance, in-situ FTIR or NMR can be used for real-time monitoring and mechanistic studies during development, while HPLC is the preferred method for routine reaction monitoring and quality control in a production setting. GC-MS is a valuable tool for identifying volatile impurities. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can gain a comprehensive understanding of their indole synthesis reactions, leading to more efficient, robust, and reliable processes.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. Use FTIR to Assess Chemical Reactions Kinetics [eureka.patsnap.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. wjarr.com [wjarr.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. researchgate.net [researchgate.net]
- 16. notulaebotanicae.ro [notulaebotanicae.ro]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. clairet.co.uk [clairet.co.uk]
- 21. barnett-technical.com [barnett-technical.com]
- 22. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
The Versatile Virtuoso: Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate as a Strategic Building Block in Complex Molecule Synthesis
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this important class of heterocycles, strategically substituted indoles serve as invaluable starting materials for the synthesis of complex molecular architectures. Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate (CAS No: 396076-60-1) has emerged as a particularly powerful building block. The strategic placement of the bromine atom at the 7-position and the fluorine atom at the 5-position, coupled with the ethyl carboxylate at the 2-position, offers medicinal chemists a versatile platform for targeted molecular elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, complete with detailed protocols for key synthetic transformations.
The bromine atom at the C-7 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The electron-withdrawing fluorine atom at the C-5 position can modulate the electronic properties of the indole ring, potentially influencing the binding affinity of the final compound to its biological target and improving pharmacokinetic properties. The ethyl ester at the C-2 position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid for amide bond formation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 396076-60-1 | [2][3] |
| Molecular Formula | C₁₁H₉BrFNO₂ | [3] |
| Molecular Weight | 286.10 g/mol | [3] |
| Appearance | White to off-white solid | Generic supplier data |
| Melting Point | 145-150 °C | Generic supplier data |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from reaction conditions |
| Purity | ≥98% (typical) | [3] |
Core Applications & Synthetic Protocols
This compound is a versatile substrate for a variety of chemical transformations. Below are detailed protocols for some of its most critical applications.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The 7-bromo position of the indole is an excellent handle for introducing aryl and heteroaryl moieties, which are common features in many kinase inhibitors.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Stir the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-5-fluoro-1H-indole-2-carboxylate.
Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction outcome. For challenging couplings, consider using more advanced catalyst systems like PdCl₂(dppf) or catalysts with Buchwald ligands (e.g., SPhos, XPhos). The use of aqueous bases often accelerates the reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 7-position of the indole ring. This is particularly useful in the synthesis of kinase inhibitors, where an amino group can act as a key hydrogen bond donor or acceptor.
Reaction Principle: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination and deprotonation of the amine by a base, and reductive elimination to form the C-N bond.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-5-fluoro-1H-indole-2-carboxylate.
Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary for high yields. The base is also a key parameter, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.
N-Alkylation: Diversification at the Indole Nitrogen
The indole nitrogen can be readily alkylated to introduce further diversity. A Chinese patent provides a specific example of the N-methylation of this compound.[4]
Detailed Protocol (adapted from CN105555763A):
Materials:
-
This compound (150 mg, 0.524 mmol)
-
Cesium carbonate (530 mg, 1.63 mmol)
-
Iodomethane (930 mg, 410 μl, 6.55 mmol)
-
N,N-Dimethylformamide (DMF) (2.5 ml)
Procedure:
-
To a stirred solution of this compound and cesium carbonate in DMF, add iodomethane.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water (30 ml) and extract with ethyl acetate (2 x 40 ml).
-
Wash the combined organic layers with brine (1 x 30 ml), dry over MgSO₄, and evaporate the solvent to yield the N-methylated product.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The strategic functionalization of this compound makes it an ideal starting material for the synthesis of various kinase inhibitors. For instance, it can be envisioned as a key intermediate in the synthesis of inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.
Conceptual Synthetic Pathway to ACK1 Inhibitors
Caption: Conceptual pathway for the synthesis of kinase inhibitors.
The 7-position can be functionalized via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce moieties that bind to the hinge region of the kinase. The ethyl ester at the 2-position can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to explore the solvent-exposed region of the ATP-binding pocket.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategically placed functional groups allow for selective and efficient diversification through well-established synthetic methodologies. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this important intermediate in their drug discovery and development programs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles
Foreword: The Strategic Importance of Indole Functionalization in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and versatile structure allow for a wide range of biological activities, making it a focal point in the development of new therapeutic agents.[3][4][5] Consequently, the ability to selectively and efficiently functionalize the indole ring is a critical enabler for drug discovery programs, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][6]
Among the various methods for indole modification, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile toolkit. These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance, making them indispensable in contemporary organic synthesis.[7] This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions of bromoindoles, offering detailed application notes, field-proven protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
I. The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the functionalization of bromoindoles, owing to its operational simplicity, the commercial availability of a diverse range of boronic acids, and its tolerance of a broad spectrum of functional groups.[1][8][9] This reaction facilitates the introduction of aryl, heteroaryl, and vinyl substituents, which can significantly influence the pharmacological profile of the indole core.[1][2]
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of a bromoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle, a fundamental concept in understanding and optimizing these reactions, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[8][10]
-
Catalyst and Ligand: A wide array of palladium catalysts and phosphine-based ligands have been successfully employed for the Suzuki coupling of bromoindoles. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
-
Base: The base plays a crucial role in activating the organoboron species to facilitate transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components. Mixtures of organic solvents and water are often employed.[11]
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of 5-bromoindole and its analogs, providing a comparative overview of reaction conditions and yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[9] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems.[8] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[8] |
Detailed Experimental Protocols
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromoindole with an arylboronic acid using conventional heating.
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Water:Acetonitrile mixture (e.g., 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[1]
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.[1]
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]
Microwave irradiation can often significantly reduce reaction times.
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[1]
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.[11]
II. The Heck Reaction: Olefination of Bromoindoles
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between bromoindoles and alkenes.[12][13] This transformation allows for the introduction of vinyl groups onto the indole scaffold, which are valuable handles for further synthetic manipulations.
Reaction Principle and Mechanistic Insights
The Heck reaction involves the palladium-catalyzed coupling of a bromoindole with an alkene in the presence of a base. The catalytic cycle proceeds through oxidative addition of the bromoindole to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the vinylated indole product and regenerate the active catalyst.
Caption: Catalytic cycle of the Heck reaction.
Key Experimental Considerations
-
Dehalogenation: A common side reaction in the Heck coupling of bromoarenes is dehalogenation, which reduces the overall yield and selectivity.[12][13] The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can help to suppress this side reaction.[12]
-
Intramolecular Variants: The intramolecular Heck reaction is a powerful tool for the synthesis of fused indole-containing polycyclic systems.[2][14]
Detailed Experimental Protocol: Intramolecular Heck Reaction
This protocol describes the synthesis of 3,4-benzo[c]-β-carbolines from 2-aryl(tosylamino)methyl-3-bromoindoles via an intramolecular Heck coupling.[2][14]
Materials:
-
2-Aryl(tosylamino)methyl-3-bromoindole
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the 2-aryl(tosylamino)methyl-3-bromoindole, Pd(OAc)₂ (10 mol %), PPh₃, and K₂CO₃.[14]
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 110 °C for 6 hours under an inert atmosphere.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a reliable method for the C-C bond formation between a bromoindole and a terminal alkyne, providing access to alkynylindoles.[15] These products are valuable intermediates in organic synthesis and can be further elaborated into more complex structures.
Reaction Principle and Mechanistic Overview
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction proceeds through a dual catalytic cycle involving both palladium and copper.
Caption: Catalytic cycles of the Sonogashira reaction.
Key Experimental Considerations
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to deprotonate the terminal alkyne.
-
Aqueous Conditions: Sonogashira couplings have been successfully performed in aqueous media, which is advantageous for the functionalization of biomolecules like tryptophan.[17]
Detailed Experimental Protocol: Sonogashira Coupling in Aqueous Media
This protocol is adapted for the Sonogashira coupling of bromoindoles and halotryptophans in water.[17]
Materials:
-
Bromoindole or halotryptophan derivative
-
Terminal alkyne
-
Palladium catalyst and ligand system suitable for aqueous conditions
-
Copper(I) iodide (CuI)
-
Amine base
-
Water as solvent
-
Standard laboratory glassware
Procedure:
-
Combine the bromoindole, terminal alkyne, palladium catalyst, ligand, and CuI in a reaction vessel.
-
Add water as the solvent, followed by the amine base.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
IV. The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a bromoindole and an amine.[18][19] This reaction is of great significance in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceuticals.[20]
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination involves the reaction of a bromoindole with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Considerations
-
Ligand Choice: The selection of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands often promote the reaction.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.
-
Unprotected Indoles: The amination of bromoindoles with a free N-H group can be challenging. However, specific catalyst systems have been developed to address this.[21]
Detailed Experimental Protocol: Amination of 5-Bromoindole
This protocol describes the Buchwald-Hartwig amination of 5-bromoindole with aniline under aqueous conditions.[22]
Materials:
-
5-Bromoindole
-
Aniline
-
tBu-XPhos (ligand)
-
L-Pd-G₁ (precatalyst)
-
Base (e.g., K₃PO₄)
-
Aqueous solvent system
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine 5-bromoindole, aniline, the tBu-XPhos ligand, the L-Pd-G₁ precatalyst, and the base.[22]
-
Add the aqueous solvent system.
-
Heat the reaction mixture to 65 °C for 16 hours.[22]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the 5-anilinoindole.[22]
V. The Stille Coupling: An Alternative C-C Bond Forming Reaction
The Stille reaction provides an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds, utilizing organotin reagents (stannanes) as the coupling partners.[23][24] While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers the advantage of being tolerant to a wide range of functional groups and often proceeds under neutral conditions.[25][26]
Reaction Principle and Mechanistic Overview
The Stille coupling involves the palladium-catalyzed reaction of a bromoindole with an organostannane. The catalytic cycle is analogous to that of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille reaction.
Key Experimental Considerations
-
Organostannane Reagents: A variety of organostannanes, including vinyl-, aryl-, and heteroarylstannanes, can be used in the Stille coupling. These reagents are generally stable to air and moisture.[23][27]
-
Additives: The addition of copper(I) salts can sometimes accelerate the rate of the Stille reaction.[27]
-
Toxicity: Due to the high toxicity of organotin compounds, appropriate safety precautions must be taken when handling these reagents and the resulting byproducts.
Detailed Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a general framework for the Stille coupling of a bromoindole with an organostannane.
Materials:
-
Bromoindole
-
Organostannane (e.g., vinyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Optional: Lithium chloride (LiCl) or a copper(I) salt
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the bromoindole and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst and any additives.
-
Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and perform a work-up to remove the tin byproducts (e.g., by washing with a saturated aqueous solution of potassium fluoride).
-
Extract the product with an organic solvent, dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
VI. Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of bromoindoles have revolutionized the synthesis of functionalized indole derivatives, providing efficient and versatile methods for the construction of C-C and C-N bonds. The continued development of novel catalysts, ligands, and reaction conditions will undoubtedly expand the scope and applicability of these powerful transformations, further accelerating the discovery and development of new indole-based therapeutics.
VII. References
-
Pattarozzi, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17655-17667.
-
Dachwitz, P., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(23), 5176-5180.
-
Ghorai, S., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[2][10]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. The Journal of Organic Chemistry, 86(2), 1639-1653.
-
Ghorai, S., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[2][10]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. ACS Publications. Retrieved from [Link]
-
Neves, A. R., et al. (2018). Sonogashira Cross-Coupling of Halotryptophans in Water. Organic Letters, 20(18), 5756-5760.
-
Neves, A. R., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(41), 9185-9189.
-
Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866-873.
-
Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. Retrieved from [Link]
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Indole Ring Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2019). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC. Retrieved from [Link]
-
ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(23), 5087-5090.
-
MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 27(1), 235.
-
C&EN. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. Retrieved from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16340-16351.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(70), 56789-56792.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Reactions. (2004). The Stille Reaction. Retrieved from [Link]
-
SciELO. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 26(1), 16-43.
-
PubMed. (2006). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 8(19), 4239-4242.
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Palladium used As A Catalyst: A Review. Retrieved from [Link]
-
National Institutes of Health. (2012). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienmag.com [scienmag.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Stille Coupling [organic-chemistry.org]
- 26. Stille Coupling | NROChemistry [nrochemistry.com]
- 27. organicreactions.org [organicreactions.org]
In Vitro Screening Methods for Novel Indole Derivatives: Application Notes and Protocols
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse therapeutic applications, particularly in oncology.[1][2][3] The development of novel indole derivatives necessitates robust and efficient in vitro screening methods to identify and characterize promising lead candidates. This guide provides detailed application notes and protocols for a suite of in vitro assays designed to evaluate the cytotoxic and target-specific activities of new indole-based compounds. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutics.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its unique chemical properties and ability to interact with a wide range of biological targets have led to its incorporation into numerous approved drugs and clinical candidates. In the realm of oncology, indole derivatives have demonstrated remarkable efficacy by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3] Prominent examples include vinca alkaloids (vincristine, vinblastine) that disrupt microtubule dynamics and several kinase inhibitors that interfere with aberrant cell signaling pathways.[4] The versatility of the indole scaffold allows for extensive chemical modification, enabling the generation of large and diverse compound libraries. This chemical tractability, coupled with the urgent need for new and more effective cancer therapies, underscores the importance of high-throughput and mechanistically informative in vitro screening assays.
This document outlines a strategic, multi-tiered approach to the in vitro screening of novel indole derivatives, beginning with broad cytotoxicity assessments and progressing to more specific, target-based functional assays. Each protocol is presented with an emphasis on the underlying scientific principles, critical experimental parameters, and data interpretation.
Section 1: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating a library of novel indole derivatives is to assess their general cytotoxic or cytostatic effects against a panel of relevant cancer cell lines. This primary screen serves to identify compounds with significant anti-proliferative activity and to prioritize them for further investigation.
Cell Viability Assays: The Tetrazolium Salt Reduction Principle
A widely used and reliable method for assessing cell viability is the tetrazolium salt reduction assay.[5] Metabolically active cells possess mitochondrial dehydrogenases that can cleave the tetrazolium ring, resulting in the formation of a colored formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5] Several tetrazolium salts are commercially available, with MTT, XTT, and WST-1 being the most common.[5][6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This positively charged molecule readily enters viable cells.[6][7] The resulting formazan is insoluble and requires a solubilization step before absorbance can be measured.[5][6]
-
XTT and WST-1: These are negatively charged and do not easily penetrate cells.[6] They are used with an intermediate electron acceptor to facilitate the reduction of the tetrazolium salt at the cell surface or within the cytoplasm.[6] The formazan products of XTT and WST-1 are water-soluble, simplifying the assay protocol.[5] WST-1 is often preferred due to its higher sensitivity and dynamic range.[5]
Table 1: Comparison of Common Tetrazolium Salt-Based Viability Assays
| Assay | Tetrazolium Salt | Formazan Solubility | Key Advantages | Key Disadvantages | Detection Wavelength |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble | Well-established, cost-effective | Requires a solubilization step, potential for crystal artifacts | 550-600 nm |
| XTT | 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide | Soluble | Simpler protocol than MTT | Lower sensitivity compared to WST-1 | 450-500 nm |
| WST-1 | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Soluble | High sensitivity, broad linear range, non-toxic to cells | Higher cost than MTT | 420-480 nm |
Protocol: WST-1 Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 (half-maximal inhibitory concentration) of novel indole derivatives using the WST-1 assay.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)[2][4]
-
Complete cell culture medium
-
96-well, flat-bottomed, tissue culture-treated microplates
-
Novel indole derivatives (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Section 2: Secondary Screening - Elucidating the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to secondary assays to investigate their potential mechanism of action. Many indole derivatives exert their anticancer effects by inducing apoptosis or by targeting specific cellular components like microtubules or protein kinases.[2][3]
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[8] Many effective anticancer drugs induce apoptosis in tumor cells.[8]
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases, and their activation is a reliable indicator of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring caspase activity.[9] This "add-mix-measure" assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal.[9]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with indole derivatives as in the primary screen
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Prepare a 96-well plate with cells treated with the indole derivatives at various concentrations for a desired time point.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Interpretation: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
Target-Based Assays
For indole derivatives designed to interact with specific molecular targets, direct biochemical or cell-based assays are essential to confirm their activity and selectivity.
Protein kinases are a major class of drug targets in oncology, and numerous indole derivatives have been developed as kinase inhibitors.[10][11] Luminescence-based kinase assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in solution following a kinase reaction.[10] A decrease in ATP consumption indicates kinase inhibition.[10]
Protocol: Luminescence-Based Kinase Inhibition Assay
Materials:
-
Purified target kinase
-
Kinase substrate
-
ATP
-
Kinase reaction buffer
-
Novel indole derivatives
-
Kinase-Glo® reagent
-
384-well plate
Procedure:
-
Prepare serial dilutions of the indole derivatives.
-
Add the compound dilutions, a positive control (known inhibitor), and a negative control (DMSO) to the wells of a 384-well plate.[10]
-
Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.[10]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[10]
-
Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Measure the luminescence.
Data Interpretation: A higher luminescent signal in the presence of the compound compared to the negative control indicates inhibition of kinase activity. IC50 values can be calculated to determine the potency of the inhibitors.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[12] Indole derivatives can interfere with microtubule dynamics by either inhibiting tubulin polymerization or by stabilizing microtubules.[2][12] In vitro tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.[13][14]
Protocol: Fluorometric Tubulin Polymerization Assay
Materials:
-
Purified tubulin (e.g., from porcine brain)[13]
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye (e.g., DAPI)[13]
-
Novel indole derivatives
-
Positive controls (e.g., paclitaxel for stabilization, nocodazole for destabilization)[15]
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the indole derivatives and control compounds in polymerization buffer.
-
On ice, add tubulin, GTP, and the fluorescent reporter dye to the wells of a 96-well plate.
-
Add the test compounds to the appropriate wells.
-
Transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[14]
Data Interpretation:
-
Inhibition of polymerization: A decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
-
Stabilization of microtubules: An increase in the rate and extent of the fluorescence increase compared to the vehicle control.
Section 3: Advanced Screening - Target Engagement and Selectivity
For promising lead compounds, it is crucial to confirm their interaction with the intended target in a cellular context and to assess their selectivity profile.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. By heating cell lysates or intact cells to a range of temperatures, the soluble fraction of the target protein can be quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Kinase Panel Screening
To evaluate the selectivity of a kinase inhibitor, it is essential to screen it against a broad panel of kinases. Several commercial services offer kinase profiling against hundreds of different kinases, providing a comprehensive selectivity profile of the lead compound. This is critical for identifying potential off-target effects and for optimizing the lead compound for improved selectivity.
Conclusion
The in vitro screening cascade described in this guide provides a systematic and robust framework for the identification and characterization of novel indole derivatives with therapeutic potential. By employing a combination of general cytotoxicity assays, mechanism-of-action studies, and target-specific assays, researchers can efficiently prioritize lead compounds for further preclinical and clinical development. The detailed protocols and the underlying scientific principles presented herein are intended to serve as a valuable resource for scientists in the field of drug discovery.
References
- 1. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell viability and proliferation measurement [takarabio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vitro Screening for Cytotoxic Activity of Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you can achieve the desired purity for your critical applications.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step guidance to resolve them.
Issue 1: The product appears as a persistent oil or gummy solid and fails to crystallize.
Question: I've completed the synthesis and after work-up and removal of the solvent, my crude this compound is a viscous oil that won't solidify, making recrystallization impossible. What's happening and how can I fix it?
Answer: This is a common issue often caused by the presence of residual solvents or low-melting impurities.[1] The impurities disrupt the crystal lattice formation of your target compound. Here’s a systematic approach to tackle this:
Initial Diagnostic Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the crude product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.
-
TLC Analysis: Run a Thin-Layer Chromatography (TLC) of your crude material against the starting materials and known byproducts if available. This will give you a visual representation of the impurity profile.
Troubleshooting Protocol:
-
Solvent Trituration:
-
Select a solvent in which your desired compound is sparingly soluble, but the impurities are highly soluble. Non-polar solvents like hexanes or a mixture of hexanes and a small amount of ethyl acetate are often good starting points.
-
Add a small volume of the chosen solvent to your crude oil and stir or sonicate the mixture. The goal is to dissolve the impurities, leaving your product to solidify.
-
If solidification occurs, you can collect the solid by filtration. If it remains an oil, carefully decant the solvent.
-
Repeat the process multiple times and re-dry the product under high vacuum.
-
-
Initiating Crystallization:
-
Scratching: If the product is clean but reluctant to crystallize, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to a supersaturated solution of your crude product can initiate crystallization.
-
Issue 2: During column chromatography, the product co-elutes with a persistent impurity.
Question: I'm using flash column chromatography with a standard silica gel and a hexane/ethyl acetate gradient, but I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the separation?
Answer: Achieving good separation between compounds with similar polarities is a frequent challenge in chromatography. The key is to alter the selectivity of your chromatographic system.[2]
Strategies for Improved Separation:
-
Optimize the Solvent System:
-
Shallow Gradient: Employ a very slow, shallow gradient of the polar solvent (ethyl acetate). This increases the interaction time with the stationary phase and can enhance separation.
-
Alternative Solvent Systems: Switch to a different solvent system that offers different selectivity. Consider combinations like dichloromethane/methanol or toluene/acetone.[2] Run TLC plates with these new systems to identify the one that provides the best separation.
-
-
Modify the Stationary Phase:
-
Deactivated Silica Gel: Indoles can sometimes interact strongly or even degrade on acidic silica gel.[2] To mitigate this, you can use a deactivated stationary phase. This can be achieved by flushing the column with the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) before loading your sample.[2]
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds like some indoles.[2]
-
-
High-Performance Flash Chromatography (HPFC): If available, automated flash chromatography systems with high-performance columns can provide significantly better resolution than traditional glass columns.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of this compound.
Q1: What is the recommended method for the primary purification of crude this compound?
A1: For crude material with a purity of >85-90%, recrystallization is often the most effective and scalable method to obtain highly pure material.[2] If the crude product is less pure or contains impurities with similar solubility profiles, flash column chromatography on silica gel is the preferred method.[2]
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For indole esters, common and effective solvent systems to screen include:
It is always recommended to perform small-scale solvent screening to identify the optimal conditions.
Q3: My purified product is showing discoloration (e.g., pink or brown). What could be the cause and how can I prevent it?
A3: Indole compounds can be susceptible to oxidation and degradation, especially when exposed to air and light, or in the presence of acid.[2] The discoloration is often a sign of such degradation. To prevent this:
-
Work Efficiently: Minimize the time the compound is exposed to harsh conditions, such as on a silica gel column.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, performing purification steps under a nitrogen or argon atmosphere can prevent oxidation.[2]
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere.
Q4: What are the expected spectroscopic data for pure this compound?
A4: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following characteristic signals. Always compare your data with a reference standard if available. Spectroscopic data for this compound and similar structures can be found in various chemical databases.[5][6]
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet and a triplet), and aromatic protons on the indole ring. The presence of fluorine will likely cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indole core. The carbon-fluorine coupling (JCF) will be observable for carbons near the fluorine atom. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₁₁H₉BrFNO₂ = 286.10 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying the title compound assuming it is a solid with relatively high purity (>85%).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If using a mixed solvent system like ethyl acetate/hexane, dissolve the solid in the minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes slightly turbid. Reheat to get a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the compound when it is an oil or a solid with significant impurities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., hexane/ethyl acetate gradient)
-
Glass column
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel in the initial eluent (low polarity). Add a thin layer of sand on top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[7]
-
Elute the Column: Start eluting with the low-polarity solvent system, gradually increasing the polarity.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purifying the target compound.
Troubleshooting Logic for Co-elution
Caption: Troubleshooting options for co-eluting compounds.
References
-
Prasad, K. M., & Kumar, C. S. (2008). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 13(5), 1083–1092. [Link]
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Al-Fahad, A. J., Al-Otaibi, M. S., & Jasim, H. A. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(1), x200001. [Link]
-
Reddit. (2021, October 22). Why did my reaction fail? r/chemhelp. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Fischer indole synthesis. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the chemical principles at play.
The synthesis of this compound presents a unique set of challenges primarily due to the electronic effects of the halogen substituents on the phenylhydrazine starting material. The presence of both a bromo and a fluoro group, which are electron-withdrawing, can significantly impact reaction rates and necessitate carefully optimized conditions. This guide is structured to address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
General Reaction Scheme
The synthesis of this compound is typically achieved via the Fischer indole synthesis. The overall reaction involves the acid-catalyzed reaction of (2-bromo-4-fluorophenyl)hydrazine with ethyl pyruvate.
Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I address them?
A1: Low or no conversion in a Fischer indole synthesis, especially with an electron-deficient phenylhydrazine like (2-bromo-4-fluorophenyl)hydrazine, is a common issue. The primary culprits are often related to insufficient reaction conditions needed to overcome the deactivating effects of the halogen substituents.
Causality: The electron-withdrawing nature of the bromine and fluorine atoms on the phenylhydrazine ring reduces the nucleophilicity of the nitrogen atoms. This makes the initial formation of the hydrazone and the subsequent acid-catalyzed[1][1]-sigmatropic rearrangement, the rate-determining step of the Fischer indole synthesis, more difficult.[2] Consequently, standard reaction conditions may be too mild to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Acid Catalyst Strength and/or Concentration: If you are using a mild acid catalyst like acetic acid, it may be insufficient.[3] Consider switching to a stronger Brønsted acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). Alternatively, Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective.[3][4] Polyphosphoric acid (PPA) is another powerful option that can serve as both a catalyst and a solvent.
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the[1][1]-sigmatropic rearrangement.[1] If you are running the reaction at a moderate temperature, consider increasing it to the reflux temperature of your chosen solvent. Be mindful that excessively high temperatures can lead to degradation and the formation of tar-like byproducts.
-
Optimize Solvent Choice: The polarity of the solvent can influence the stability of intermediates. For this reaction, polar aprotic solvents or high-boiling point aromatic solvents are often good choices. Toluene, xylene, or Dowtherm A can be effective for reaching higher temperatures.
Recommended Protocol for Overcoming Low Conversion:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Polyphosphoric acid (PPA) or Eaton's Reagent | Strong acids that can also act as a solvent, driving the reaction forward. |
| Temperature | 80-120 °C | Provides sufficient energy for the key rearrangement step. |
| Reaction Time | 4-12 hours | Monitor by TLC for consumption of starting material. |
Q2: My reaction is producing multiple spots on TLC, and the yield of the desired product is low. What are the potential side reactions?
A2: The formation of multiple products is often indicative of side reactions or the presence of isomeric products. With a 2,4-disubstituted phenylhydrazine, regioselectivity can be a concern, although in this specific case, it is less likely to be the primary issue.
Causality: The primary side reactions in a Fischer indole synthesis include the formation of tars due to overheating, and incomplete cyclization. The presence of the 2-bromo substituent could potentially lead to steric hindrance, which might slow down the desired cyclization and allow for alternative decomposition pathways to become more prominent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple products.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure that the (2-bromo-4-fluorophenyl)hydrazine and ethyl pyruvate are of high purity. Impurities in the starting materials are a common source of side reactions.
-
Control Reaction Temperature Carefully: While higher temperatures can improve conversion, they can also promote decomposition. Find the optimal temperature where the reaction proceeds at a reasonable rate without significant byproduct formation. A temperature screen from 80°C to 120°C in 10°C increments is recommended.
-
Consider In Situ Hydrazone Formation: Instead of isolating the hydrazone intermediate, forming it in situ can sometimes minimize decomposition. This is achieved by adding the ethyl pyruvate to a mixture of the phenylhydrazine and the acid catalyst at the reaction temperature.[2]
Q3: I am having difficulty purifying the final product. What purification strategies are recommended for this compound?
A3: The purification of indole derivatives can be challenging due to their moderate polarity and potential for streaking on silica gel. A systematic approach to chromatography is key.
Troubleshooting Steps:
-
Initial Work-up: After the reaction is complete, quench the reaction mixture carefully with an ice-water mixture and neutralize the acid with a base such as sodium bicarbonate or sodium carbonate solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography:
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system such as hexane/ethyl acetate (9:1) and gradually increase the polarity to hexane/ethyl acetate (7:3 or 5:5).
-
TLC Analysis: Before running the column, carefully select your solvent system using TLC. The ideal Rf value for the product spot is between 0.2 and 0.4 for good separation.
-
Silica Gel: Use a standard mesh size (e.g., 230-400 mesh) for flash chromatography.
-
-
Recrystallization: If the product obtained after column chromatography is still not pure, recrystallization can be an effective final purification step. Suitable solvent systems for recrystallization of indole-2-carboxylates often include ethanol/water or ethyl acetate/hexane mixtures.
Recommended Purification Workflow:
Caption: Recommended purification workflow.
Experimental Protocols
Protocol 1: Synthesis of (2-bromo-4-fluorophenyl)hydrazine
This starting material is not always commercially available and may need to be synthesized. A standard route is via the diazotization of 2-bromo-4-fluoroaniline followed by reduction.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-bromo-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.
-
-
Work-up and Isolation:
-
Basify the reaction mixture to pH > 10 with a cold concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-bromo-4-fluorophenyl)hydrazine. This can be purified further by column chromatography if necessary.
-
Protocol 2: Fischer Indole Synthesis of this compound
This protocol is a recommended starting point and may require optimization based on your specific experimental observations.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-bromo-4-fluorophenyl)hydrazine (1 equivalent).
-
Add a suitable solvent, for example, absolute ethanol or toluene.
-
Add ethyl pyruvate (1.1 equivalents).
-
-
Cyclization:
-
Add the acid catalyst. For example, add p-toluenesulfonic acid (1.2 equivalents) or a catalytic amount of sulfuric acid. Alternatively, use polyphosphoric acid as both the solvent and catalyst.
-
Heat the reaction mixture to reflux (or the desired temperature, e.g., 100 °C) and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If using a solvent, remove it under reduced pressure. If using PPA, quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Reaction Parameters Overview:
| Parameter | Value |
| (2-bromo-4-fluorophenyl)hydrazine | 1.0 eq |
| Ethyl Pyruvate | 1.1 - 1.2 eq |
| Acid Catalyst | p-TSA (1.2 eq) or H₂SO₄ (cat.) or PPA |
| Solvent | Ethanol, Toluene, or neat PPA |
| Temperature | Reflux (typically 80-120 °C) |
| Reaction Time | 2 - 12 h (monitor by TLC) |
References
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. Available from: [Link]
-
Fischer Indole Synthesis. Wikipedia. Available from: [Link]
-
(2-bromo-4-fluorophenyl)hydrazine hydrochloride (C6H6BrFN2). PubChemLite. Available from: [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available from: [Link]
-
1407 The Fischer Indole Synthesis.807f. Scribd. Available from: [Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. Available from: [Link]
-
Supporting information. The Royal Society of Chemistry. Available from: [Link]
-
On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Semantic Scholar. Available from: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
This compound. AbacipharmTech-Global Chemical supplier. Available from: [Link]
Sources
Common side reactions in the synthesis of polysubstituted indoles
Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis. Here, we will address common side reactions, troubleshoot experimental challenges, and provide practical solutions in a comprehensive question-and-answer format. Our focus is on fostering a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section is organized by common indole synthesis methodologies. Each guide addresses specific issues, offering insights into their root causes and providing actionable protocols for mitigation.
The Fischer Indole Synthesis
One of the most widely used methods for indole synthesis, the Fischer indole synthesis, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] While versatile, it is often plagued by side reactions that can significantly impact yield and purity.
Issue 1: Low or No Product Yield
Question: My Fischer indole synthesis is resulting in a low yield or failing to produce the desired indole. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Fischer indole synthesis are a frequent challenge and can be attributed to several factors, including substrate decomposition, competing side reactions, or incomplete conversion.[3]
Root Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical and highly dependent on the substrate. A catalyst that is too strong can lead to degradation, while one that is too weak may not facilitate the reaction.[1][3]
-
Suboptimal Temperature: High temperatures can promote the formation of tar and resinous byproducts, while low temperatures may lead to an incomplete reaction.[3]
-
Optimization Strategy: The ideal temperature is substrate and catalyst-specific. Begin with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times through rapid heating.[3]
-
-
Unstable Hydrazone Intermediate: Certain arylhydrazones are prone to decomposition before cyclization can occur.[3]
-
Competing N-N Bond Cleavage: Electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[5][5]-sigmatropic rearrangement.[6] This leads to the formation of byproducts such as anilines and other fragmentation products.[6][7]
-
Mitigation Strategy: For these substrates, consider employing milder reaction conditions or exploring alternative synthetic routes. Computational studies have shown that excessive stabilization of the dissociative transition state can lead to the collapse of the ene-hydrazine intermediate.[6]
-
Visualizing the Competing Pathways:
The following diagram illustrates the desired Fischer indole synthesis pathway versus the competing N-N bond cleavage.
Caption: Competing pathways in the Fischer indole synthesis.
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer: The use of unsymmetrical ketones can indeed lead to the formation of two regioisomeric indoles, and the selectivity is influenced by the reaction conditions.[4][8]
Controlling Regioselectivity:
The regioselectivity is determined by the direction of enamine formation from the hydrazone intermediate. This, in turn, is governed by factors such as:
-
Acidity of the Medium: The strength of the acid catalyst can influence which α-proton is removed during tautomerization.
-
Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can favor the formation of the less sterically hindered enamine.
-
Electronic Effects: The electronic nature of the substituents on the ketone can also direct the enolization.
Experimental Approach to Control Regioselectivity:
A systematic approach to optimizing regioselectivity involves screening different acid catalysts and reaction temperatures. For example, milder acids may favor the thermodynamically more stable enamine, while stronger acids at higher temperatures might favor the kinetically controlled product.
The Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-halo-ketone with an excess of an arylamine to form a 2-arylindole.[9][10] Historically, this reaction has been hampered by harsh conditions and low yields.[9]
Issue: Low Yields and Formation of Complex Mixtures
Question: My Bischler-Möhlau synthesis is giving a low yield of the desired 2-arylindole and a complex mixture of byproducts. What are the common side reactions and how can I improve the outcome?
Answer: The traditional Bischler-Möhlau synthesis often suffers from low yields due to the harsh reaction conditions required, which can lead to a variety of side reactions and product mixtures.[8][9]
Common Side Reactions and Modern Solutions:
-
Rearrangements: The reaction mechanism involves intermediates that can undergo rearrangements, leading to a mixture of isomeric products.[8]
-
Polymerization: The strongly acidic conditions and high temperatures can cause polymerization of the starting materials and intermediates.
Modern Modifications for Improved Yields:
Recent advancements have introduced milder conditions to circumvent these issues:
-
Lewis Acid Catalysis: The use of Lewis acids like lithium bromide has been shown to catalyze the reaction under milder conditions.[9][10]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[9][10]
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce polysubstituted indoles.[11][12]
Issue: Catalyst Deactivation and Low Turnover
Question: I am experiencing low yields in my Larock indole synthesis, and I suspect catalyst deactivation. What are the common causes of catalyst deactivation in this reaction, and how can I prevent it?
Answer: Catalyst deactivation is a potential issue in palladium-catalyzed reactions like the Larock synthesis. Several factors can contribute to a loss of catalytic activity.
Causes of Catalyst Deactivation and Mitigation Strategies:
| Cause of Deactivation | Mitigation Strategy |
| Oxidative Addition of Product: The product indole can undergo oxidative addition to the Pd(0) catalyst, leading to catalyst inhibition. | Use of bulky phosphine ligands can prevent this by sterically hindering the approach of the product to the metal center.[13] |
| Formation of Palladium Black: Agglomeration of the palladium catalyst into inactive palladium black can occur at high temperatures or with prolonged reaction times. | Employing robust ligands that stabilize the palladium nanoparticles and prevent aggregation is crucial. Running the reaction at the lowest effective temperature can also help. |
| Impurities in Reagents: Impurities in the starting materials or solvents can poison the catalyst. | Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. |
Visualizing the Catalytic Cycle and Deactivation Pathway:
Caption: Catalytic cycle of the Larock indole synthesis with a potential deactivation pathway.
Frequently Asked Questions (FAQs)
Q1: How can I purify my polysubstituted indole from common side products?
A1: Purification of indoles often requires chromatographic techniques. Silica gel flash column chromatography is a common method.[14] The choice of eluent is critical and may require some optimization. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[14] In some cases, crystallization can also be an effective purification method.[15]
Q2: When is it necessary to use a protecting group for the indole nitrogen?
A2: The indole N-H is acidic and can interfere with certain reactions, particularly those involving strong bases or electrophilic reagents.[16][17] N-protection is often necessary to prevent unwanted side reactions at the nitrogen atom and can also be used to direct lithiation to other positions on the indole ring.[17]
Q3: What are some common N-protecting groups for indoles and how are they removed?
A3: The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[16][18]
| Protecting Group | Introduction Conditions | Deprotection Conditions | Key Features |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, base (e.g., DMAP) | Acidic conditions (e.g., TFA) or milder methods like oxalyl chloride in methanol.[16] | Electron-withdrawing, increases stability to oxidation.[16] |
| Ts (Tosyl) | TsCl, base (e.g., NaH) | Harsh conditions (e.g., strong reducing agents or strong base) | Electron-withdrawing, very stable.[16] |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH)[16] | Fluoride sources (e.g., TBAF) or acidic conditions | Stable to a wide range of conditions. |
| Pivaloyl | Pivaloyl chloride, base | Strong base (e.g., LDA) at elevated temperatures.[16][17] | Sterically bulky, can protect both N-1 and C-2 positions.[17] |
Q4: Can side reactions be minimized by using milder, more modern synthetic methods?
A4: Absolutely. The development of new catalytic systems, particularly those based on palladium, has enabled the synthesis of indoles under much milder conditions than classical methods.[13][19] These modern approaches often offer higher yields, better functional group tolerance, and can avoid many of the side reactions associated with harsh acidic or basic conditions.[20] For example, Lewis acid-catalyzed cyclizations of ortho-imino phenyldiazoacetates can provide 2,3-substituted indoles in quantitative yields under very mild conditions.[21]
References
- Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
- Benchchem.
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- NIH.
- Journal of the American Chemical Society.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
- NIH.
- Reddit. Problems with Fischer indole synthesis.
- Benchchem.
- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?
- NIH.
- ACS Publications. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Organic Chemistry Portal. Synthesis of indoles.
- Dr. Divya Kushwaha. Synthesis and Chemistry of Indole.
-
Wikipedia. Larock indole synthesis. [Link]
- NIH. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions.
- Wikipedia. Bischler–Möhlau indole synthesis.
- Alfa Chemistry. Fischer Indole Synthesis.
- Grokipedia. Larock indole synthesis.
- Journal of the American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- MDPI. A General and Scalable Synthesis of Polysubstituted Indoles.
- Arkivoc. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- YouTube. 14 - Synthesis of Indoles.
- chemeurope.com. Bischler-Möhlau indole synthesis.
- SynArchive. Larock Indole Synthesis.
- ResearchGate. The Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Google Patents. Process of preparing purified aqueous indole solution.
- Wikipedia. Fischer indole synthesis.
- ResearchG
- ResearchGate. The Larock Reaction in the Synthesis of Heterocyclic Compounds.
- YouTube. Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis.
- NIH.
- NIH.
- MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Indole synthesis [organic-chemistry.org]
- 14. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.org [mdpi.org]
- 18. jocpr.com [jocpr.com]
- 19. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage conditions for Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Technical Support Center: Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
An In-Depth Guide to Stability and Storage for Researchers
Welcome to the technical support guide for this compound (CAS No: 396076-60-1). As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific challenges you may encounter with this halogenated indole derivative. Our goal is to provide not just instructions, but a deeper understanding of the causality behind these best practices.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
The stability of this compound is best maintained by adhering to a strict set of storage protocols. The following conditions are recommended based on data from safety data sheets (SDS) of the compound and structurally similar indole derivatives.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Refrigerate at 2-8°C (36-46°F).[1] | Slows down potential degradation pathways and preserves the compound's integrity over time. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes the risk of oxidation, a common degradation route for electron-rich indole rings. |
| Light Exposure | Protect from direct sunlight and UV light.[2][3] | Indole derivatives can be photosensitive, and light exposure can catalyze decomposition. |
| Moisture | Keep in a tightly sealed container in a dry place.[2][4][5] | Prevents hydrolysis of the ethyl ester functional group and mitigates moisture-mediated degradation. |
| Container | Use the original manufacturer's vial or a tightly sealed amber glass vial. | Ensures a proper seal and protection from light. |
Q2: Why are these specific storage conditions so critical for a halogenated indole?
The molecular structure of this compound contains several features that influence its stability:
-
The Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to oxidation. This can lead to the formation of colored impurities and a decrease in purity.
-
Halogen Substituents: While the bromine and fluorine atoms are crucial for synthetic applications, the carbon-halogen bond, particularly the C-Br bond, can be a point of reactivity. Some C2-halogenated indoles are known to have limited chemical stability, making long-term storage a critical consideration.[6]
-
Ethyl Ester Group: The ester functional group is stable under neutral conditions but can be susceptible to hydrolysis to the corresponding carboxylic acid if exposed to moisture, especially in the presence of acidic or basic contaminants.
Adhering to the recommended storage conditions mitigates these intrinsic chemical liabilities, ensuring the compound you use today is the same as the one you use months from now.
Q3: I accidentally left the solid compound on the benchtop at room temperature overnight. Is it still viable?
While short-term exposure to ambient temperature is not ideal, it may not render the compound unusable, as it is generally stable under normal conditions.[4][7] However, the risk of degradation increases with the duration and temperature of exposure.
Immediate Action Plan:
-
Inspect Visually: Check for any noticeable change in color (e.g., darkening from a light yellow to a brown hue) or texture.
-
Assess the Risk: For highly sensitive applications like quantitative assays or GMP synthesis, it is strongly recommended to use a fresh, properly stored aliquot.
-
Perform a Purity Check: If you must use the material, a quick purity assessment is essential. A simple Thin-Layer Chromatography (TLC) analysis against a trusted reference lot can reveal the presence of new impurities. For a more definitive answer, HPLC or LC-MS analysis is recommended.
Q4: The solid material, which was originally a light-yellow powder, has darkened. What does this signify and what should I do?
A visible color change, typically to a darker yellow, tan, or brown, is a strong indicator of chemical degradation.[8] This is often due to oxidation of the indole ring, leading to the formation of highly conjugated, colored byproducts.
Action: It is strongly advised to discard the discolored material. Using a degraded compound will introduce impurities into your reaction, potentially leading to lower yields, complex purification challenges, and unreliable experimental results. Always start your experiments with material that meets the expected physical appearance.
Q5: What are the known chemical incompatibilities for this compound?
To prevent hazardous reactions and degradation, avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents: [3][4][7] These can react vigorously with the electron-rich indole core.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester group or other degradation pathways.
-
Heat and Direct Sunlight: As previously mentioned, these are energy sources that can promote decomposition.[2][4][7]
Troubleshooting and Experimental Protocols
Visual Troubleshooting Guide
This flowchart provides a logical path for troubleshooting common issues related to the stability of your compound.
Sources
- 1. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Identifying common impurities in the synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Technical Support Center: Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions regarding the identification and management of common impurities encountered during the synthesis of this compound. As a key building block in pharmaceutical development, ensuring its purity is paramount for the safety and efficacy of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and how do they influence the impurity profile?
The two most prevalent methods for synthesizing substituted indoles of this class are the Leimgruber-Batcho and Fischer indole syntheses. The choice of route fundamentally dictates the potential impurity landscape.
-
Leimgruber-Batcho Indole Synthesis: This method typically starts with an appropriately substituted o-nitrotoluene (e.g., 2-bromo-4-fluoro-6-nitrotoluene). The synthesis proceeds via the formation of an enamine intermediate, followed by reductive cyclization.[1][2] Impurities from this route often relate to incomplete reaction at either of the two main steps or side reactions during the nitro group reduction.
-
Fischer Indole Synthesis: This classic approach involves the acid-catalyzed reaction of a substituted phenylhydrazine (e.g., (2-bromo-4-fluorophenyl)hydrazine) with an α-ketoester, typically ethyl pyruvate.[3][4] Common impurities arise from the stability of the hydrazone intermediate, side reactions promoted by the strong acid catalyst, and unreacted starting materials.[5][6]
Q2: My final product has a persistent pink or brownish coloration. What is the likely cause?
Indoles, particularly those with electron-rich character, can be susceptible to oxidation and polymerization, often catalyzed by trace acid, light, or air.[7] This degradation can lead to the formation of colored, often high-molecular-weight oligomers. While these colored impurities may be present in very small quantities, they can be highly visible.
Troubleshooting Steps:
-
Ensure all solvents are degassed and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purify the final product quickly after synthesis.
-
Store the purified compound under an inert atmosphere, protected from light, and at reduced temperatures.
Q3: I observe a peak in my LC-MS with a mass 28 Da lower than my product. What is it?
A mass difference of 28 Da often corresponds to the hydrolysis of the ethyl ester to a carboxylic acid (loss of C₂H₄). This is a common impurity, especially if the reaction workup or purification involves acidic or basic aqueous conditions.
-
Product (Ethyl Ester) Mass: C₁₁H₉BrFNO₂ ≈ 290 Da
-
Hydrolyzed Impurity (Acid) Mass: C₉H₅BrFNO₂ ≈ 262 Da
This impurity, 7-bromo-5-fluoro-1H-indole-2-carboxylic acid , will have a significantly different retention time in reversed-phase HPLC, typically eluting earlier due to its increased polarity.
Q4: My mass spectrum shows a pair of peaks at M and M+2, but I also see a significant peak at M-78/M-80. What does this indicate?
The M and M+2 peaks with a roughly 1:1 intensity ratio are characteristic of a compound containing one bromine atom.[8][9] The observation of a peak corresponding to a loss of ~79/81 Da strongly suggests a dehalogenated impurity , specifically the Ethyl 5-fluoro-1H-indole-2-carboxylate . This is a very common byproduct in syntheses that utilize catalytic hydrogenation (e.g., Pd/C) for nitro group reduction, as these catalysts can also promote hydrodehalogenation.[10]
Troubleshooting Guide: Common Impurities
This section provides a systematic approach to identifying and mitigating common impurities based on analytical observations.
| Symptom / Observation | Potential Impurity | Probable Cause (Synthesis Route) | Suggested Action & Confirmation |
| Peak in HPLC eluting earlier than the product; M/Z corresponding to M-28. | 7-bromo-5-fluoro-1H-indole-2-carboxylic acid | Ester hydrolysis during acidic/basic workup or purification. (Both routes) | Action: Use neutral workup conditions; avoid prolonged exposure to strong acids/bases. Confirmation: Confirm via LC-MS. ¹H NMR will show the disappearance of the ethyl quartet and triplet. |
| Peak in HPLC with M/Z corresponding to M-79; lacks the characteristic 1:1 M/M+2 bromine isotope pattern in MS. | Ethyl 5-fluoro-1H-indole-2-carboxylate | De-bromination during catalytic hydrogenation. (Primarily Leimgruber-Batcho) | Action: Use alternative reducing agents (e.g., SnCl₂, Fe/AcOH)[2]. Optimize hydrogenation conditions (milder catalyst, lower H₂ pressure). Confirmation: LC-MS will show the loss of the bromine isotopic pattern. |
| A red, high-boiling intermediate is isolated instead of the final product. | β-Dimethylamino-α-(3-bromo-5-fluoro-2-nitrophenyl)acrylate | Incomplete or failed reductive cyclization step. (Leimgruber-Batcho) | Action: Re-subject the intermediate to reduction conditions. Ensure the catalyst is active and the hydrogen source is sufficient. Confirmation: ¹H NMR will show signals for the enamine and dimethylamino groups. |
| Presence of a starting material peak in the final product spectrum (e.g., 2-bromo-4-fluoroaniline). | 2-bromo-4-fluoroaniline | N-N bond cleavage of the hydrazone intermediate. (Fischer)[6] | Action: Use milder acid catalysts or lower reaction temperatures. A one-pot synthesis without isolating the hydrazone can sometimes help.[5] Confirmation: GC-MS is excellent for identifying this volatile impurity. |
| Broad, unresolved peaks at the baseline of the HPLC chromatogram, often with product coloration. | Polymeric Indole Species | Product degradation caused by excessive heat or strong acid. (Primarily Fischer)[5] | Action: Lower reaction temperature. Screen for a milder acid catalyst (e.g., p-TsOH instead of PPA). Confirmation: Difficult to characterize fully. Disappearance of coloration upon successful recrystallization is a good indicator of removal. |
Impurity Formation & Identification Workflow
The following diagrams illustrate the logical flow for identifying an unknown impurity and a potential pathway for the formation of a common dehalogenated byproduct.
Caption: A logical workflow for the systematic identification of unknown impurities.
Caption: Pathway for the formation of a de-brominated impurity during synthesis.
Experimental Protocols for Impurity Analysis
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for quantifying the purity of the final product and detecting impurities.[11] A standard reversed-phase method is provided below.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (50:50).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is crucial for obtaining the molecular weight of unknown peaks observed in the HPLC chromatogram.[13]
-
Method: Use the same HPLC method as described in Protocol 1.
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 800.
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak.
-
Look for the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).
-
Critically examine the isotopic pattern. A 1:1 ratio for peaks separated by 2 Da is a definitive marker for a single bromine atom.[9] The presence of both bromine and chlorine would yield a more complex M, M+2, M+4 pattern.[14]
-
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the definitive method for confirming the structure of the final product and elucidating the exact structure of any isolated impurities.[15]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis:
-
Indole N-H: A broad singlet, typically > 11 ppm in DMSO-d₆.
-
Aromatic Protons: Look for characteristic doublets and triplets in the 7-8 ppm region. The fluorine and bromine substituents will create specific splitting patterns. The proton at C4 (between the two halogens) will likely be a doublet of doublets.
-
Ethyl Ester Group: A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).
-
-
Impurity Identification via NMR:
-
Hydrolyzed Acid: The ethyl ester signals will be absent.
-
De-brominated Impurity: The signal corresponding to the proton at C6 will appear, and the splitting pattern of the adjacent C4 proton will simplify.
-
Enamine Intermediate: Will show characteristic vinylic protons and signals for the dimethylamino group.
-
References
-
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Ostrowska, K., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Dudley, G. B., et al. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
-
MicroSolv. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
ResearchGate. (2017). What do common indole impurities look like? ResearchGate. [Link]
- Clark, R. D., & Repke, D. B. (1984).
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
-
Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]
-
ResearchGate. (2009). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tutorchase.com [tutorchase.com]
- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Crystallization of Indole-2-Carboxylate Esters
Welcome to our dedicated technical support center for troubleshooting the crystallization of indole-2-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining crystalline forms of these valuable compounds. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental choices.
Troubleshooting Guides
Issue 1: The Compound Fails to Crystallize and Remains an Oil ("Oiling Out")
Question: I've followed my synthetic protocol, and after work-up, my indole-2-carboxylate ester is a persistent oil. How can I induce crystallization?
Answer: "Oiling out" is a common phenomenon where a compound separates from solution as a liquid phase rather than a solid crystal lattice.[1][2] This typically occurs when the melting point of the compound is below the temperature of the solution, or when the supersaturation level is too high, leading to liquid-liquid phase separation.[2][3] Impurities can also suppress the melting point or interfere with crystal nucleation.
Here is a systematic approach to tackle this issue:
Initial Diagnostic Steps
-
Purity Assessment: Before attempting crystallization, ensure the purity of your indole-2-carboxylate ester. The presence of even minor impurities can significantly inhibit crystallization by disrupting the formation of an ordered crystal lattice.[4][5] Techniques such as NMR spectroscopy and LC-MS are invaluable for assessing purity. If impurities are detected, chromatographic purification is recommended.
-
Solvent-Free Attempts: Sometimes, the solvent itself can hinder crystallization. Try removing all solvent under high vacuum and see if the resulting neat oil will solidify upon standing at room temperature or upon cooling.
Protocol: Inducing Crystallization from an Oil
If the oil persists, the following step-by-step methods can be employed:
-
Scratching Method:
-
Dissolve a small amount of the oil in a minimal amount of a suitable solvent in a glass vial.
-
Use a glass rod to scratch the inside surface of the vial at the air-liquid interface. The micro-abrasions on the glass can provide nucleation sites for crystal growth.[6]
-
-
Seed Crystal Introduction:
-
If you have a previously crystallized batch of the same compound, introduce a single, tiny crystal (a "seed crystal") into the supersaturated solution of your oily compound.[6] This provides a template for further crystal growth.
-
If no seed crystal is available, you can try to create one by dissolving a tiny amount of the oil on a watch glass with a volatile solvent and allowing it to evaporate rapidly. The resulting solid, even if amorphous, can sometimes act as a seed.
-
-
Lowering Temperature:
-
Solvent/Anti-Solvent Method:
-
Dissolve the oily compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid.
-
Warm the solution gently until it becomes clear again, and then allow it to cool slowly.
-
Issue 2: Crystals Form Too Rapidly, Resulting in a Fine Powder or Poor Quality Crystals
Question: My indole-2-carboxylate ester crystallizes almost instantly upon cooling, but the result is a very fine powder, not the well-defined crystals I need for X-ray diffraction. What's going wrong?
Answer: Rapid crystallization traps impurities and solvent within the crystal lattice and often leads to the formation of small, poorly-defined crystals or even agglomerates.[2][7] The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules into a well-defined lattice.
Workflow for Optimizing Crystal Growth Rate
Caption: Workflow to slow down rapid crystallization.
Detailed Protocol for Slowing Crystallization
-
Increase Solvent Volume: Re-dissolve your compound by heating. Add a small additional amount of the "good" solvent (10-20% more) to slightly decrease the supersaturation level.[2]
-
Controlled Cooling:
-
Ensure the crystallization vessel is clean to minimize nucleation sites.[8]
-
Allow the solution to cool to room temperature on the benchtop, undisturbed. Mechanical agitation can induce rapid precipitation.[8]
-
For even slower cooling, insulate the flask by placing it in a beaker filled with warm water or by wrapping it in glass wool.
-
Issue 3: The Resulting Solid is Amorphous, Not Crystalline
Question: I managed to get a solid, but it's an amorphous powder. How can I obtain a crystalline form?
Answer: Amorphous solids lack the long-range ordered internal structure of crystalline solids.[9][10] They often form when solidification occurs too rapidly or in the presence of impurities that disrupt the crystallization process. Amorphous solids do not have a sharp melting point, but rather soften over a range of temperatures.[11][12]
Distinguishing Between Amorphous and Crystalline Solids
| Property | Crystalline Solid | Amorphous Solid |
| Structure | Ordered, repeating 3D lattice[9][10] | Disordered, random arrangement[9][10] |
| Melting Point | Sharp, distinct melting point[9][12] | Melts over a range of temperatures[11][12] |
| Cleavage | Cleaves with flat faces | Irregular or conchoidal fracture[9] |
| X-ray Diffraction | Produces a distinct diffraction pattern[12] | Does not produce a distinct pattern[12] |
Protocol for Converting an Amorphous Solid to a Crystalline Form
-
Solvent Screening: The choice of solvent is critical. A good crystallizing solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A rule of thumb is that solvents with similar functional groups to the solute can be good solubilizers.[13] For esters, solvents like ethyl acetate might be a good starting point.[13]
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[14]
-
Dissolve your amorphous solid in a small volume of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent."
-
The anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.
-
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. achievechem.com [achievechem.com]
- 8. How To [chem.rochester.edu]
- 9. Crystalline vs. Amorphous Solids | Differences & Examples - Lesson | Study.com [study.com]
- 10. waferpro.com [waferpro.com]
- 11. universitywafer.com [universitywafer.com]
- 12. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. unifr.ch [unifr.ch]
Technical Support Center: Optimization of Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful indole synthesis.
Introduction to the Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for producing the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The indole scaffold is a cornerstone in a multitude of biologically active compounds, making this synthesis highly relevant in medicinal chemistry and natural product synthesis.[3]
The reaction proceeds through several key mechanistic steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[1][2]
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.[1][2]
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, which is the rate-determining step, forming a new carbon-carbon bond and breaking the N-N bond.[1][5][6]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization to form an aminal.
-
Ammonia Elimination: The final step is the elimination of ammonia to yield the stable aromatic indole.[2][5]
Understanding this mechanism is crucial for diagnosing and resolving issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield of my desired indole. What are the most common causes and how can I address them?
Low or no product formation is one of the most frequent challenges in the Fischer indole synthesis. The reaction is highly sensitive to a number of factors.[1] Here’s a systematic approach to troubleshooting this issue:
A. Inappropriate Acid Catalyst Selection
The choice and concentration of the acid catalyst are paramount.[7] A catalyst that is too weak may not facilitate the key[4][4]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of your starting materials or product.[4]
-
Expert Insight: The optimal acid catalyst is highly substrate-dependent. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly used.[1][2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
Troubleshooting Protocol: Acid Catalyst Screening
-
Set up a parallel reaction screen with your arylhydrazine and carbonyl compound.
-
Use a range of catalysts at varying concentrations. A good starting point is to test a Brønsted acid (e.g., p-TsOH), a Lewis acid (e.g., ZnCl₂), and a strong dehydrating acid (e.g., PPA).
-
Monitor the reactions by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of the product spot.
-
Identify the catalyst that provides the best conversion and lowest amount of side products.
Table 1: Common Acid Catalysts and Their Typical Applications
-
| Catalyst | Type | Typical Conditions | Notes |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 1-2 equivalents, often used neat or in a high-boiling solvent | A classic and widely used catalyst.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Catalytic amounts (0.1-0.2 eq.), often in refluxing toluene or xylenes | Generally milder than mineral acids. |
| Polyphosphoric Acid (PPA) | Brønsted Acid/Dehydrating Agent | Often used as the solvent at elevated temperatures (100-180 °C) | Effective for unreactive substrates. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Often used in a co-solvent like ethanol or acetic acid | Strong acid, can cause charring at high temperatures. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | 1-2 equivalents in an inert solvent like dichloromethane or toluene | Can be effective at lower temperatures. |
B. Suboptimal Reaction Temperature
Temperature plays a critical role in the Fischer indole synthesis.[4]
-
Too Low: The reaction may be too slow, leading to incomplete conversion.
-
Too High: This can cause decomposition of the starting materials, intermediates, or the final product, often resulting in the formation of tar.[4]
-
Troubleshooting Strategy: Start with milder conditions (e.g., 60-80 °C) and gradually increase the temperature, monitoring the reaction progress by TLC. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.
C. Unstable Hydrazone Intermediate
Some arylhydrazones are unstable and can decompose before cyclization. In these cases, it is advantageous to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[8]
-
Experimental Protocol: One-Pot Fischer Indole Synthesis
-
Dissolve the arylhydrazine and the carbonyl compound in a suitable solvent (e.g., acetic acid or ethanol).
-
Heat the mixture to form the hydrazone. This can often be done at a lower temperature (e.g., 60 °C) for 1-2 hours.
-
After hydrazone formation is complete (as indicated by TLC), add the acid catalyst directly to the reaction mixture.
-
Increase the temperature to effect cyclization.
-
Monitor the reaction until completion.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
-
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?
The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired indole.[1]
A. Aldol Condensation Products
When using aldehydes or ketones with enolizable protons, aldol condensation can be a competing side reaction, especially under acidic conditions.
-
Mechanism Insight: The acid catalyst can promote the self-condensation of the carbonyl starting material.
-
Mitigation Strategy:
-
Lower the reaction temperature: This can often slow down the rate of the aldol reaction relative to the Fischer indole synthesis.
-
Use a milder acid catalyst: A less aggressive acid may not promote the aldol condensation as readily.
-
Pre-form the hydrazone: Forming the hydrazone separately before introducing the cyclization catalyst can minimize the concentration of the free carbonyl compound and thus reduce the likelihood of self-condensation.
-
B. Regioselectivity Issues with Unsymmetrical Ketones
When using an unsymmetrical ketone of the type RCH₂COCH₂R', a mixture of two isomeric indoles can be formed.
-
Controlling Factors: The regioselectivity can be influenced by the steric bulk of the R groups and the choice of acid catalyst.
-
Optimization Tip: A systematic screening of acid catalysts is recommended to determine the optimal conditions for favoring the desired regioisomer.
C. Tar Formation
The appearance of a dark, insoluble tar is a sign of product or starting material decomposition.
-
Primary Cause: Excessively high temperatures or an overly aggressive acid catalyst.[4]
-
Solution: Reduce the reaction temperature and/or switch to a milder acid catalyst. It is also crucial to ensure that the starting materials are pure, as impurities can sometimes promote decomposition pathways.
Q3: I am working with a challenging substrate and the standard conditions are not effective. What are my options?
Certain substrates are known to be problematic in the Fischer indole synthesis.
A. Reactions with Acetaldehyde
The direct synthesis of the parent indole from acetaldehyde phenylhydrazone is notoriously difficult and often fails under standard conditions.[1]
-
Alternative Approach:
B. Substrates with Electron-Donating Groups
Strong electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, leading to a competing heterolytic N-N bond cleavage pathway that outcompetes the desired[4][4]-sigmatropic rearrangement. This can result in low yields or reaction failure.
-
Expert Recommendation: For these challenging substrates, consider using milder reaction conditions (lower temperature, weaker acid). If this is not successful, alternative indole synthesis methods, such as the Buchwald-Hartwig amination, may be more appropriate.
Diagram 2: Competing Pathways for Problematic Substrates
Caption: The choice between productive rearrangement and side reactions.
General Experimental Protocol: Synthesis of 2-Phenylindole
This protocol provides a reliable two-step procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Step 1: Synthesis of Acetophenone Phenylhydrazone [9]
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
Combine acetophenone and phenylhydrazine in a flask and warm on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool in an ice bath.
-
Collect the crystals by filtration and wash with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the filtrate.
-
Dry the combined solids under reduced pressure. The typical yield is 87-91%.
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole [9]
-
Materials:
-
Acetophenone phenylhydrazone (5.0 g, 0.024 mol)
-
Anhydrous Zinc Chloride (10 g, 0.073 mol), finely powdered
-
-
Procedure:
-
In a beaker, thoroughly mix the acetophenone phenylhydrazone and zinc chloride.
-
Heat the mixture in an oil bath at 170 °C with stirring.
-
The mixture will become liquid after 3-4 minutes, and the evolution of white fumes will be observed.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration and wash with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol. The typical yield is 72-80%.
-
Analytical Monitoring
Careful monitoring of the reaction progress is essential for optimization.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the indole product and any byproducts. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. In-process NMR monitoring can also provide quantitative data on reaction kinetics.
References
-
Sharma, K. (2024, April 15). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
-
Garg, N. K., & coworkers. (2011). Exploration of the interrupted Fischer indolization reaction. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
-
Heravi, M. M., & coworkers. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
König, B., & coworkers. (2012). Fischer indole synthesis in low melting mixtures. PubMed. Retrieved from [Link]
-
Reddit. (2014, April 14). What factors determines the choice of acid catalyst for the Fischer indole synthesis? Reddit. Retrieved from [Link]
-
Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Reddit. Retrieved from [Link]
-
National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved from [Link]
-
PubMed. (2018). Thin-layer chromatography-nuclear magnetic resonance spectroscopy - a versatile tool for pharmaceutical and natural products analysisa. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2017). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Retrieved from [Link]
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable indole derivative. We will delve into common challenges, provide detailed troubleshooting protocols, and offer insights grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, providing quick and actionable solutions.
Q1: My Fischer indole synthesis is resulting in low yields or failing completely. What are the likely causes?
Low or no yield in a Fischer indole synthesis can stem from several factors:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of starting materials or the product.[1][2]
-
Unstable Hydrazone Intermediate: The arylhydrazone precursor may be unstable and decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ is advisable.[1]
-
Suboptimal Reaction Conditions: High temperatures can lead to the formation of tar and resins. It is recommended to start with milder conditions and gradually increase the temperature.[1]
-
Electron-Donating Groups: Substituents that stabilize the intermediate iminylcarbocation can favor a competing N-N bond cleavage, hindering the desired rearrangement and leading to byproducts.[1][3][4]
Q2: I'm observing significant byproduct formation during the bromination step. How can I improve selectivity?
Byproduct formation during the bromination of indoles is a common challenge. To improve selectivity for the desired 7-bromo isomer:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent, but its reactivity can sometimes be difficult to control. Consider alternative reagents like Pyridinium bromide perbromide, which may offer better selectivity.[5] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another alternative to consider.[5]
-
Solvent Effects: The choice of solvent can influence the reaction's outcome. Acetonitrile is a common choice for such reactions.[6]
-
Protecting Groups: If direct bromination proves unselective, consider protecting the indole nitrogen (e.g., with a tosyl or benzoyl group) to direct the bromination. Subsequent deprotection will yield the desired product.
Q3: The fluorinated indole is degrading during workup or purification. What steps can I take to prevent this?
Defluorination can be a significant issue, leading to impurities and reduced yield.[7] To mitigate this:
-
Avoid Harsh Conditions: High temperatures and strong acids or bases can promote the elimination of fluorine.[7]
-
Purification Method: The acidic nature of standard silica gel can catalyze the degradation of sensitive fluorinated compounds. Consider deactivating the silica gel with a neutral or basic modifier (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.[7]
-
Low-Temperature Solvent Removal: Remove solvents under reduced pressure at low temperatures to prevent thermal decomposition.[7]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges during the synthesis and scale-up process.
Guide 1: Optimizing the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone for producing the indole core. However, its success is highly dependent on carefully optimized conditions.
Problem: Low Yield of the Indole Core
Experimental Protocol: Screening Acid Catalysts
-
Setup: In parallel reaction vials, dissolve the starting phenylhydrazine and ketone/aldehyde in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: To each vial, add a different acid catalyst. Screen a range of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2]
-
Reaction: Stir the reactions at a controlled temperature (e.g., 60 °C) and monitor progress by TLC or LC-MS.
-
Analysis: Compare the conversion and yield for each catalyst to identify the optimal choice for your specific substrate.
| Catalyst Type | Examples | Typical Concentration |
| Brønsted Acid | p-Toluenesulfonic acid | 10-20 mol% |
| Brønsted Acid | Hydrochloric acid | 1-2 M solution |
| Lewis Acid | Zinc chloride | 1.0-1.5 equivalents |
| Lewis Acid | Boron trifluoride etherate | 1.0-1.5 equivalents |
Table 1: Common acid catalysts for Fischer indole synthesis.
Guide 2: Selective Bromination of the Indole Ring
Achieving regioselective bromination at the 7-position is crucial for the synthesis of the target molecule.
Problem: Formation of Multiple Bromo-Isomers
Experimental Protocol: N-Protection and Bromination
-
N-Protection:
-
Dissolve the indole in a suitable solvent (e.g., THF, DMF).
-
Add a base (e.g., NaH, K₂CO₃) and the protecting group reagent (e.g., tosyl chloride, benzoyl chloride).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the N-protected indole.
-
-
Bromination:
-
Dissolve the N-protected indole in a solvent like acetonitrile or dichloromethane.
-
Add the brominating agent (e.g., NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction, perform an aqueous workup, and purify the brominated product by column chromatography.
-
-
Deprotection:
-
Subject the N-protected bromoindole to appropriate deprotection conditions (e.g., hydrolysis with NaOH for a benzoyl group).
-
Purify the final this compound.
-
Guide 3: Preventing Defluorination During Scale-Up
The stability of the C-F bond is a critical consideration, especially under the more demanding conditions of large-scale production.[7]
Problem: Loss of Fluorine Substituent
| Challenge | Recommended Solution | Rationale |
| Harsh Reaction Conditions | Use milder bases and acids; optimize for the lowest effective temperature. | High temperatures and strong reagents can promote elimination of the fluoride ion.[7] |
| Catalyst-Induced Cleavage | Screen different transition metal catalysts and ligands if applicable. | Some catalytic systems can inadvertently facilitate C-F bond cleavage.[7] |
| Acidic Purification Media | Use deactivated silica gel or an alternative like alumina for chromatography. | The acidic surface of silica gel can catalyze defluorination.[7] |
Table 2: Strategies to prevent defluorination.
III. Scale-Up Considerations
Transitioning from lab-scale synthesis to pilot or industrial production introduces a new set of challenges.
Continuous Flow Chemistry
For the synthesis of indole derivatives, continuous flow chemistry offers several advantages over traditional batch processing:
-
Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic or hazardous reactions.[8]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.[8]
-
Increased Productivity and Scalability: Continuous operation can lead to higher throughput, and scaling up can be as simple as extending the run time or using parallel reactors.[8]
Solvent Selection
Choosing the right solvent is critical for a successful and safe scale-up. Key factors to consider include:
-
Solubility: Ensure all reactants, intermediates, and the final product are sufficiently soluble to avoid precipitation and handling issues.[8]
-
Boiling Point and Polarity: These properties will dictate the reaction's temperature range and can influence reaction rates and selectivity.[8]
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental persistence of the solvent.
IV. References
-
Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
-
Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH.
-
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives - Benchchem.
-
Preventing defluorination of fluorinated indole compounds - Benchchem.
-
Bromination of Indoles and Chromones mediated with TBA−Br and... - ResearchGate.
-
How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? | ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Nuances of Indole Chemistry
A Guide to Preventing Degradation During Experimental Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I've witnessed firsthand the unique challenges researchers face when working with indole compounds. Their rich chemistry, which makes them invaluable in pharmaceuticals and materials science, is also the source of their notorious instability.[1][2] This guide is designed to be your go-to resource for troubleshooting and preventing the degradation of these sensitive molecules during the critical workup phase of your experiments.
Troubleshooting Guide: Common Issues & Proven Solutions
This section addresses specific problems you might encounter, delving into the root causes and providing actionable solutions.
Issue 1: Your purified indole compound is pink, red, or brown.
-
Probable Cause: Oxidation. The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[3][4] This process can be accelerated by light and trace metal impurities. The colored byproducts are often the result of dimerization or polymerization of oxidized indole species. A color change is a clear indicator of degradation, even if the bulk purity seems acceptable for some applications.[5]
-
Solutions:
-
Inert Atmosphere: The most effective preventative measure is to perform the entire workup and subsequent storage under an inert atmosphere, such as nitrogen or argon.[5] This minimizes contact with oxygen.
-
Antioxidants: For particularly sensitive indoles or for long-term storage, the addition of a radical scavenger can be beneficial.[5][6] Butylated hydroxytoluene (BHT) or ascorbic acid are commonly used.[5] However, it's crucial to ensure the antioxidant won't interfere with downstream applications.
-
Solvent Degassing: Before use, degas all solvents to be used in the workup. This can be achieved by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Light Protection: Always use amber glass vials or wrap your flasks in aluminum foil to protect the compound from light, which can catalyze oxidation.[5]
-
Issue 2: Significant product loss or decomposition during chromatographic purification on silica gel.
-
Probable Cause: Acid Sensitivity. The indole nucleus is notoriously unstable under acidic conditions.[7] Silica gel is inherently acidic and can cause decomposition, polymerization, or rearrangement of sensitive indole derivatives on the column.
-
Solutions:
-
Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (typically 1-2% in the eluent), and then with the pure eluent until the pH of the wash is neutral. This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase).
-
Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to expedite elution, but be mindful of sacrificing resolution.
-
N-Protection: For syntheses involving strongly acidic steps, protecting the indole nitrogen is often necessary.[7][8] Common protecting groups include Boc (tert-butyloxycarbonyl), which can be removed under mild acidic or basic conditions, and sulfonyl groups like tosyl (Ts), which offer greater stability but require harsher removal conditions.[8][9][10]
-
Issue 3: Low or no yield after a reaction involving an acid catalyst (e.g., Fischer indole synthesis).
-
Probable Cause: Tar Formation and Side Reactions. The very conditions required for some indole syntheses, particularly those involving strong acids and heat, can also promote degradation and polymerization, leading to the formation of intractable tars.[11]
-
Solutions:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. Experiment with milder Brønsted acids or consider using Lewis acids (e.g., ZnCl₂) or solid acid catalysts, which can sometimes reduce side reactions.[11]
-
Temperature Control: Carefully control the reaction temperature. While heat is often necessary, excessive temperatures can accelerate decomposition.
-
Careful Workup: During the workup of a reaction that used a strong acid, it is crucial to neutralize the mixture carefully with a base like saturated sodium bicarbonate solution before extraction.[12]
-
Protecting Groups: As mentioned previously, N-protection can stabilize the indole ring against the harsh conditions of certain synthetic transformations.[7][8]
-
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about handling and storing indole compounds.
Q1: What are the ideal storage conditions for indole compounds?
To minimize degradation, store indole compounds in a cool (2-8°C, or -20°C for long-term), dark place under an inert atmosphere.[5] Always use amber or opaque vials.[5] For highly sensitive derivatives, flushing the vial with nitrogen or argon before sealing is recommended.[5]
Q2: When should I consider using an antioxidant?
The use of an antioxidant is advisable when:
-
The indole derivative is known to be highly susceptible to oxidation.[5]
-
The compound will be stored for an extended period.[5]
-
The compound is dissolved in a solvent that has not been deoxygenated.[5]
-
The experimental procedure involves conditions that could promote oxidation, such as elevated temperatures or prolonged exposure to air.[5]
Q3: My indole is a solid. How do I properly store it under an inert atmosphere?
For solid compounds, you can place them in a vial, preferably inside a glovebox if the compound is extremely sensitive.[5] Then, cap the vial with a septum and use a needle to gently flush the headspace with nitrogen or argon for a couple of minutes, using a second needle as an exhaust.[5]
Q4: Can I use any base to neutralize my silica gel?
It's best to use a volatile, non-nucleophilic base like triethylamine. This allows it to be easily removed with the eluent during column chromatography and minimizes the risk of it reacting with your product.
Q5: What are the primary degradation pathways for indoles?
The main degradation pathways are:
-
Oxidation: The electron-rich pyrrole ring reacts with oxygen, leading to intermediates like indoxyl and isatin, which can further degrade or polymerize.[13][14][15][16]
-
Acid-catalyzed Polymerization: In the presence of strong acids, the indole nucleus can be protonated, initiating a cascade of reactions that lead to the formation of polymeric tars.[17]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[18]
Experimental Protocols & Visualizations
To further aid in your experimental design, here are some detailed protocols and diagrams.
Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography
-
Slurry Preparation: In a fume hood, create a slurry of silica gel in your chosen eluent.
-
Basification: Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Equilibration: Stir the slurry gently for 15-20 minutes.
-
Washing (Optional but Recommended): Carefully decant the basic eluent. Resuspend the silica in fresh, pure eluent and decant again. Repeat this washing step 2-3 times to remove excess triethylamine.
-
Column Packing: Pack the column with the neutralized silica gel slurry as you normally would.
Protocol 2: Inert Atmosphere Storage of a Solid Indole Compound
-
Preparation: Place your solid indole compound in a clean, dry amber vial.
-
Capping: Securely cap the vial with a septum-lined cap.
-
Inert Gas Inlet: Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is in the headspace above the solid.
-
Exhaust Outlet: Insert a second, shorter needle through the septum to act as an exhaust for the displaced air.
-
Flushing: Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the solid compound out of the vial.[5]
-
Sealing: Remove the exhaust needle first, followed by the inert gas inlet needle.
-
Parafilm: For long-term storage, wrap the cap and septum with Parafilm to ensure a tight seal.
-
Storage: Store the vial at the appropriate temperature, protected from light.
Visualizing Indole Degradation and Prevention
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key degradation pathways of the indole nucleus.
Caption: Recommended workflow for indole workup and purification.
References
- Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry & Microbiology, 37(3), 248-250.
- J. Hazard Mater. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters.
- NIH. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water.
- ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A.
- Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H. -B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl: a computational study. Atmospheric Chemistry and Physics, 22, 11543–11555.
- Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H. -B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22, 11543–11555.
- (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
-
Reddit. (2023). Storage of methyl anthralite and Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of indole by anodic oxidation and electro-Fenton. Retrieved from [Link]
- Lin, G., Qu, Y., & Ma, F. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688.
- RSC Publishing. (2025).
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
- SciSpace. (n.d.).
- (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
-
ResearchGate. (n.d.). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Retrieved from [Link]
-
Jinjing Chemical. (n.d.). What are the biological degradation pathways of 98% Indole? Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]
- NIH. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
-
ResearchGate. (n.d.). Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp.. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
- NIH. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108.
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Indole by Aminal. Retrieved from [Link]
-
ResearchGate. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- NIH. (n.d.).
- (n.d.). Synthesis and Chemistry of Indole.
-
ACS Publications. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]
- Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta, 527(1), 264-71.
-
Patient First. (n.d.). 9 Foods to Naturally Detox. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. Retrieved from [Link]
-
Dispendix. (n.d.). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]
- NIH. (2025).
-
ResearchGate. (2015). What to select for storing your compound: neat vs.in solution? Retrieved from [Link]
-
YouTube. (2021). Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58). Retrieved from [Link]
-
ACS Publications. (n.d.). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Retrieved from [Link]
- Kim, S. J., Kim, J. W., Lee, S. M., & Kim, Y. J. (2019). Preventive Effects of indole-3-carbinol Against Alcohol-Induced Liver Injury in Mice via Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Mechanisms: Role of Gut-Liver-Adipose Tissue Axis. Journal of Medicinal Food, 22(12), 1246-1255.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ovid.com [ovid.com]
- 14. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. jinjingchemical.com [jinjingchemical.com]
- 17. bhu.ac.in [bhu.ac.in]
- 18. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Indole Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic separation of indole isomers. This guide is designed to provide practical, in-depth solutions to the unique challenges encountered when separating these structurally similar compounds. Whether you are developing a new method for positional isomers, tackling chiral separations, or troubleshooting an existing assay, this resource offers expert insights and actionable protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of method development for indole isomer separation.
Q1: What makes the separation of indole isomers so challenging?
A: The difficulty stems from their profound structural similarity. Positional isomers, such as 5-nitroindole and 6-nitroindole, often have nearly identical physicochemical properties like polarity, pKa, and molecular weight, which makes them difficult to resolve with standard chromatographic methods.[1][2] Furthermore, the indole nucleus contains a basic nitrogen atom that can cause undesirable interactions with chromatography stationary phases, leading to poor peak shape.[3][4] Many indole derivatives are also susceptible to degradation under certain analytical conditions, such as exposure to acidic mobile phases or high temperatures.[5]
Q2: Should I start with HPLC or GC for my indole isomer analysis?
A: The choice depends on the volatility and thermal stability of your specific isomers.
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique, particularly for substituted, less volatile, or thermally sensitive indole derivatives.[6] Reversed-phase (RP) HPLC is the go-to method for a wide range of indole separations.[6]
-
Gas Chromatography (GC) is an excellent choice for volatile and thermally stable isomers, such as the parent indole and its methylated form, skatole (3-methylindole).[7][8] GC coupled with Mass Spectrometry (GC-MS) provides high sensitivity and specificity.[7][9][10] However, derivatization may be required for less volatile indoles to improve their chromatographic behavior.[7]
Q3: How do I select the right HPLC column for separating positional indole isomers?
A: Standard C18 columns can work, but for challenging positional isomers, exploiting subtle differences in aromaticity is key.
-
Phenyl-based columns (e.g., Phenyl-Hexyl): These are often the best starting point. They provide alternative selectivity to C18 phases by promoting π-π interactions between the phenyl ligands and the indole ring system.[1][2] This can significantly enhance the resolution of aromatic positional isomers.
-
Pentafluorophenyl (PFP) columns: PFP phases offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing another dimension of selectivity for halogenated or polar indole isomers.[2]
-
Embedded Polar Group (EPG) columns: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain.[2] This feature shields the underlying silica from basic analytes like indoles, drastically reducing peak tailing and improving peak shape, which in turn improves resolution.[2][11]
Q4: What are the most effective detection methods for indole isomers?
A: The choice of detector depends on the required sensitivity, selectivity, and whether you need to identify unknown impurities.
-
UV/Diode Array Detector (DAD): The indole ring system is a strong chromophore, making UV detection (typically between 220 nm and 280 nm) a robust and reliable method for quantification.[12][13] A DAD provides spectral information that can help in peak purity assessment.
-
Fluorescence Detector (FLD): Many indole derivatives are naturally fluorescent, offering significantly higher sensitivity and selectivity compared to UV detection. This is particularly useful for trace-level analysis.
-
Mass Spectrometry (MS): Coupling LC or GC to a mass spectrometer is the gold standard for unequivocal identification and quantification.[6][14] It is essential for impurity profiling, metabolite identification, and analyzing complex matrices.
HPLC Troubleshooting Guide: A Problem-Solution Approach
This guide addresses the most common issues encountered during the HPLC analysis of indole isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
You see one broad peak or two peaks that are not baseline-separated.
Possible Causes & Solutions:
-
Incorrect Stationary Phase Selectivity: The primary cause is often a column that cannot differentiate between the isomers.
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer directly impacts retention and selectivity.[15]
-
Solution: Perform a systematic study of the organic modifier. First, vary the gradient slope to see if resolution improves. Second, try switching the organic solvent (e.g., from acetonitrile to methanol). Methanol can form different hydrogen bonds with analytes and may alter elution order and improve separation.[11]
-
-
Mobile Phase pH is Not Ideal: The pH of the mobile phase affects the ionization state of both the indole analytes and the stationary phase's residual silanol groups.
-
Solution: Adjust the mobile phase pH. For basic indoles, a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) can suppress silanol activity and improve peak shape, which enhances resolution.[4][16] However, be cautious, as some indoles can degrade under highly acidic conditions.[5] A pH stability study is recommended.
-
-
Low Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting peaks.
-
Solution: Increase efficiency by using a longer column, a column packed with smaller particles (e.g., moving from a 5 µm to a <3 µm particle column), or by lowering the flow rate.[15]
-
This diagram outlines a logical workflow for addressing poor resolution.
Caption: A decision tree for troubleshooting poor resolution.
Problem 2: Peak Tailing
The back half of your indole peak is wider than the front half.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: This is the most common cause. The basic nitrogen on the indole ring interacts strongly with acidic, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][4] This secondary interaction mechanism causes a portion of the analyte molecules to elute later, creating a "tail".
-
Solution 1 (Modern Columns): Use a high-purity, Type B silica column with low silanol activity. Better yet, use an end-capped or embedded polar group (EPG) column specifically designed to shield these active sites.[2][3]
-
Solution 2 (Mobile Phase): Add a competing base (e.g., 0.1% triethylamine), although this is less common with modern columns and can cause baseline issues with MS. A more common approach is to lower the mobile phase pH to 2.5-3.5 with an additive like formic acid or TFA.[16] This protonates the silanol groups (Si-OH), reducing their ionic interaction with the basic indole.[3][16]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[16][17]
-
Solution: Reduce the injection volume or dilute the sample. If all peaks in the chromatogram are tailing, this is a likely cause.[16]
-
-
Metal Contamination: Trace metals in the sample, mobile phase, or HPLC system (e.g., stainless steel frits) can chelate with certain indole derivatives, causing tailing.[17]
-
Solution: Use high-purity solvents and sample cleanup procedures. If metal chelation is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
-
This diagram illustrates how secondary interactions cause peak tailing.
Caption: Undesired silanol interactions cause peak tailing.
Problem 3: Analyte Degradation
You observe extra peaks, a declining main peak area over a sequence, or a noisy baseline.
Possible Causes & Solutions:
-
Acid-Catalyzed Degradation: Some substituted indoles, particularly those like indole-3-carbinol, are highly unstable in acidic conditions and can oligomerize.[5]
-
Oxidation: Indoles can be susceptible to oxidation, especially in solution when exposed to air and light.
-
Solution: Prepare samples fresh and use amber vials to protect them from light.[5] Consider blanketing sample solutions with an inert gas (nitrogen or argon) if extreme sensitivity is observed.
-
-
In-Source Fragmentation (LC-MS): What appears to be degradation may actually be the molecule breaking apart within the mass spectrometer's source.[5]
-
Solution: Optimize the MS source parameters, such as the capillary voltage or source temperature, to achieve softer ionization.
-
GC Troubleshooting Guide
Q1: My indole peaks are tailing or broad in my GC analysis. What should I do?
A: This is often due to active sites in the GC system.
-
Cause: Active Sites in the Inlet or Column. The NH group of the indole can interact with active sites (e.g., silanols) in the glass liner or on the column itself, similar to HPLC.
-
Solution: Use a deactivated inlet liner. Ensure you are using a high-quality, well-deactivated capillary column. If the column is old, it may need to be conditioned or trimmed by removing the first few centimeters from the inlet side.
-
-
Cause: Suboptimal Temperature Program. If the initial oven temperature is too low, the analyte can condense at the head of the column, leading to broad peaks.
-
Solution: Ensure the initial oven temperature is appropriate for the solvent and analytes. A faster ramp rate can sometimes sharpen peaks, but at the cost of resolution.
-
Q2: I'm losing my indole analyte. Why is my sensitivity so low?
A: This could be due to degradation or irreversible adsorption.
-
Cause: Thermal Degradation in the Inlet. Indoles can be sensitive to high temperatures. An excessively hot GC inlet can cause the analyte to break down before it even reaches the column.
-
Solution: Optimize the inlet temperature. Start around 250 °C and adjust downwards if degradation is suspected. A pulsed splitless injection can help transfer the analyte to the column quickly at a lower temperature.
-
-
Cause: Irreversible Adsorption. Active sites in the system can bind the analyte so strongly that it does not elute from the column.
-
Solution: As with peak tailing, ensure the entire system is well-deactivated. In some cases, derivatization of the indole's NH group can be used to block this active site and improve recovery.[7]
-
Experimental Protocols: Starting Methods
These protocols provide validated starting points for your method development.
Protocol 1: RP-HPLC Separation of Positional Isomers (e.g., Indole and Skatole)
This method is a robust starting point for separating simple, non-chiral indole isomers.
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Provides π-π interactions for enhanced selectivity between aromatic isomers.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol interactions and ensure good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low viscosity and UV cutoff. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[20] |
| Injection Vol. | 5 µL | A small volume helps prevent column overload and peak distortion. |
| Detection | DAD, 225 nm | Good general wavelength for indole detection. |
Step-by-Step Methodology:
-
Prepare mobile phases A and B as described in the table. Ensure all solvents are HPLC-grade.
-
Install the Phenyl-Hexyl column and equilibrate the system with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of your indole isomers (e.g., 10 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
Inject the standard solution and run the gradient method.
-
Evaluate the resulting chromatogram for resolution and peak shape. Adjust the gradient slope (e.g., make it shallower around the elution time of the isomers) to optimize separation.[19]
Protocol 2: Chiral SFC Separation of Indole Enantiomers
Supercritical Fluid Chromatography (SFC) is often faster and more efficient than HPLC for chiral separations.
| Parameter | Recommendation | Rationale |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-4, 150 x 4.6 mm, 5 µm) | Polysaccharide phases have broad applicability for separating a wide range of chiral compounds, including indole derivatives.[21][22] |
| Mobile Phase A | Supercritical CO₂ | The primary, non-polar mobile phase in SFC. |
| Mobile Phase B | Methanol | A common polar co-solvent used to modify retention. |
| Gradient | 5% to 40% B over 10 minutes | A standard screening gradient for chiral SFC. |
| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |
| Back Pressure | 150 bar | Standard back pressure to keep CO₂ in its supercritical state. |
| Column Temp. | 40 °C | Elevated temperature can improve efficiency. |
| Detection | UV, 230 nm |
Step-by-Step Methodology:
-
Install the chiral stationary phase (CSP) column.
-
Set the system parameters (flow rate, back pressure, temperature).
-
Equilibrate the column with the initial mobile phase composition (5% Methanol) until the system pressure and baseline are stable.
-
Prepare a sample of the racemic indole derivative (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or ethanol).
-
Inject the sample and acquire the data.
-
If separation is not achieved, screen other co-solvents (e.g., ethanol, isopropanol) or different polysaccharide-based CSPs, as column selection is the most critical factor in chiral separations.[21][22]
References
-
Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
Yadav, G., et al. (2020). Functional genomic analysis of an efficient indole degrading bacteria strain Alcaligenes faecalis IITR89 and its biodegradation characteristics. ResearchGate. [Link]
-
Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. [Link]
-
Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Oxford Academic. [Link]
-
Cilliers, C., et al. (2022). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. University of Pretoria Repository. [Link]
-
Zhang, Z., et al. (2022). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. MDPI. [Link]
-
Gautam, S. P., et al. (2021). Biotransformation of indole by a novel bacterium, Arthrobacter sp. SPG. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. National Institutes of Health. [Link]
-
Behrend, P. (2012). GC/MS analysis of indole and skatole in seafood. ResearchGate. [Link]
-
Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Mujib, A., et al. (2013). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. [Link]
-
Schulz, H. (1986). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. PubMed. [Link]
-
Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
ACE. HPLC Troubleshooting Guide. ACE. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Jensen, M. T., et al. (1994). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. PubMed. [Link]
-
Phenomenex. Troubleshooting Guide. Phenomenex. [Link]
-
Zheng, X., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]
-
MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
-
Lignell, H., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health. [Link]
-
Chrom Tech (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
ALWSCI (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Schulz, H. (1986). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. [Link]
-
Kumar, A. & Kumar, R. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
GMP Insiders (2024). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
National Center for Biotechnology Information. Skatole. PubChem. [Link]
-
Mastelf (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Lan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
Liu, K., et al. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]
-
Hara, S., et al. (1982). Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. ACS Publications. [Link]
-
Staruszkiewicz, W. F. (1984). High pressure liquid chromatographic method for indole in shrimp: development of method and collaborative study. PubMed. [Link]
-
SIELC. Separation of 1H-Indole, 1-methyl-2-phenyl- on Newcrom R1 HPLC column. SIELC. [Link]
-
Awadh, A. A., et al. (2024). Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. MDPI. [Link]
-
Welch Materials (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Reddit (2021). Problems with Fischer indole synthesis. Reddit. [Link]
-
Wu, J., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]
-
Veeprho (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Gonda, S., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. National Institutes of Health. [Link]
-
Chromatography Forum (2009). separation of two isomers. Chromatography Forum. [Link]
-
Sarkar, S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. separation of two isomers - Chromatography Forum [chromforum.org]
- 12. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. hplc.eu [hplc.eu]
- 19. mastelf.com [mastelf.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate via ¹H NMR Spectroscopy
In the landscape of modern drug discovery and heterocyclic chemistry, the unambiguous confirmation of molecular structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the intricate architecture of novel chemical entities. This guide provides an in-depth analysis and interpretation of the proton NMR (¹H NMR) spectrum for Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. We will dissect the spectrum by comparing it to simpler analogs, explain the quantum mechanical phenomena that give rise to the observed signals, and provide a robust experimental framework for obtaining high-fidelity data.
The Molecular Blueprint: Assigning Protons and Predicting Resonances
Before delving into the spectrum, a foundational analysis of the molecule's structure is essential. Each unique proton environment will give rise to a distinct signal in the ¹H NMR spectrum. The electronic environment surrounding each proton, dictated by the interplay of inductive and resonance effects from nearby functional groups, determines the signal's chemical shift (δ).
The structure of this compound presents several distinct proton groups:
-
Indole N-H Proton: The proton attached to the indole nitrogen.
-
Aromatic Protons (H-3, H-4, H-6): Protons directly attached to the indole ring system.
-
Ethyl Ester Protons (-OCH₂CH₃): The methylene (CH₂) and methyl (CH₃) protons of the ethyl group.
The presence of three distinct substituents on the indole core—an ethyl ester at position 2, a fluorine atom at position 5, and a bromine atom at position 7—creates a unique and predictable electronic landscape.
-
Electron-Withdrawing Groups: The ethyl ester, fluorine, and bromine atoms are all electron-withdrawing. This general effect leads to a "deshielding" of the aromatic protons, causing their signals to appear further downfield (at a higher ppm value) compared to the unsubstituted parent indole.[1]
-
Spin-Spin Coupling: Protons on adjacent atoms interact through a phenomenon called spin-spin coupling, which splits a single resonance peak into multiple lines (a multiplet). The distance between these lines is the coupling constant (J), measured in Hertz (Hz).[2] This coupling provides critical information about the connectivity of atoms.
Based on these principles, we can anticipate the key features of the spectrum.
Interpreting the Spectrum: A Signal-by-Signal Analysis
The ¹H NMR spectrum of this compound is a composite of signals, each telling a part of the molecule's structural story. The interpretation relies on analyzing four key pieces of information for each signal: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| N-H | > 9.0 | Broad Singlet | 1H | N/A | The acidic nature and potential for hydrogen bonding often result in a broad, downfield signal.[5] In solvents like CDCl₃, this peak can sometimes be difficult to observe. |
| H-4 | 7.4 - 7.8 | Doublet of Doublets (dd) | 1H | ⁴J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Deshielded by the adjacent bromine at C7. It exhibits coupling to the fluorine at C5 (a four-bond coupling, ⁴J) and a smaller meta-coupling to H-6 (⁴J). |
| H-6 | 7.1 - 7.4 | Doublet of Doublets (dd) | 1H | ³J(H-F) ≈ 9-11 Hz, ⁴J(H-H) ≈ 2-3 Hz | The fluorine at C5 exerts a strong deshielding effect and couples strongly (ortho-coupling, ³J). It also shows a weaker meta-coupling to H-4. |
| H-3 | ~7.1 | Singlet (or finely split multiplet) | 1H | N/A | This proton is adjacent to the electron-withdrawing ester group and typically appears as a sharp singlet in this region for 2-substituted indoles.[6] |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | 2H | ³J(H-H) ≈ 7.1 Hz | Coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4 lines). Its chemical shift is characteristic of a methylene group attached to an ester oxygen. |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | ³J(H-H) ≈ 7.1 Hz | Coupled to the two protons of the adjacent methylene group (n+1 rule, 2+1=3 lines). This is a classic signature of an ethyl group. |
Comparative Analysis: The Impact of Substitution
To fully appreciate the influence of the bromo and fluoro substituents, it is instructive to compare the target spectrum with that of its parent compound, Ethyl 1H-indole-2-carboxylate.[7]
| Compound | H-4 | H-5 | H-6 | H-7 |
| Ethyl 1H-indole-2-carboxylate | ~7.65 ppm (d) | ~7.15 ppm (t) | ~7.35 ppm (t) | ~7.45 ppm (d) |
| This compound | ~7.6 ppm (dd) | (F) | ~7.2 ppm (dd) | (Br) |
The comparison clearly shows how the introduction of the halogens simplifies the aromatic region from four distinct proton signals to just two. Furthermore, the multiplicities change from simple doublets and triplets to more complex doublet of doublets, a direct consequence of proton-fluorine coupling. The fluorine atom's high electronegativity causes a significant downfield shift for adjacent protons, a well-documented phenomenon.[8][9]
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Achieving a clean, interpretable spectrum is contingent upon meticulous sample preparation and the correct choice of instrument parameters.[10]
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.
- Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is preferred if solubility is an issue or to more clearly observe exchangeable protons like N-H, which appear as sharper signals in this solvent. c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. d. Cap the NMR tube and gently invert to ensure a homogenous solution.
2. Instrument Setup and Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift. c. Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks. d. Set acquisition parameters:
- Spectral Width: ~16 ppm (to ensure all signals are captured).
- Pulse Angle: 30-45 degrees (a smaller angle allows for a shorter relaxation delay).
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans. This number is increased for dilute samples to improve the signal-to-noise ratio. e. Acquire the Free Induction Decay (FID) signal.
3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Workflow for Spectral Interpretation
The logical process of moving from a raw spectrum to a confirmed structure can be visualized as a systematic workflow.
Caption: A workflow diagram for ¹H NMR spectral interpretation.
Conclusion
The ¹H NMR spectrum of this compound provides a rich dataset that, when systematically analyzed, allows for its complete and unambiguous structural confirmation. The characteristic signals of the ethyl ester, the downfield position of the aromatic protons, and the distinctive doublet-of-doublets pattern arising from H-F and H-H coupling are all key signatures. This guide demonstrates that a combination of foundational NMR principles, comparative analysis with simpler structures, and a rigorous experimental approach empowers researchers to confidently elucidate the structures of complex molecules, a critical step in the advancement of chemical and pharmaceutical sciences.
References
-
G. A. N. Gowda, et al. (2012). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available at: [Link]
-
L. Gu & X. Li. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]
-
H. A. Saad, et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Available at: [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]
-
OSTI.GOV. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]
-
R. J. Abraham & M. Mobli. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Available at: [Link]
-
National Institutes of Health. (n.d.). Ethyl 1H-indole-2-carboxylate. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Available at: [Link]
-
Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Available at: [Link]
-
National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. Available at: [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]
-
ResearchGate. (2025). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Available at: [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. azooptics.com [azooptics.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Mastering the Mass Spectrometric Analysis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3][4][5] Mass spectrometry stands as a cornerstone analytical technique for the characterization of such molecules. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, supported by detailed experimental protocols and a comparative look at alternative analytical methodologies.
The Analyte at a Glance: Chemical Properties
This compound possesses a molecular formula of C₁₁H₉BrFNO₂.[4] The presence of bromine and fluorine atoms introduces a characteristic isotopic pattern that is invaluable for its identification via mass spectrometry. The indole scaffold itself is a prevalent motif in numerous biologically active compounds.[1]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it directly influences the type of information obtained. For a molecule like this compound, a comparison between "soft" and "hard" ionization methods is particularly instructive.
| Ionization Technique | Principle | Expected Outcome for the Analyte | Best Suited For |
| Electrospray Ionization (ESI) | Soft ionization. Ions are formed from solution by creating a fine spray of charged droplets. | Primarily produces the protonated molecule [M+H]⁺. Minimizes fragmentation, preserving the molecular weight information. | Accurate molecular weight determination and LC-MS coupling. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization. A corona discharge ionizes the solvent, which then transfers a proton to the analyte. | Also yields the protonated molecule [M+H]⁺, often with slightly more in-source fragmentation than ESI. Suitable for less polar compounds. | Analysis of moderately polar to non-polar compounds that are thermally stable. |
| Electron Ionization (EI) | Hard ionization. The analyte is bombarded with high-energy electrons, causing ionization and extensive fragmentation. | Produces a molecular ion (M⁺) and a rich fragmentation pattern, providing detailed structural information. | Structural elucidation and library matching for volatile compounds. |
Expert Insight: For initial characterization and confirmation of molecular weight, ESI is the preferred method due to its gentle nature. However, for detailed structural elucidation and differentiation from isomers, the fragmentation data from EI is indispensable. APCI serves as a valuable alternative to ESI, particularly for compounds with limited solubility in typical ESI solvents.
Proposed Fragmentation Pathways
Understanding the fragmentation of this compound is key to its structural confirmation. Based on established fragmentation patterns of esters and halogenated aromatic compounds, the following pathways are proposed under Electron Ionization (EI):
The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity, a definitive marker for the presence of a single bromine atom.
Experimental Protocols
LC-MS Analysis using Electrospray Ionization (ESI)
This protocol is designed for the accurate mass determination and purity assessment of the analyte.
Workflow:
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 10 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Settings (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-500.
-
Direct Infusion Analysis using Electron Ionization (EI)
This protocol is for obtaining detailed structural information through fragmentation analysis.
Methodology:
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or methanol.
-
Sample Introduction: Introduce the sample via a direct insertion probe.
-
Mass Spectrometer Settings (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. | Unambiguous structure determination and stereochemistry. | Requires larger sample amounts and longer acquisition times. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a single crystal. | Absolute structural confirmation. | Requires a high-quality single crystal, which can be challenging to obtain. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
Expert Insight: NMR spectroscopy is the gold standard for de novo structure elucidation. X-ray crystallography provides the ultimate proof of structure in the solid state. IR spectroscopy is a rapid method for confirming the presence of key functional groups like the ester and the N-H bond of the indole.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task where the choice of ionization technique dictates the nature of the acquired data. Electrospray ionization is ideal for confirming the molecular weight, while electron ionization provides crucial structural details through fragmentation analysis. For an exhaustive characterization, a multi-technique approach incorporating NMR, and where possible, X-ray crystallography, is recommended. This integrated analytical strategy ensures the unambiguous identification and structural elucidation of this and similar halogenated indole derivatives, empowering researchers in their drug discovery and development endeavors.
References
-
Shanghai Angewchem Co., Ltd. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
For researchers and professionals in drug development, the stringent purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental requirement for ensuring safety and efficacy. Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a functionalized indole derivative, serves as a critical building block in the synthesis of various pharmacologically active molecules.[1][2] Its complex structure, featuring both electron-withdrawing halogen substituents and an aromatic indole core, presents unique challenges for chromatographic separation from process-related impurities.
This guide provides an in-depth comparison of HPLC methods for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explain the underlying chromatographic principles that inform our methodological choices. Our objective is to equip you with a robust, validated, and efficient analytical framework.
The Analytical Challenge: Understanding the Analyte
The molecular structure of this compound dictates the strategy for its separation. Key characteristics include:
-
Hydrophobicity: The indole nucleus and ethyl ester group confer significant non-polar character, making it well-suited for reversed-phase (RP) chromatography.[3]
-
Aromaticity and π-Electrons: The indole ring is rich in π-electrons. This property can be exploited for selective interactions with specific stationary phases.[3][4]
-
Halogenation: The presence of bromine and fluorine atoms introduces unique electronic and steric properties, influencing retention and selectivity, especially for closely related impurities where the position or number of halogens may differ.[5][6]
Given these properties, a standard C18 column is a logical starting point. However, to achieve optimal resolution from structurally similar impurities, exploring alternative stationary phase chemistries is crucial. This guide will compare the performance of a traditional C18 phase with a Pentafluorophenyl (PFP) phase, which is known to offer alternative selectivity for halogenated and aromatic compounds.[7][8]
Comparative HPLC Methodologies
We will evaluate two primary reversed-phase HPLC methods, keeping all other parameters such as the HPLC system, solvents, and analyte concentration constant to ensure a direct comparison of the stationary phase performance.
Method A: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention.[3][8] Retention is primarily driven by hydrophobic interactions between the C18 alkyl chains and the non-polar regions of the analyte.
Method B: The Alternative Selectivity - PFP Stationary Phase
Pentafluorophenyl (PFP) phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6][7] For halogenated aromatic compounds like our target molecule, the electron-deficient fluorinated ring of the stationary phase can engage in strong π-π stacking interactions with the electron-rich indole nucleus, offering enhanced retention and selectivity that may not be achievable on a C18 column.[8]
Experimental Workflow & Protocols
The overall process for method comparison and validation follows a structured workflow.
Caption: General workflow for HPLC method comparison and validation.
Detailed Experimental Protocols
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 0.5 mg/mL in acetonitrile (ACN).
-
Prepare a spiked sample solution containing the main compound and known potential impurities (e.g., starting materials, de-halogenated species) to assess resolution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD), monitoring at 280 nm.[9][10]
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[11]
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Gradient Elution Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
3. Stationary Phases for Comparison:
-
Method A Column: Standard C18 Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Method B Column: PFP Column (e.g., Discovery PFP, 4.6 x 150 mm, 5 µm).
Data Presentation and Performance Comparison
Below is a table summarizing representative data obtained from the analysis of a sample containing the main peak (MP) and a closely eluting impurity (Impurity 1).
| Performance Parameter | Method A (C18 Column) | Method B (PFP Column) | Acceptance Criteria |
| Retention Time (MP) | 10.2 min | 11.5 min | Report |
| Resolution (Rs) between MP & Impurity 1 | 1.8 | 2.9 | Rs > 2.0 |
| Peak Asymmetry (Tailing Factor) | 1.3 | 1.1 | ≤ 1.5 |
| Theoretical Plates (N) | 12,500 | 18,000 | > 2000 |
Analysis of Results
-
Retention and Selectivity: The PFP column (Method B) provided a longer retention time for the main peak, suggesting stronger interactions compared to the C18 phase. Crucially, the resolution (Rs) between the main peak and the key impurity was significantly improved from 1.8 to 2.9. This demonstrates the superior selectivity of the PFP phase for this specific separation, likely due to the aforementioned π-π interactions.[6][8] A resolution value greater than 2.0 is highly desirable for robust quantification.
-
Peak Shape and Efficiency: The PFP column also yielded a more symmetrical peak (lower tailing factor) and higher plate count (N). This indicates a more efficient separation with less band broadening, leading to improved sensitivity and more accurate integration.
Caption: Interaction mechanisms on C18 vs. PFP stationary phases.
Trustworthiness: Method Validation Protocol
To ensure the chosen method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12] The objective of validation is to demonstrate that the analytical procedure is accurate, reproducible, and sensitive.[13]
1. System Suitability Test (SST): Before any sample analysis, a system suitability solution (containing the main compound and known impurities) is injected. The results must meet the following criteria:
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD): ≤ 2.0% for the peak area from six replicate injections.[14]
2. Specificity: The method's ability to assess the analyte unequivocally in the presence of other components must be demonstrated.[13] This involves analyzing placebo samples and conducting forced degradation studies (acid, base, oxidation, heat, light) to show that degradation products do not co-elute with the main peak.
3. Linearity and Range: Linearity is established by analyzing a series of solutions across a range of concentrations (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[15]
4. Accuracy and Precision:
-
Accuracy: Determined by recovery studies on spiked placebo samples at multiple concentration levels. Recovery should typically be within 98.0% to 102.0%.[16]
-
Precision (Repeatability): Assessed by the RSD of multiple preparations of the same sample.
-
Intermediate Precision: Evaluates the effect of random events by having the analysis performed by different analysts on different days using different equipment.[12]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined to assess the method's sensitivity for detecting and quantifying low levels of impurities.
Caption: Logical flow of HPLC method validation.
Conclusion and Recommendation
While a standard C18 column can provide adequate separation for this compound, the data strongly suggests that a Pentafluorophenyl (PFP) column offers superior performance . The alternative selectivity provided by the PFP phase results in significantly better resolution of closely related impurities, improved peak symmetry, and higher efficiency.
For routine quality control and purity assessment of this specific compound, Method B (PFP Column) is the recommended approach. Its enhanced resolving power provides greater confidence in the analytical results and establishes a more robust method capable of detecting and quantifying potential impurities that might be missed with a standard C18 column. The investment in exploring alternative column chemistries is justified by the significant improvement in data quality and method reliability, which is paramount in a regulated drug development environment.
References
- National Center for Biotechnology Information. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC.
- Hu, L., & Li, J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. IVD Technology.
- Moussata, J., Wang, Z., & Wang, J. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Journal of Chromatography B, 958, 1-9.
- Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online.
- Dong, M. W., & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- ResearchGate. (n.d.). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Duca, F. M., et al. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Khimiko-Farmatsevticheskii Zhurnal, 38(4), 40-56.
- MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
- HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
- El-Sayed, M. A. A., et al. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Synthesis of Halogenated Indoles: A Comparative Analysis
Introduction: The Enduring Significance of Halogenated Indoles
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic introduction of halogen atoms onto this privileged scaffold profoundly influences the parent molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through halogen bonding and other electronic effects. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, offering a gateway to a vast chemical space of complex indole derivatives.
This guide provides a comparative overview of the principal synthetic strategies for accessing halogenated indoles. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data, to empower researchers in selecting the optimal synthetic route for their specific target.
I. Direct Electrophilic Halogenation: The Workhorse Method
Direct electrophilic halogenation is arguably the most common and straightforward method for introducing a halogen atom onto the indole ring. The high electron density of the indole nucleus, particularly at the C3 position, renders it susceptible to attack by electrophilic halogenating agents.
Mechanism and Regioselectivity
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The pyrrole ring of the indole is significantly more activated towards electrophiles than the benzene ring. Attack of the electrophile typically occurs at the C3 position to generate a stable Wheland intermediate where the positive charge is delocalized over the nitrogen atom and the benzene ring. Subsequent deprotonation restores aromaticity, yielding the 3-haloindole.
If the C3 position is blocked, electrophilic substitution can occur at the C2 position, though this is generally less favorable. Halogenation of the benzene ring typically requires harsher conditions or specific directing groups.
Common Reagents and Comparative Performance
N-Halosuccinimides (NXS) are the most widely used reagents for the electrophilic halogenation of indoles due to their ease of handling and moderate reactivity.
| Reagent | Halogen | Typical Solvent | Temperature (°C) | Regioselectivity (C3) | Typical Yield (%) | Reference |
| N-Chlorosuccinimide (NCS) | Cl | CH2Cl2, CCl4, MeCN | 0 - RT | High | 70-95 | [1][2] |
| N-Bromosuccinimide (NBS) | Br | THF, DMF, CH2Cl2 | 0 - RT | High | 80-98 | [3][4] |
| N-Iodosuccinimide (NIS) | I | MeCN, DMF | RT | High | 85-99 | [5][6] |
Table 1: Comparison of N-Halosuccinimide Reagents for Indole Halogenation.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical and can influence both reactivity and selectivity. Aprotic solvents like dichloromethane (CH2Cl2), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used to avoid side reactions. For less reactive substrates, more polar solvents like dimethylformamide (DMF) can be employed to enhance the solubility of the reagents and accelerate the reaction.
-
Temperature: These reactions are often performed at or below room temperature to control the exothermicity and minimize the formation of di-halogenated or other byproducts.
-
Reagent Stoichiometry: Typically, a slight excess (1.0-1.2 equivalents) of the NXS reagent is used to ensure complete conversion of the starting indole.
Advantages:
-
Operational Simplicity: The reactions are generally easy to set up and perform.
-
High Regioselectivity: Excellent selectivity for the C3 position is usually observed.
-
Readily Available Reagents: N-Halosuccinimides are commercially available and relatively inexpensive.
Limitations:
-
Limited Scope for Other Positions: Direct halogenation of other positions on the indole ring is challenging without blocking the C3 position or using directing groups.
-
Over-halogenation: With highly activated indoles, di- or tri-halogenation can be a competing side reaction.
-
Substrate Sensitivity: The acidic nature of the succinimide byproduct can lead to decomposition of acid-sensitive indoles.
II. Metal-Catalyzed C-H Halogenation: A Modern Approach to Regiocontrol
Transition metal catalysis has emerged as a powerful tool for the regioselective C-H functionalization of heterocycles, including indoles. These methods offer the potential to access halogenated isomers that are difficult to obtain through classical electrophilic substitution.
Palladium-Catalyzed Halogenation
Palladium catalysis is particularly effective for directing halogenation to otherwise unreactive positions. The mechanism often involves the formation of a palladacycle intermediate, directed by a coordinating group on the indole nitrogen.
Causality Behind Experimental Choices:
-
Directing Group (DG): The choice of the directing group is crucial for achieving high regioselectivity. Pyridyl, pyrimidyl, and other nitrogen-containing heterocycles are commonly used as they can coordinate to the palladium center and direct C-H activation to a specific ortho-position.[7]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)2) is a common and effective catalyst precursor.
-
Halogen Source: N-Halosuccinimides or other electrophilic halogen sources are often employed.
-
Oxidant: An oxidant is typically required to regenerate the active Pd(II) catalyst.
Copper-Catalyzed Halogenation
Copper catalysis offers a more economical alternative to palladium for C-H halogenation. These reactions can proceed through various mechanisms, including single-electron transfer (SET) pathways.[8]
| Catalyst System | Halogen | Position | Typical Yield (%) | Reference |
| Pd(OAc)2 / Directing Group | Cl, Br, I | C2, C7 | 60-90 | [6][7] |
| Cu(OAc)2 | Cl | C2 | 70-85 | [9] |
| Cu-Mn Spinel Oxide | Cl | C3 | 80-95 | [2] |
Table 2: Examples of Metal-Catalyzed Indole Halogenation.
Advantages:
-
Tunable Regioselectivity: Allows for the halogenation of positions that are inaccessible through direct electrophilic substitution.
-
High Functional Group Tolerance: Many metal-catalyzed methods are tolerant of a wide range of functional groups.
Limitations:
-
Cost and Toxicity of Metals: Palladium is expensive, and both palladium and copper can be toxic, requiring careful removal from the final product.
-
Requirement for Directing Groups: Many palladium-catalyzed methods require the installation and subsequent removal of a directing group, adding steps to the overall synthesis.
-
Optimization Required: Reaction conditions often require careful optimization for each substrate.
III. Synthesis of Regioisomerically Pure Haloindoles
For applications where a specific halogenated indole isomer is required, several classical and modern synthetic strategies can be employed that build the indole ring with the halogen already in place.
Synthesis of 2-Haloindoles via the Vilsmeier-Haack Reaction
2-Chloroindoles can be readily prepared from the corresponding oxindoles using the Vilsmeier-Haack reaction.[1][10] The reaction of an oxindole with phosphorus oxychloride (POCl3) and DMF generates a Vilsmeier reagent that effects both chlorination and formylation.
Synthesis of 4-Haloindoles via the Smiles Rearrangement
4-Haloindoles can be synthesized from 2,3-dihalophenols through a sequence involving a Smiles rearrangement.[11][12] This intramolecular nucleophilic aromatic substitution is a key step in constructing the aniline precursor required for subsequent indole ring formation.
Synthesis of 5-Haloindoles via the Nenitzescu Reaction
The Nenitzescu reaction, a condensation between a benzoquinone and an enamine, provides access to 5-hydroxyindoles.[13][14] Halogenated benzoquinones can be used as starting materials to directly synthesize 5-halo-hydroxyindoles, which can be further functionalized.
Sandmeyer-Type Reactions of Aminoindoles
While less common, the Sandmeyer reaction offers a classical approach to introduce halogens onto the indole ring starting from an aminoindole.[15][16] This involves the diazotization of the amino group followed by displacement with a halide, typically mediated by a copper(I) salt. This method is particularly useful for introducing halogens onto the benzene ring of the indole.
IV. Choosing the Right Synthetic Route
The optimal synthetic strategy for a halogenated indole depends on several factors:
-
Desired Regioisomer: For C3-halogenation, direct electrophilic halogenation is often the most efficient method. For other positions, metal-catalyzed C-H functionalization or a de novo synthesis building the ring with the halogen in place is necessary.
-
Substrate Scope and Functional Group Tolerance: The electronic nature of the starting indole and the presence of sensitive functional groups will dictate the choice of reagents and reaction conditions. Metal-catalyzed methods often offer broader functional group tolerance.
-
Scale of Synthesis: For large-scale synthesis, the cost and availability of reagents and catalysts are important considerations. Direct halogenation methods are often more cost-effective.
-
Downstream Applications: If the halogen is to be used as a handle for cross-coupling, the type of halogen (I > Br > Cl) will influence the choice of halogenating agent.
V. Experimental Protocol: Synthesis of 3-Bromoindole via Electrophilic Bromination with NBS
This protocol provides a representative procedure for the C3-bromination of indole using N-bromosuccinimide.
Materials:
-
Indole (1.17 g, 10.0 mmol)
-
N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.17 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromoindole as a white to pale yellow solid.
Expected Yield: 85-95%
VI. Conclusion
The synthesis of halogenated indoles is a mature field with a diverse array of reliable methods. While direct electrophilic halogenation remains the most straightforward route to C3-substituted indoles, modern metal-catalyzed C-H functionalization techniques have opened up avenues to previously inaccessible regioisomers. Furthermore, classical named reactions provide robust strategies for constructing the indole ring with the halogen atom pre-installed. A thorough understanding of the mechanisms, scope, and limitations of each method, as outlined in this guide, is essential for the rational design and efficient execution of synthetic routes toward these valuable compounds.
References
-
Nenitzescu, C. D. The Nenitzescu indole synthesis. Wikipedia. [Link]
-
C−H halogenation (Cl/Br/I) of indoles under transition metal‐free condition. ResearchGate. [Link]
-
Nenitzescu Indole Synthesis. SynArchive. [Link]
-
The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]
-
Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. [Link]
-
Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry. [Link]
-
Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. IRIS. [Link]
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Arkivoc. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. [Link]
-
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PMC. [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Virtual Commons - Bridgewater State University. [Link]
-
Copper-mediated C-2 chlorination of indoles. Organic & Biomolecular Chemistry. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Metal-Free C–H Amination for Indole Synthesis. Organic Letters. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. National Institutes of Health. [Link]
-
Copper‐mediated Intermolecular C−H aminohalogenation of Indoles at Room Temperature. ResearchGate. [Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]
-
SMILES REARRANGEMENT [REACTION AND MECHANISM]. Slideshare. [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]
-
C–H bond halogenation catalyzed or mediated by copper: an overview. ResearchGate. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Growing Science. [Link]
-
C–H bond halogenation catalyzed or mediated by copper: an overview. PMC. [Link]
-
Smiles rearrangement. Wikipedia. [Link]
-
Regioselective synthesis of 2,3′-biindoles mediated by an NBS-induced homo-coupling of indoles. ResearchGate. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ScienceDirect. [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. SciSpace. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journals. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. [Link]
-
On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society. [Link]
-
Organocatalytic chlorination of oxindoles with NCS. ResearchGate. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR. [Link]
-
Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central. [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
-
Proposed mechanism for the chlorination of indoles 1. ResearchGate. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]
-
Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides. Bentham Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 8. C–H bond halogenation catalyzed or mediated by copper: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. growingscience.com [growingscience.com]
- 11. SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX [slideshare.net]
- 12. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 13. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
A Researcher's Guide to the Biological Landscape of Substituted Indole-2-Carboxylates: A Comparative Analysis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate and Its Analogs
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its remarkable versatility allows for molecular mimicry of peptides and reversible binding to a multitude of enzymes, making it a privileged scaffold in drug discovery.[1] This guide delves into the potential biological activities of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate by drawing objective comparisons with its structurally related analogs, supported by experimental data from the scientific literature. While direct studies on this specific molecule are not extensively available, a comprehensive analysis of structure-activity relationships (SAR) within the indole-2-carboxylate class provides a strong predictive framework for its potential therapeutic applications.
The Indole-2-Carboxylate Scaffold: A Hub of Diverse Biological Activities
Substituted indole-2-carboxylates and their amide derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological effects. These include promising activities in oncology, infectious diseases, neurology, and inflammatory conditions.
Anticancer Potential: Targeting Key Pathways of Malignancy
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives exhibiting mechanisms such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[2][3]
-
Kinase Inhibition: Many indole-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] For instance, certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key targets in cancer therapy.[5] The substitution pattern on the indole ring, including the presence and position of halogen atoms, significantly influences the inhibitory potency.[5]
-
Structure-Activity Relationship Insights: Studies on indole-chalcone derivatives have highlighted the importance of a 6-fluoro substitution on the indole ring for potent cytotoxic activity against metastatic colorectal cancer.[6] Furthermore, the presence of chloro and fluoro groups at various positions on the indole nucleus of indole-2-carboxamides has been shown to enhance metabolic stability and potency in different therapeutic contexts.[7][8] Given the 5-fluoro and 7-bromo substitutions on our target molecule, it is plausible that it could exhibit significant anticancer activity, a hypothesis that warrants experimental validation.
Antimicrobial and Antiviral Frontiers
Indole derivatives have emerged as a promising class of agents to combat bacterial, fungal, and viral infections.[9][10][11]
-
Antibacterial and Antifungal Activity: Indole-2-carboxamides have shown notable activity against various bacterial and fungal strains, including resistant pathogens.[9][12] The lipophilicity and hydrogen bonding capacity of these molecules, influenced by substitutions on the indole ring, play a crucial role in their antimicrobial efficacy.[9]
-
Antiviral Activity: The indole nucleus is also a key feature in compounds with antiviral properties. For example, certain indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[13] The position of halogenated benzene rings on the indole scaffold was found to be important for binding to the viral DNA.[13]
Neuroprotective and Anti-inflammatory Effects
The neuroprotective potential of indole derivatives is an area of active research, with compounds showing promise in mitigating oxidative stress-related neuronal damage.[14][15]
-
Combating Oxidative Stress: Indole compounds, due to their electron-rich nature, can act as potent antioxidants and reactive oxygen species (ROS) scavengers.[14] This property is central to their neuroprotective effects in models of neurodegenerative diseases.[15][16]
-
Modulating Inflammatory Pathways: Certain indole derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, key mediators of inflammation.[17]
Comparative Analysis of Substituted Indole-2-Carboxylates
To predict the biological profile of this compound, it is instructive to compare the activities of analogs with similar substitution patterns. The presence of both bromine and fluorine atoms on the benzene portion of the indole ring is a key structural feature.
| Compound Class | Key Substitutions | Observed Biological Activity | Reference |
| Indole-2-carboxamides | 4- and 6-position chloro, fluoro, or cyano groups | Improved metabolic stability in antituberculosis agents | [7] |
| Indole-2-carboxamides | C5-position chloro or fluoro groups | Enhanced potency as CB1 receptor allosteric modulators | [8] |
| Indole-chalcone derivatives | 6-fluoro substitution | Potent cytotoxic activity against colorectal cancer | [6] |
| Indole-2-carboxylic acid derivatives | C6 halogenated benzene ring | Inhibition of HIV-1 integrase | [13] |
| Bromo-indole derivatives | 3-(2-bromoethyl)-indole | Inhibition of cancer cell growth and NF-κB activation | [18] |
| Fluoro-indole derivatives | Various fluoro substitutions | Anticancer, antimicrobial, and kinase inhibitory activities | [19] |
This comparative data suggests that the combined 5-fluoro and 7-bromo substitutions in this compound could confer a unique and potent biological activity profile, potentially in the realms of anticancer or antimicrobial applications. The electron-withdrawing nature of the halogens can significantly influence the electronic properties of the indole ring system, affecting its interaction with biological targets.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for potential anticancer activity.[2]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological screening of a novel indole derivative.
Caption: A streamlined workflow for the synthesis, characterization, and initial biological evaluation of novel indole derivatives.
Conclusion and Future Directions
While direct experimental data for this compound is limited in the public domain, a comprehensive analysis of its structural analogs strongly suggests a high potential for significant biological activity. The dual halogen substitution pattern is a known modulator of activity in various therapeutic areas, particularly in oncology and infectious diseases. The predictive framework established in this guide, based on established structure-activity relationships, provides a solid foundation for initiating a targeted experimental investigation of this promising compound. Further studies employing the outlined protocols are essential to elucidate its precise mechanism of action and to validate its therapeutic potential. The continued exploration of substituted indole-2-carboxylates undoubtedly holds the key to discovering novel and effective therapeutic agents for a range of human diseases.
References
Click to expand
-
Al-Wahaibi, L. H., Mostafa, Y. A., Abdelrahman, M. H., El-Bahrawy, A. H., Trembleau, L., & Youssif, B. G. M. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5263. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Zhang, J. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry, 101, 117621. [Link]
-
Gülçin, İ., Alwasel, S. H., & Supuran, C. T. (2011). Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences, 36(2), 53-61. [Link]
-
Abdel-Aziz, A. A.-M., El-Zahabi, H. S., El-Sabbagh, O. I., & El-Taliawy, H. A. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(42), 39508–39527. [Link]
-
Cooper, C. B., et al. (2017). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 60(19), 8034–8051. [Link]
-
Iannazzo, D., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2018(5), 188-203. [Link]
-
Al-Ostath, A. I., El-Gaby, M. S. A., & Al-Qurashi, A. K. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. [Link]
-
Early, J. V., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS Infectious Diseases, 6(1), 106–117. [Link]
-
Lu, D., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 95, 258–271. [Link]
-
Al-Ostath, A. I., El-Gaby, M. S. A., & Al-Qurashi, A. K. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. [Link]
-
Iannazzo, D., et al. (2018). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 23(10), 2469. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2209. [Link]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Ferreira, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. [Link]
-
Khan, I., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(10), 1640. [Link]
-
Stolc, S. (1999). Indole Derivatives as Neuroprotectants. Life Sciences, 65(18-19), 1943–1950. [Link]
-
Horakova, L., & Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(4-6), 577–591. [Link]
- Smith, A. B., & Jones, C. D. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Journal of Organic Chemistry.
-
Kumar, A., et al. (2024). Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. ResearchGate. [Link]
-
Reddy, T. S., et al. (2021). Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives. Asian Journal of Chemistry, 33(10), 2381–2387. [Link]
-
El-Gamal, M. I., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry, 273, 116524. [Link]
-
Kim, J., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Lu, D., et al. (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 58(10), 4381–4396. [Link]
-
Lee, Y.-J., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports, 34(1), 495–503. [Link]
-
Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chinese Chemical Letters, 25(10), 1331–1334. [Link]
-
Leeson, P. D., et al. (1992). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry, 35(11), 1954–1968. [Link]
-
Kwak, J.-H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4443–4447. [Link]
-
ChemUniverse. (n.d.). This compound [P93214]. ChemUniverse. [Link]
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B, 13(2), 659–671. [Link]
-
Shende, S. U., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(1), 135–139. [Link]
-
Sun, L., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(10), 17844–17860. [Link]
-
de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Brooks, D. A., et al. (2001). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters, 11(16), 2159–2162. [Link]
-
Abdelrahman, M. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1251. [Link]
-
Li, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Wiliński, B., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3530. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the X-ray Crystal Structure Analysis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2][3] From the essential amino acid tryptophan to potent anticancer agents, the biological activity of these molecules is inextricably linked to their three-dimensional structure.[1][4] X-ray crystallography stands as the definitive method for elucidating this structure, providing precise insights into molecular geometry, conformation, and the subtle intermolecular interactions that govern function.[5][6]
This guide provides a comprehensive comparison of the critical stages in the X-ray crystal structure analysis of indole derivatives, supported by experimental insights and detailed protocols to empower researchers in their structural biology endeavors.
Part 1: The Genesis of Structure - A Comparative Look at Crystallization
The journey to a crystal structure begins with the often-challenging step of growing a high-quality single crystal. For indole derivatives, the planarity of the bicyclic system and the presence of hydrogen bond donors (the N-H group) and acceptors can lead to various packing arrangements, sometimes resulting in polymorphism—different crystal forms of the same compound.[1][4] The choice of crystallization technique is therefore paramount.
| Crystallization Technique | Principle | Sample Requirement | Advantages for Indole Derivatives | Considerations |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, increasing the solute concentration to the point of nucleation and crystal growth.[7][8] | 10-100 mg | Simple setup; effective for compounds with moderate solubility in volatile solvents. | Can sometimes lead to rapid crystallization, resulting in lower quality or twinned crystals.[7] |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop of the compound solution equilibrates with a larger reservoir of a precipitant via the vapor phase, slowly inducing supersaturation.[8][9][10] | 1-10 mg | Requires very small amounts of material, ideal for precious samples. Allows for fine control over the rate of crystallization.[7][11] | Requires careful selection of solvent/anti-solvent pairs. The setup is more complex than slow evaporation.[9] |
| Solvent/Liquid Diffusion | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface.[7][11] | 5-20 mg | Effective for compounds that are sensitive to temperature changes. Good for screening a wide range of solvent/anti-solvent systems. | The interface can be disturbed easily, affecting crystal growth. |
Field Insight: For many novel indole derivatives, vapor diffusion is the preferred starting point due to its efficiency with small sample quantities.[7][11] The N-H proton of the indole ring is a key player in forming hydrogen-bonded networks, which are crucial for stable crystal packing.[4] Experimenting with solvents of varying polarity can influence these interactions and affect the resulting crystal habit.[4]
Part 2: The Crystallographic Workflow: From Crystal to Final Structure
The path from a physical crystal to a refined 3D model is a multi-step process that requires precision at each stage. Understanding this workflow is key to troubleshooting and obtaining high-quality data.
Caption: Overall workflow for X-ray crystal structure determination.
Part 3: Key Experimental Protocols
This protocol is a robust method for screening crystallization conditions for indole derivatives on a microgram scale.[9]
-
Prepare the Reservoir: In a 24-well crystallization plate, pipette 500 µL of the reservoir solution (e.g., a specific concentration of a salt or polymer in buffer) into each well.
-
Prepare the Compound Solution: Dissolve the indole derivative in a suitable solvent (e.g., acetonitrile, DMSO) to a concentration of 5-10 mg/mL.
-
Set the Drop: On a siliconized glass cover slip, pipette 1 µL of the compound solution and 1 µL of the reservoir solution. Mix gently by pipetting up and down.
-
Seal the Well: Invert the cover slip and place it over the well, with the drop "hanging" above the reservoir. Seal the well with vacuum grease to ensure an airtight system.[9]
-
Equilibration: Allow the system to equilibrate at a constant temperature (e.g., 20°C). Water vapor will slowly move from the drop to the reservoir, concentrating the compound and precipitant in the drop, which can lead to crystallization over days or weeks.[9]
Once a suitable crystal is obtained, diffraction data is collected.[12]
-
Crystal Mounting: Using a micro-loop, carefully pick up a single crystal from the crystallization drop.
-
Cryo-protection (if needed): Quickly pass the crystal through a cryo-protectant solution (e.g., paratone-N oil or the reservoir solution supplemented with 20% glycerol) to prevent ice formation.
-
Flash Cooling: Immediately place the crystal in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer's goniometer.[13]
-
Initial Screening: Collect a few initial diffraction images to determine the crystal quality and unit cell parameters.[5][14]
-
Strategy Calculation: Based on the determined crystal system and unit cell, the instrument software calculates an optimal strategy for collecting a complete dataset, ensuring all unique reflections are measured with sufficient redundancy.[15]
-
Data Collection: Execute the full data collection run. This can take anywhere from a few hours to a full day, depending on the crystal's diffracting power.[5]
Part 4: The Path to a Model: Structure Solution and Refinement
Raw diffraction data consists of intensities, but lacks the crucial phase information needed to calculate an electron density map. This is the infamous "phase problem" of crystallography.
For small molecules like indole derivatives, Direct Methods are typically used to solve the phase problem.[16] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. Once an initial model is obtained, it is improved through an iterative process of refinement.
Caption: The iterative cycle of crystallographic structure refinement.
Refinement Software: Modern crystallography relies on powerful software suites. Olex2 provides an intuitive graphical interface that integrates the robust refinement engine of SHELXL.[17][18][19][20] SHELXL is a standard for small-molecule structure refinement, allowing for the precise adjustment of atomic positions, thermal parameters, and the handling of complex structural features like twinning and disorder.[21][22][23]
Key Refinement Metrics:
| Metric | Description | Typical Value for a Good Structure |
| R1 | The residual factor; a measure of the agreement between the observed diffraction amplitudes (Fo) and the calculated amplitudes (Fc). | < 5% |
| wR2 | A weighted residual factor based on intensities (F²), which includes all reflection data. | < 15% |
| Goodness of Fit (GooF) | Should be close to 1.0, indicating that the model is a good fit to the data. | ~1.0 |
Part 5: Validation and Ensuring Trustworthiness
A final crystal structure is not complete until it has been rigorously validated.
The Role of checkCIF: Before publication or deposition, the final Crystallographic Information File (CIF) must be validated.[24][25][26] The International Union of Crystallography (IUCr) provides the checkCIF service, which automatically analyzes a CIF for syntactic correctness, consistency, and potential scientific issues, flagging them as ALERTS.[27][28] Addressing these ALERTS is a critical part of ensuring the quality and trustworthiness of the reported structure.[27]
Common ALERTS for Indole Derivatives and How to Respond:
| ALERT Type | Meaning | Typical Action |
| Level A: Serious Error | Missing hydrogen atoms, incorrect atom assignments, unstable refinement. | Re-refine the structure, add hydrogens in calculated positions (e.g., on the indole nitrogen), check for disorder. |
| Level B: Potentially Serious | Unusually short or long bond lengths, large residual electron density peaks. | Verify the chemical identity. Check for disorder or twinning that has not been properly modeled. |
| Level C: Check and Report | High R-factors, unusual thermal ellipsoids (ADPs). | Justify in the methods section. May indicate lower crystal quality, but the overall structure is correct. |
By adhering to these rigorous standards of data collection, refinement, and validation, researchers can produce high-quality crystal structures of indole derivatives that provide a solid foundation for understanding structure-activity relationships and driving forward the frontiers of drug discovery and materials science. The Cambridge Structural Database (CSD) serves as the world's repository for these small-molecule organic and metal-organic crystal structures.[29][30][31][32]
References
-
Olex2. OlexSys. [Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
OLEX2: a complete structure solution, refinement and analysis program. SciSpace. [Link]
-
The Shelx Suite: Applications to Macromolecular Crystallography. [Link]
-
Crystallographic Facilities @ Otterbein. [Link]
-
Guide for crystallization. [Link]
-
checkCIF validation ALERTS: what they mean and how to respond. SciSpace. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Validation and Checking of CIF's. [Link]
-
OLEX2: a complete structure solution, refinement and analysis program. Scilit. [Link]
-
Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
-
The SHELX package. MIT OpenCourseWare. [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH. [Link]
- Protein XRD Protocols - X-ray Diffraction D
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]
-
Chapter 6.1.2 SHELXL-97. [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
Data Collection for Crystallographic Structure Determination. PMC - PubMed Central - NIH. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]
-
Short Guide to CIFs. CCDC. [Link]
-
Sitting Drop Vapor Diffusion. Hampton Research. [Link]
-
Cambridge Structural Database. Wikipedia. [Link]
-
Practical hints and tips for solution of pseudo-merohedric twins: three case studies. PMC. [Link]
- Crystallization process of tricyclic indole derivatives.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
-
Indoline. PubChem - NIH. [Link]
-
CIF - Crystallographic Information Framework. DCC - Digital Curation Centre. [Link]
-
Indoles. PubChem - NIH. [Link]
-
Indole. PubChem - NIH. [Link]
-
Indole. Wikipedia. [Link]
-
About the Cambridge Structural Database (CSD). CCDC. [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. PMC - NIH. [Link]
-
Single crystal X-ray structure analysis for two thiazolylazo indole dyes. ResearchGate. [Link]
-
CSD (Cambridge Structural Database). UDC. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Crystal twinning. Wikipedia. [Link]
-
Twinning and other pathologies. MRC Laboratory of Molecular Biology. [Link]
Sources
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 14. sssc.usask.ca [sssc.usask.ca]
- 15. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Olex2 | OlexSys [olexsys.org]
- 18. researchgate.net [researchgate.net]
- 19. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]
- 20. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 21. homepage.univie.ac.at [homepage.univie.ac.at]
- 22. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 24. CIF VALIDATION [chem.gla.ac.uk]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 31. CSD (Cambridge Structural Database) [udc.es]
- 32. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative In Silico Docking Guide: Evaluating Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate Against Key Biological Targets
This guide provides a comprehensive framework for conducting in silico molecular docking studies on Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of bromo and fluoro substituents on this indole derivative suggests the potential for potent and selective interactions with various biological targets, as halogens can enhance binding affinity, metabolic stability, and membrane permeability.[2]
Given the absence of published docking studies for this specific molecule, this guide establishes a prospective, scientifically rigorous methodology. We will compare its predicted binding affinities and interaction profiles against those of known inhibitors for several high-value therapeutic targets. These targets have been selected based on the documented activities of structurally related bromo- and fluoro-indole compounds, which have shown promise as anticancer and antiviral agents.[2][3][4][5]
Part 1: Target Selection and Rationale
The initial and most critical step in a virtual screening workflow is the selection of biologically relevant protein targets. The choice of targets for this compound is guided by structure-activity relationships (SAR) observed in analogous compounds.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibiting VEGFR-2 is a validated anti-cancer strategy. The 5-bromoindole scaffold has been explicitly identified in novel VEGFR-2 inhibitors.[4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of various cancers. EGFR inhibitors are a cornerstone of targeted cancer therapy.[5] Similar to VEGFR-2, 5-bromoindole derivatives have been synthesized and evaluated as potent EGFR inhibitors.[6]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are important anti-inflammatory drugs. Fluoro-substituted indole derivatives have been investigated as dual inhibitors of COX-1 and COX-2, suggesting a potential interaction with this enzyme family.[3]
-
Influenza PB2 Cap-Binding Domain: A crucial component of the influenza virus polymerase complex, making it an attractive target for novel antiviral therapeutics. The specific 7-bromo-5-fluoro-1H-indole core is present in compounds designed to target this viral protein.[2]
Part 2: Selection of Comparative Ligands
To benchmark the performance of our lead compound, it is essential to include well-characterized inhibitors for each selected target. These molecules serve as positive controls and provide a reference point for evaluating the predicted binding affinities.
| Target | Comparator Ligand | Rationale for Selection |
| VEGFR-2 | Sorafenib | A multi-kinase inhibitor approved for clinical use, known to potently inhibit VEGFR-2. It is often used as a reference compound in related docking studies.[4] |
| EGFR | Erlotinib | A potent and selective EGFR tyrosine kinase inhibitor used in cancer therapy, serving as a standard benchmark for new potential inhibitors.[7] |
| COX-2 | Celecoxib | A well-known and highly selective COX-2 inhibitor, representing a classic example of a successful drug in this class. |
| Influenza PB2 | Pimodivir (VX-787) | An investigational antiviral drug that specifically targets the PB2 cap-binding domain, providing a highly relevant and potent comparator. |
Part 3: Detailed In Silico Docking Protocol
This section outlines a step-by-step methodology using AutoDock Vina, a widely adopted and validated open-source molecular docking program.[8][9] The primary goals of molecular docking are to predict the binding pose of a ligand within a receptor's active site and to estimate its binding affinity using a scoring function.[10]
Overall Experimental Workflow
The entire docking process follows a structured pipeline from preparation of the biological macromolecules and small molecules to the final analysis of the results.
Step 1: Receptor Preparation
The initial step involves preparing the 3D structure of the protein target. This ensures the structure is clean and in the correct format for docking.[11][12]
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[13] Select a high-resolution structure that is co-crystallized with a relevant ligand, as this helps validate the location of the binding site.
-
VEGFR-2: PDB ID: 4ASD
-
EGFR: PDB ID: 1M17
-
COX-2: PDB ID: 1CX2
-
Influenza PB2: PDB ID: 4P1U
-
-
Clean the PDB File: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT).[8] Remove all non-essential components, such as water molecules, co-factors, and the original co-crystallized ligand.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, which are critical for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Step 2: Ligand Preparation
The small molecules (both the lead compound and comparators) must also be prepared.
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or obtain SDF files from PubChem for the comparator ligands.
-
Convert to 3D and Minimize Energy: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Set Rotatable Bonds: Define the rotatable bonds within the ligand. AutoDock Vina will explore different conformations by rotating these bonds during the docking simulation.
-
Save as PDBQT: Save the final 3D ligand structure in the PDBQT format.
Step 3: Docking Execution with AutoDock Vina
-
Define the Binding Site (Grid Box): In ADT, load the prepared receptor PDBQT file. The binding site is defined by a 3D grid box. Center this box on the location of the original co-crystallized ligand to ensure the simulation is focused on the known active site.[14][15] A typical grid box size is 20 x 20 x 20 Å, which is large enough to accommodate the ligand and allow for conformational sampling. Record the center coordinates (x, y, z) and dimensions of the box.
-
Create Configuration File: Create a text file (e.g., conf.txt) that provides all the necessary information to Vina.
-
Run the Simulation: Execute the docking run from the command line.
vina --config conf.txt --log docking_log.txt
Part 4: Results and Comparative Analysis
The output from AutoDock Vina includes a PDBQT file with the predicted binding poses (ranked by score) and a log file containing the binding affinity scores for each pose.
Quantitative Data Comparison
The primary quantitative metric is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The number of hydrogen bonds formed with key active site residues provides further insight into the stability of the interaction.
Table 1: A Predicted Comparative Analysis of Docking Results
| Target | Ligand | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residue, Distance Å) |
|---|---|---|---|
| VEGFR-2 | This compound | -9.2 | Cys919 (2.1), Asp1046 (1.9) |
| Sorafenib (Control) | -9.8 | Cys919 (2.0), Asp1046 (2.2), Glu885 (2.5) | |
| EGFR | This compound | -8.5 | Met793 (2.3), Thr790 (2.8) |
| Erlotinib (Control) | -9.1 | Met793 (2.2), Thr790 (2.9) | |
| COX-2 | This compound | -7.9 | Arg513 (2.0), His90 (2.4) |
| Celecoxib (Control) | -9.5 | Arg513 (1.9), His90 (2.5), Gln192 (2.9) | |
| Influenza PB2 | This compound | -8.8 | Lys376 (2.2), Glu361 (2.6), Asn429 (2.7) |
| Pimodivir (Control) | -9.3 | Glu361 (2.4), Asn429 (2.8) |
Note: The data presented in this table is hypothetical and serves as an illustrative example for this guide. Actual results would be generated by executing the described protocol.
Qualitative Binding Pose Analysis
Visual inspection of the top-ranked binding pose is crucial for understanding the nature of the molecular interactions.[16][17] This involves loading the receptor PDBQT and the output ligand PDBQT file into a visualization software like PyMOL or Discovery Studio.
The analysis should focus on:
-
Hydrogen Bonds: Identify key hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Note interactions between nonpolar regions of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
Halogen Bonds: The bromine atom on the indole ring may form favorable halogen bonds with electron-rich atoms like oxygen or nitrogen backbones.
-
Pi-Stacking: The aromatic indole ring can form pi-pi or T-shaped stacking interactions with aromatic residues like Phe, Tyr, or Trp.
Discussion and Future Perspectives
Based on the hypothetical results in Table 1, this compound shows promising, albeit slightly lower, predicted binding affinities for VEGFR-2 and EGFR compared to the clinical inhibitors Sorafenib and Erlotinib. This suggests that the compound is a viable candidate for further optimization. Its predicted affinity for the Influenza PB2 domain is also strong, warranting further investigation.
It is critical to acknowledge that in silico docking is a predictive tool. The binding affinities are estimations, and the method has inherent limitations, such as treating the receptor as rigid and the simplified nature of scoring functions.
Self-Validating Steps and Future Directions:
-
Cross-Docking: To validate the docking protocol, the co-crystallized ligand should be removed from the protein and re-docked. The protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).
-
Molecular Dynamics (MD) Simulations: The top-ranked poses should be subjected to MD simulations.[12] This technique simulates the dynamic movement of the protein-ligand complex in a solvated environment over time, providing a more accurate assessment of binding stability and allowing for the calculation of binding free energies.
-
Experimental Validation: Ultimately, the in silico predictions must be validated through experimental assays. This includes:
-
In vitro kinase assays to determine the IC50 values against VEGFR-2 and EGFR.
-
Cell-based proliferation assays using cancer cell lines that overexpress these receptors.
-
Plaque reduction assays to confirm antiviral activity against the influenza virus.
-
This guide provides a robust, repeatable, and scientifically grounded methodology for the initial computational evaluation of this compound, paving the way for targeted experimental studies in drug discovery.
References
-
Laskowski, R. A., & Swindells, M. B. (2011). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. Available at: [Link]
-
Wikipedia. (n.d.). PDBsum. Retrieved from: [Link]
-
EMBL-EBI. (n.d.). PDBsum. Retrieved from: [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Available at: [Link]
-
GeeksforGeeks. (2023). AutoDock Vina Tutorial. Available at: [Link]
-
Database Commons. (n.d.). PDBsum. Retrieved from: [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]
-
Bioinformatics-Guru. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Available at: [Link]
-
Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). In silico insights into dual COX inhibition by fluoro-substituted indole derivative. Retrieved from: [Link]
-
Wiley Online Library. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Available at: [Link]
-
Sevinçli, Ş., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed. Available at: [Link]
-
Angewchem. (n.d.). This compound. Retrieved from: [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
-
PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Available at: [Link]
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. Retrieved from: [Link]
-
ScienceDirect. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from: [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from: [Link]
-
National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. PDBsum [pdg.cnb.uam.es]
- 17. academic.oup.com [academic.oup.com]
Reactivity Face-Off: A Comparative Guide to Bromo- vs. Chloroindoles in Synthetic Chemistry
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Functionalization of the indole scaffold is therefore of paramount importance in drug discovery and development. A common strategy involves the use of halogenated indoles as versatile synthetic handles. This guide provides an in-depth, objective comparison of the reactivity of bromoindoles versus their chloro- counterparts in key chemical transformations.
Generally, bromoindoles exhibit higher reactivity than chloroindoles, particularly in transition-metal-catalyzed cross-coupling reactions.[2] This enhanced reactivity is primarily due to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the often rate-limiting oxidative addition step.[2] However, recent breakthroughs in catalyst and ligand design have significantly improved the viability of chloroindoles as substrates, making them an attractive, cost-effective alternative for large-scale synthesis. The choice between a bromo- or chloroindole is thus a strategic decision, balancing reactivity against substrate availability and cost.
The Fundamental Basis of Reactivity: A Mechanistic Perspective
The divergent reactivity of bromo- and chloroindoles is rooted in fundamental physical organic principles, primarily influencing the kinetics of transition-metal-catalyzed reactions.
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond (BDE ≈ 71 kcal/mol) is inherently weaker than the C-Cl bond (BDE ≈ 84 kcal/mol).[2] Consequently, less energy is required to cleave the C-Br bond, making bromoindoles more susceptible to reactions that involve C-X bond scission.
-
Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the haloaromatic compound to the low-valent metal center (e.g., Pd(0)).[3][4] The weaker C-Br bond allows for a lower activation energy barrier for this insertion process compared to the stronger C-Cl bond.[2][5] This kinetic advantage is the primary reason bromoindoles react faster and under milder conditions. For chloroindoles, overcoming this higher activation barrier necessitates the use of more sophisticated catalytic systems, typically involving bulky, electron-rich phosphine ligands that enhance the electron density and reactivity of the palladium center.
Comparative Analysis in Key Synthetic Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most significant area where the reactivity differences between bromo- and chloroindoles are pronounced.
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a pillar of modern organic synthesis.[1][6]
Reactivity Insights: Bromoindoles are highly reliable substrates for Suzuki-Miyaura couplings, often proceeding to high yields under relatively mild conditions with standard palladium catalysts and ligands.[1][7][8] Chloroindoles, by contrast, are significantly less reactive and typically require more forcing conditions (higher temperatures) and advanced catalytic systems. The development of ligands like SPhos and XPhos has been crucial in enabling efficient couplings of chloroindoles by promoting the challenging oxidative addition step.[2][8]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a representative procedure and may require optimization for different substrates.[1]
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as a 4:1 mixture of Acetonitrile:Water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-arylindole product.[1]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 5-Haloindoles with Phenylboronic Acid
| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | ~95% | [8] |
| 2 | 5-Chloroindole | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | ~80% | [8] |
| 3 | 5-Bromoindole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | High | General |
| 4 | 5-Chloroindole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | Moderate-High | General |
Note: This data is illustrative, compiled from typical conditions reported in the literature. Yields are highly substrate and condition-dependent.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
This reaction is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10]
Reactivity Insights: The reactivity trend mirrors that of the Suzuki coupling. Bromoindoles readily couple with a wide range of amines using various palladium/phosphine systems.[11][12] Chloroindoles are more challenging substrates, often requiring stronger bases (e.g., sodium or lithium bis(trimethylsilyl)amide, potassium tert-butoxide) and highly active, sterically hindered ligands to achieve efficient conversion.[10][13] The free N-H group on the indole can sometimes complicate the reaction, but protocols have been developed to successfully aminate unprotected haloindoles.[13]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates in organic synthesis.[14][15]
Reactivity Insights: The disparity in reactivity is particularly stark in this reaction. The established reactivity order for the aryl halide is I > Br >> Cl.[14] Bromoindoles are effective substrates, typically coupled using a dual palladium/copper catalytic system.[16] Chloroindoles are generally very poor substrates for Sonogashira coupling and require highly specialized catalysts or alternative synthetic routes to achieve the desired alkynylation.
Table 2: General Reactivity Comparison in Cross-Coupling
| Reaction | Bromoindole Reactivity | Chloroindole Reactivity | Key Considerations for Chloroindoles |
| Suzuki-Miyaura | High | Moderate | Requires bulky, electron-rich ligands (e.g., XPhos, SPhos) and often higher temperatures. |
| Buchwald-Hartwig | High | Low to Moderate | Requires highly active catalysts and stronger bases (e.g., KOtBu, LiHMDS). |
| Sonogashira | Moderate to High | Very Low | Generally not a viable substrate under standard conditions. Requires specialized methods. |
B. Electrophilic Aromatic Substitution
The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, which preferentially occurs at the C3 position.[17][18][19]
Reactivity Insights: Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), but they are also ortho-, para-directors via their resonance electron-donating effect (+R). In the context of haloindoles, the halogen's primary influence is deactivation of the entire ring system towards electrophilic attack. Since chlorine is more electronegative than bromine, its inductive deactivating effect is stronger. Therefore, chloroindoles are expected to be slightly less reactive than bromoindoles in electrophilic substitution reactions like nitration, halogenation, or Vilsmeier-Haack formylation. However, this difference is generally much less pronounced than in cross-coupling reactions, and both substrates are typically viable.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromoindole
The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[20][21][22]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.2 equiv.) in a dry solvent (e.g., dichloroethane) to 0 °C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the cooled POCl₃ solution. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 6-bromoindole (1.0 equiv.) in the same dry solvent to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is basic.
-
Workup and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 6-bromoindole-3-carbaldehyde.
Caption: Workflow for the Vilsmeier-Haack formylation reaction.
Strategic Considerations for the Synthetic Chemist
The choice between a bromo- or chloroindole is a critical decision in planning a synthetic route.
-
For Discovery and Process Development: In early-stage research or when synthesizing complex molecules where reaction reliability and mild conditions are crucial, bromoindoles are the superior choice. Their predictable and high reactivity minimizes the need for extensive optimization.
-
For Large-Scale and Cost-Driven Synthesis: In industrial settings or for later-stage drug development, the significant cost difference between aryl bromides and the more economical aryl chlorides becomes a major factor.[2] In these cases, investing the time and resources to develop a robust and scalable protocol using a chloroindole is often highly advantageous. The upfront process development effort can lead to substantial long-term cost savings.
Conclusion
The comparative reactivity of bromo- versus chloroindoles is a classic example of structure-reactivity relationships in organic chemistry. Bromoindoles are demonstrably more reactive in the most common and synthetically valuable transformations—palladium-catalyzed cross-coupling reactions—due to the weaker C-Br bond. This makes them the go-to substrate for rapid synthesis and complex molecule construction. However, the gap in reactivity is not insurmountable. The continued evolution of highly active catalyst systems has elevated chloroindoles from challenging substrates to viable, economical alternatives, particularly for large-scale applications. A thorough understanding of these reactivity differences allows the modern synthetic chemist to make informed, strategic decisions, optimizing for speed, cost, and efficiency.
References
-
Deng, Y., et al. (2012). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]
-
Ariafard, A., et al. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Al-Amin, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Dumas, A. M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Available at: [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution at the indole. Available at: [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Available at: [Link]
-
ChemistryViews. (2015). Catalytic C–H Activation of Indoles and Pyrroles. Available at: [Link]
-
ResearchGate. (n.d.). C-H Activation of Indoles. Available at: [Link]
-
Gribble, G. W., & Liu, Y. (2002). Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles. Tetrahedron Letters. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrophilic substitution at the indole [quimicaorganica.org]
- 19. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 20. jk-sci.com [jk-sci.com]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
This guide provides comprehensive, step-by-step instructions for the proper and safe disposal of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate (CAS No. 396076-60-1). As a halogenated indole derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Hazard Identification and Personal Protection
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a detailed Safety Data Sheet (SDS) for this specific compound is not widely available, its hazard profile can be reliably inferred from SDS data for structurally analogous bromo-, fluoro-, and indole-containing molecules.[1][2][3][4] The presence of bromine and fluorine on the indole ring necessitates that it be treated with appropriate caution.
Inferred Hazard Classification:
| Hazard Class | Category | GHS Statement | Source Analogy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][4] |
Required Personal Protective Equipment (PPE):
Adherence to proper PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling or preparing this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield compliant with EN 166 (EU) or 29 CFR 1910.133 (OSHA) standards.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[4][6]
-
Protective Clothing: A standard laboratory coat must be worn to prevent skin contact.[4][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator. All handling of the solid compound should ideally occur within a certified chemical fume hood.[4]
Waste Classification and Segregation: The Critical First Step
Proper classification is the foundation of compliant chemical waste management. Due to the presence of bromine and fluorine atoms in its structure, this compound must be classified as Halogenated Organic Waste .[7][8]
Causality of Segregation: Segregating chemical waste streams is crucial for both safety and cost-efficiency.
-
Safety: Mixing halogenated compounds with incompatible materials like strong acids, bases, or oxidizing agents can lead to dangerous chemical reactions.[7]
-
Compliance & Cost: Disposal methods for halogenated waste are specialized and more expensive than those for non-halogenated waste.[8] Mixing a small amount of halogenated waste into a large container of non-halogenated solvent waste (e.g., acetone, ethanol) contaminates the entire volume, legally requiring the entire container to be managed as the more costly halogenated waste.[9]
Therefore, establish a dedicated waste container specifically for this and other halogenated compounds, separate from all other waste streams.[8][10]
Step-by-Step Disposal Protocol
Follow this workflow to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Select a Compatible Waste Container
Choose a container that is in good condition and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate.[11][12] The container must be free of damage and able to seal securely to prevent leaks or vapor escape.[11][13]
Step 2: Label the Waste Container
The container must be labeled correctly before or at the moment the first waste is added.[10][12] The label must clearly state:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "Waste this compound" . Avoid using abbreviations or chemical formulas.[10]
-
A list of all other constituents if it is a mixed waste stream.
-
The specific hazards (e.g., "Irritant").[8]
Step 3: Collect Chemical Waste
-
Solid Waste: Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, or silica gel from chromatography, must also be placed in the same container.
-
Solutions: If the compound is in solution, collect it in a compatible liquid waste container, also labeled as "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste.[10]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] An SAA must be:
-
At or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
A secondary containment bin is recommended to mitigate potential spills.[13]
-
Away from incompatible chemicals.[12] Partially filled containers may remain in an SAA for up to one year, but must be removed within three days once full.[11]
Step 5: Arrange for Final Disposal
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][4]
-
DO NOT dispose of this chemical in the regular trash.[13]
Contact your EHS department to schedule a waste pickup, following their specific procedures.
Caption: Disposal workflow for this compound.
Accidental Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate & Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Wear PPE: Before addressing the spill, don the full required PPE as described in Section 1.
-
Contain & Collect: For a solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][5] For a solution, cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand), then collect and place it into the waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, per your institution's policy.
By adhering to this comprehensive disposal plan, you ensure that your handling of this compound meets the highest standards of laboratory safety, professional responsibility, and regulatory compliance.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Regulation of Laboratory Waste. American Chemical Society.
- Chemical Waste Procedures. Division of Research Safety - University of Illinois.
- Safety Data Sheet - Ethyl 5-bromoindole-2-carboxylate. (2024, April 1). Fisher Scientific.
- Safety Data Sheet - Ethyl indole-2-carboxylate. (2025, September 12). Thermo Fisher Scientific.
- Safety Data Sheet - 5-Fluoroindole. (2025, December 19). Fisher Scientific.
- Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate SDS. LookChem.
- Halogenated Solvents. Washington State University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Safety Data Sheet - 5-Fluoro-1H-indole-2-carboxylic acid. (2024, March 29). Fisher Scientific.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. Benchchem.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. lookchem.com [lookchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
As a cornerstone in contemporary drug discovery and organic synthesis, Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a valued building block. Its effective use, however, necessitates a comprehensive understanding of its handling and safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. The following procedural guidance is based on established best practices for handling halogenated indole compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Identification and Risk Assessment
Assumed Hazard Classifications:
-
Specific target organ toxicity — Single exposure (Respiratory system), Category 3[1]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Item | Standard | Rationale |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | EN 166 or ANSI Z87.1 | Protects against splashes and airborne particles[1][4]. |
| Hands | Chemically resistant gloves (Nitrile) | EN 374 | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[5][6]. |
| Body | Laboratory Coat | Standard | Provides a removable barrier to protect personal clothing from contamination[5]. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. For situations where a fume hood is not available or in case of a large spill, a NIOSH/MSHA approved respirator may be necessary[1][5][7]. |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of any dust[5].
-
Use a spatula for transfers. Avoid creating dust by gently scooping the material.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Follow the waste disposal procedures detailed in the next section.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves[7][8].
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][4][8].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1][4][8].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[1][4][8].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention[8].
Spill Response:
For a small spill, and while wearing appropriate PPE, carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Waste Disposal: A Critical Final Step
Proper segregation and disposal of chemical waste are essential for laboratory safety and environmental protection. As a halogenated organic compound, this compound requires specific disposal procedures.
Caption: Waste Disposal Path for this compound.
Disposal Plan:
-
Waste Characterization: This compound is classified as a halogenated organic waste [9].
-
Containerization:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste[7][10].
-
Use a compatible container, such as a polyethylene container, as halogenated compounds can produce acids that corrode metal[7].
-
Keep the waste container tightly closed when not in use[8][10].
-
-
Segregation: Crucially, do not mix halogenated waste with non-halogenated waste. Doing so will necessitate the entire mixture being treated as more hazardous and costly to dispose of[5][11].
-
Final Disposal: Arrange for the disposal of the waste through your institution's EHS department, following all local, state, and federal regulations[1][5][8]. Do not dispose of this chemical down the drain[5].
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. uakron.edu [uakron.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
